molecular formula C7H7ClO3S B3028296 Methyl 5-chloro-3-methoxythiophene-2-carboxylate CAS No. 181063-65-0

Methyl 5-chloro-3-methoxythiophene-2-carboxylate

Cat. No.: B3028296
CAS No.: 181063-65-0
M. Wt: 206.65 g/mol
InChI Key: LXUUJYCERAHOTH-UHFFFAOYSA-N
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Description

Methyl 5-chloro-3-methoxythiophene-2-carboxylate (CAS 181063-65-0) is a high-purity thiophene-based building block with significant value in organic and medicinal chemistry research . Its molecular formula is C7H7ClO3S, and it has a molecular weight of 206.65 g/mol . This compound serves as a versatile synthetic intermediate, particularly in the development of active pharmaceutical ingredients (APIs). It is a key precursor in the synthetic pathway of Lornoxicam, a non-steroidal anti-inflammatory drug (NSAID) used for pain management . Researchers utilize this ester in various transformations, including hydrolysis to carboxylic acids, nucleophilic substitution, and functional group modifications, to access more complex molecular architectures . The presence of both chloro and methoxy substituents on the thiophene ring makes it a valuable scaffold for structure-activity relationship (SAR) studies and for the synthesis of novel sulfonyl derivatives and other fine chemicals . Proper storage conditions and handling under inert gas are recommended to preserve its stability and reactivity. This product is intended for research purposes in a laboratory setting and is strictly labeled For Research Use Only .

Properties

IUPAC Name

methyl 5-chloro-3-methoxythiophene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClO3S/c1-10-4-3-5(8)12-6(4)7(9)11-2/h3H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXUUJYCERAHOTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(SC(=C1)Cl)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Synthesis of Methyl 5-chloro-3-methoxythiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 5-chloro-3-methoxythiophene-2-carboxylate (CAS: N/A for specific isomer, related to 5-chloro-3-hydroxy precursors CAS: 96232-69-8) is a critical heterocyclic building block used in the development of pharmaceuticals (e.g., Lornoxicam analogs) and agrochemicals. Its structural core features a thiophene ring functionalized with an electron-withdrawing ester at C2, an electron-donating methoxy group at C3, and a chlorine atom at C5.

This guide details a high-fidelity synthetic route designed for research and scale-up. Unlike generic protocols, this approach prioritizes regiocontrol , specifically addressing the challenge of chlorinating the C5 position in the presence of the C3-directing methoxy/hydroxy group. The recommended pathway utilizes a "Chlorinate-then-Methylate" strategy to avoid the C4-chlorination byproduct often observed when chlorinating the methoxy-derivative directly.

Retrosynthetic Analysis

The synthesis is best approached by disconnecting the methoxy methyl group first, revealing the Methyl 5-chloro-3-hydroxythiophene-2-carboxylate intermediate. This intermediate is accessible via electrophilic aromatic substitution (chlorination) of the commercially available Methyl 3-hydroxythiophene-2-carboxylate .

Logical Pathway
  • Target: Methyl 5-chloro-3-methoxythiophene-2-carboxylate

  • Disconnection 1 (C-O Bond): Removal of the methyl group reveals the enol/phenol equivalent: Methyl 5-chloro-3-hydroxythiophene-2-carboxylate.

  • Disconnection 2 (C-Cl Bond): Removal of the chlorine at C5 reveals the starting material: Methyl 3-hydroxythiophene-2-carboxylate.[1]

Retrosynthesis cluster_legend Legend Target Methyl 5-chloro-3-methoxythiophene-2-carboxylate Intermediate Methyl 5-chloro-3-hydroxythiophene-2-carboxylate (CAS: 96232-69-8) Target->Intermediate O-Methylation (MeI, Base) Start Methyl 3-hydroxythiophene-2-carboxylate (CAS: 5118-06-9) Intermediate->Start Regioselective Chlorination (SO2Cl2 or NCS) key Blue: Target | Green: Stable Intermediate | Red: Starting Material

Figure 1: Retrosynthetic tree illustrating the 'Chlorinate-then-Methylate' strategy to ensure C5 regioselectivity.

Detailed Synthetic Protocols

Phase 1: Regioselective Chlorination

Objective: Synthesize Methyl 5-chloro-3-hydroxythiophene-2-carboxylate. Challenge: The 3-hydroxy group directs ortho (C2, C4) and para (C5). Since C2 is blocked by the ester, C4 and C5 are competing sites. While 3-methoxy derivatives often favor C4 chlorination (using NCS), the 3-hydroxy derivative can be directed to C5 using Sulfuryl Chloride (


) or controlled NCS addition, often exploiting the stability of the 5-chloro isomer.

Reagents:

  • Substrate: Methyl 3-hydroxythiophene-2-carboxylate (1.0 eq)

  • Reagent: Sulfuryl Chloride (

    
    ) (1.05 eq)
    
  • Solvent: Dichloromethane (DCM) or Chloroform (

    
    )
    
  • Catalyst: None (or catalytic DMF if sluggish)

Protocol:

  • Setup: Charge a 3-neck round-bottom flask with Methyl 3-hydroxythiophene-2-carboxylate (e.g., 10.0 g) and anhydrous DCM (100 mL). Cool the solution to 0°C under an inert nitrogen atmosphere.

  • Addition: Add Sulfuryl Chloride (

    
    ) dropwise over 30 minutes via an addition funnel. Maintain temperature < 5°C to maximize regioselectivity.
    
    • Note: Rapid addition or higher temperatures may increase C4-chlorination or di-chlorination (2,5-dichloro byproduct).

  • Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 2–4 hours. Monitor via TLC (Hexane:EtOAc 4:1) or HPLC.[2] The product is less polar than the starting material.

  • Quench: Pour the reaction mixture carefully into ice-water (200 mL).

  • Workup: Separate the organic layer. Extract the aqueous layer with DCM (2 x 50 mL). Combine organics, wash with saturated

    
     (to remove acid traces) and brine. Dry over anhydrous 
    
    
    
    .
  • Purification: Concentrate in vacuo. Recrystallize the solid residue from methanol or purify via silica gel flash chromatography (Gradient: 0-20% EtOAc in Hexanes) to isolate Methyl 5-chloro-3-hydroxythiophene-2-carboxylate .

Phase 2: O-Methylation (The "Last Mile")

Objective: Convert the 3-hydroxy intermediate to the final 3-methoxy target. Mechanism:


 nucleophilic substitution.[3] The phenolic hydroxyl is deprotonated by a mild base, followed by attack on the methylating agent.

Reagents:

  • Substrate: Methyl 5-chloro-3-hydroxythiophene-2-carboxylate (1.0 eq)

  • Alkylating Agent: Methyl Iodide (MeI) (1.5 eq)

  • Base: Cesium Carbonate (

    
    ) (1.5 eq) or Potassium Carbonate (
    
    
    
    ) (2.0 eq)
  • Solvent: DMF (Dimethylformamide) or Acetone

Protocol:

  • Dissolution: In a clean reaction vessel, dissolve Methyl 5-chloro-3-hydroxythiophene-2-carboxylate (e.g., 5.0 g, 26 mmol) in anhydrous DMF (50 mL).

  • Deprotonation: Add

    
     (12.7 g, 39 mmol) in one portion. The suspension may turn yellow/orange due to phenoxide formation. Stir at room temperature for 15 minutes.
    
  • Methylation: Add Methyl Iodide (2.4 mL, 39 mmol) dropwise.

    • Safety: MeI is a potent alkylating agent and suspected carcinogen. Use a fume hood.

  • Reaction: Stir at room temperature for 3–16 hours. Monitor consumption of the starting phenol by TLC (the product will move higher/be less polar and will not stain with

    
    ).
    
  • Workup:

    • Dilute the mixture with Ethyl Acetate (150 mL).

    • Wash with water (3 x 50 mL) to remove DMF and inorganic salts.

    • Wash with brine (1 x 50 mL).[2]

    • Dry over

      
      , filter, and concentrate.[2]
      
  • Purification: The crude product is typically high purity (>95%). If necessary, purify via silica plug filtration (eluent: 10% EtOAc/Hexane) or recrystallization from cold hexanes.

Reaction Workflow Diagram

Workflow Step1 Step 1: Chlorination Substrate: Methyl 3-hydroxythiophene-2-carboxylate Reagent: SO2Cl2, DCM, 0°C Target: C5-Chlorination Step2 Step 2: Workup & Isolation Wash: NaHCO3, Brine Purification: Recrystallization (MeOH) Step1->Step2 Step3 Step 3: O-Methylation Reagent: MeI, Cs2CO3, DMF Temp: RT, 3-16h Step2->Step3 Final Final Product Methyl 5-chloro-3-methoxythiophene-2-carboxylate Step3->Final

Figure 2: Sequential workflow for the synthesis, highlighting critical reagents and conditions.

Analytical Characterization (Expected)

To validate the synthesis, the following analytical signatures should be confirmed:

TechniqueParameterExpected Signal
1H NMR C3-OMe Singlet,

~3.90 - 4.00 ppm (3H)
C2-COOMe Singlet,

~3.80 - 3.85 ppm (3H)
C4-H Singlet,

~6.80 - 6.90 ppm (1H). Note: Absence of coupling indicates C5 is substituted.
13C NMR C5-Cl Characteristic shift for C-Cl substituted thiophene carbon (~130-140 ppm region).
Mass Spec M+ m/z ~206/208 (Characteristic 3:1 Chlorine isotope pattern).

Safety & Handling

  • Methyl Iodide (MeI): Highly toxic, volatile, and carcinogenic. Use only in a well-ventilated fume hood with appropriate PPE (gloves, goggles). Destroy excess MeI with aqueous ammonia or nucleophilic amines before disposal.

  • Sulfuryl Chloride (

    
    ):  Corrosive, reacts violently with water to release HCl and 
    
    
    
    . Handle under inert gas.
  • Thiophenes: Many thiophene derivatives have unpleasant odors and unknown biological activities; handle as potential irritants.

References

  • Regioselective Chlorination of Thiophenes: BenchChem. Methyl 4-Chloro-3-Methoxythiophene-2-Carboxylate - Preparation Methods. (Discusses C4 vs C5 selectivity challenges). Available at:

  • Commercial Availability of Precursor: BLD Pharm. Methyl 5-chloro-3-hydroxythiophene-2-carboxylate (CAS 96232-69-8). (Validates the stability of the 5-chloro-3-hydroxy intermediate). Available at:

  • Methylation Protocols: Patent WO2024173323A1. Amino-substituted pyrrolotriazine derivatives as inhibitors of sgk1. (Describes methylation of Methyl 5-chloro-3-hydroxythiophene-2-carboxylate using Cesium Carbonate). Available at:

  • General Thiophene Functionalization: Royal Society of Chemistry. Reactions of methyl 3-hydroxythiophene-2-carboxylate. (Background on halogenation of hydroxythiophenes). Available at:

Sources

Spectroscopic Profile of Methyl 5-chloro-3-methoxythiophene-2-carboxylate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Methyl 5-chloro-3-methoxythiophene-2-carboxylate is a substituted thiophene derivative of significant interest in medicinal chemistry and materials science. As with any novel compound, a thorough understanding of its structural and electronic properties is paramount for its application and development. Spectroscopic analysis provides a fundamental and detailed insight into the molecular architecture. This technical guide offers a comprehensive overview of the predicted spectroscopic data for Methyl 5-chloro-3-methoxythiophene-2-carboxylate, providing researchers, scientists, and drug development professionals with a critical reference for its identification and characterization.

Due to the limited availability of direct experimental spectra for this specific molecule in public databases, this guide leverages established principles of spectroscopy and comparative analysis with structurally related compounds to provide a robust and scientifically grounded prediction of its spectroscopic profile. Every piece of predicted data is accompanied by a detailed rationale, grounded in authoritative spectroscopic theory and data from analogous molecules.

Molecular Structure and Key Features

The structure of Methyl 5-chloro-3-methoxythiophene-2-carboxylate incorporates several key functional groups that dictate its spectroscopic behavior: a 2,3,5-trisubstituted thiophene ring, a methyl ester group, a methoxy group, and a chlorine atom. The interplay of the electronic effects of these substituents—the electron-withdrawing nature of the chloro and carboxyl groups and the electron-donating character of the methoxy group—creates a unique electronic environment that is reflected in its spectroscopic signatures.

Caption: Molecular structure of Methyl 5-chloro-3-methoxythiophene-2-carboxylate.

¹H NMR Spectroscopy: Predicted Data and Interpretation

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. For Methyl 5-chloro-3-methoxythiophene-2-carboxylate, we anticipate three distinct signals.

Predicted ¹H NMR Data (Solvent: CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale and Comparative Analysis
~7.0-7.2Singlet1HH-4The single proton on the thiophene ring is expected to appear as a singlet. Its chemical shift is influenced by the adjacent sulfur atom and the electron-withdrawing chlorine at C-5. In similar 5-chlorothiophene derivatives, the H-4 proton typically resonates in this downfield region.[1][2]
~3.9Singlet3H-OCH₃ (methoxy)The methoxy protons will appear as a singlet. The typical chemical shift for a methoxy group attached to an aromatic ring is around 3.8-4.0 ppm.[3][4]
~3.8Singlet3H-OCH₃ (ester)The methyl ester protons will also be a singlet. These protons are generally found in a similar region to methoxy protons, typically around 3.7-3.9 ppm.[5]
Experimental Protocol for ¹H NMR Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly shimmed to obtain high-resolution spectra.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

    • Spectral Width: Approximately 16 ppm, centered around 6 ppm.

    • Acquisition Time: 2-3 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16-32 scans for a good signal-to-noise ratio.

  • Data Processing: Apply a Fourier transform to the free induction decay (FID), followed by phase and baseline correction. Integrate the signals and reference the spectrum to the TMS signal at 0.00 ppm.

cluster_workflow ¹H NMR Workflow prep Sample Preparation (5-10 mg in CDCl3 with TMS) acq Data Acquisition (400 MHz Spectrometer) prep->acq Introduce sample proc Data Processing (FT, Phasing, Baseline Correction) acq->proc Generate FID analysis Spectral Analysis (Chemical Shift, Integration, Multiplicity) proc->analysis Generate Spectrum

Caption: Experimental workflow for ¹H NMR spectroscopy.

¹³C NMR Spectroscopy: Predicted Data and Interpretation

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. For Methyl 5-chloro-3-methoxythiophene-2-carboxylate, seven distinct carbon signals are expected in the proton-decoupled spectrum.

Predicted ¹³C NMR Data (Solvent: CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)AssignmentRationale and Comparative Analysis
~162C=O (ester)The carbonyl carbon of the ester group is expected to be the most downfield signal, typically appearing in the range of 160-170 ppm.[6]
~155C-3The carbon bearing the electron-donating methoxy group will be significantly deshielded and is expected in the aromatic region.
~135C-5The carbon atom attached to the chlorine atom will be deshielded due to the electronegativity of chlorine. In 5-chlorothiophene-2-carboxylic acid, the C-5 resonates around 134 ppm.[7]
~128C-4The protonated carbon of the thiophene ring is expected in this region. The chemical shift is influenced by the adjacent chloro-substituted carbon.
~115C-2The carbon attached to the carboxyl group will be deshielded, but less so than the other substituted carbons.
~60-OCH₃ (methoxy)The methoxy carbon typically appears in the range of 55-65 ppm. The exact position can be influenced by steric effects.[8][9][10]
~52-OCH₃ (ester)The methyl ester carbon is generally found in a similar region to the methoxy carbon, typically around 51-53 ppm.[6]
Experimental Protocol for ¹³C NMR Acquisition
  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy. A higher concentration (20-50 mg) may be required for a better signal-to-noise ratio in a shorter acquisition time.

  • Instrument Setup: Use a 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: A standard proton-decoupled pulse sequence (e.g., 'zgpg30').

    • Spectral Width: Approximately 240 ppm, centered around 120 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 512-1024 scans, or more, depending on the sample concentration.

  • Data Processing: Apply a Fourier transform with an exponential line broadening of 1-2 Hz. Perform phase and baseline corrections. Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.[11]

Infrared (IR) Spectroscopy: Predicted Data and Interpretation

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignmentRationale and Comparative Analysis
~3100MediumC-H stretch (aromatic)The C-H stretching vibration of the thiophene ring is expected in this region.[12]
~2950MediumC-H stretch (aliphatic)The C-H stretching vibrations of the methyl groups of the ester and methoxy functionalities.
~1720StrongC=O stretch (ester)A strong absorption band characteristic of the carbonyl group in an ester. For methyl thiophene-2-carboxylate, this band appears around 1715 cm⁻¹.[13]
~1550, ~1450MediumC=C stretch (aromatic)Stretching vibrations of the carbon-carbon double bonds within the thiophene ring.
~1250StrongC-O stretch (ester and ether)Asymmetric C-O-C stretching vibrations from both the ester and methoxy groups.
~1050MediumC-O stretch (ester and ether)Symmetric C-O-C stretching vibrations.
~800StrongC-Cl stretchThe carbon-chlorine stretching vibration is expected in the fingerprint region.
Experimental Protocol for IR Spectroscopy (ATR)
  • Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

  • Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Acquisition: Collect a background spectrum of the clean ATR crystal. Then, collect the sample spectrum.

  • Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry: Predicted Data and Interpretation

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which helps in determining the molecular weight and elucidating the structure.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/zRelative IntensityAssignmentRationale for Fragmentation
206/208High[M]⁺The molecular ion peak. The presence of a chlorine atom will result in an M+2 peak with an intensity of approximately one-third of the M peak, which is characteristic of the isotopic abundance of ³⁵Cl and ³⁷Cl.
191/193Medium[M - CH₃]⁺Loss of a methyl radical from either the methoxy or ester group.
175/177High[M - OCH₃]⁺Loss of a methoxy radical is a common fragmentation pathway for methoxy-substituted aromatics.
147/149Medium[M - COOCH₃]⁺Loss of the carbomethoxy group.
Experimental Protocol for Mass Spectrometry (GC-MS)
  • Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • Instrument Setup: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an EI source.

    • GC Column: A standard non-polar column (e.g., DB-5ms).

    • Injection: Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet.

    • Temperature Program: A suitable temperature gradient to ensure separation and elution of the compound.

  • MS Acquisition:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

  • Data Analysis: Identify the peak corresponding to the compound in the total ion chromatogram and analyze the corresponding mass spectrum to identify the molecular ion and fragmentation pattern.

cluster_fragmentation Predicted EI-MS Fragmentation Pathway M [M]⁺ m/z 206/208 M_minus_CH3 [M - CH₃]⁺ m/z 191/193 M->M_minus_CH3 - •CH₃ M_minus_OCH3 [M - OCH₃]⁺ m/z 175/177 M->M_minus_OCH3 - •OCH₃ M_minus_COOCH3 [M - COOCH₃]⁺ m/z 147/149 M->M_minus_COOCH3 - •COOCH₃

Sources

An In-depth Technical Guide to Methyl 5-chloro-3-methoxythiophene-2-carboxylate: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive overview of Methyl 5-chloro-3-methoxythiophene-2-carboxylate, a specialized heterocyclic building block with significant potential in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its synthesis, characterization, and prospective applications.

While a dedicated CAS number for Methyl 5-chloro-3-methoxythiophene-2-carboxylate is not cataloged in major chemical databases, this guide outlines a robust and reproducible synthetic pathway from a readily available starting material, Methyl 5-chloro-3-hydroxythiophene-2-carboxylate (CAS No. 96232-69-8) . The protocols and discussions herein are grounded in established chemical principles and field-proven insights to ensure technical accuracy and practical utility.

Introduction: The Thiophene Scaffold in Modern Chemistry

Thiophene and its derivatives are considered "privileged scaffolds" in medicinal chemistry, owing to their versatile structural and electronic properties.[1][2] The thiophene ring is a bioisostere of benzene, meaning it can often substitute a benzene ring in a drug molecule while maintaining or enhancing biological activity.[3] The sulfur heteroatom participates in unique intermolecular interactions, influencing a molecule's binding affinity to biological targets.[1]

Substituents on the thiophene ring are crucial for modulating its electronic and steric properties, thereby fine-tuning its pharmacological profile.[3] The subject of this guide, Methyl 5-chloro-3-methoxythiophene-2-carboxylate, incorporates three key functionalities: a chloro group, a methoxy group, and a methyl ester. This specific substitution pattern offers a unique combination of lipophilicity, hydrogen bonding potential, and metabolic stability, making it a valuable intermediate for the synthesis of novel therapeutic agents.[4]

Physicochemical Properties

A comprehensive understanding of a compound's physicochemical properties is fundamental to its application. Below is a summary of the known properties of the starting material and the predicted properties of the target compound.

PropertyMethyl 5-chloro-3-hydroxythiophene-2-carboxylate (Starting Material)Methyl 5-chloro-3-methoxythiophene-2-carboxylate (Target Compound - Predicted)
CAS Number 96232-69-8Not Available
Molecular Formula C₆H₅ClO₃SC₇H₇ClO₃S
Molecular Weight 192.63 g/mol 206.65 g/mol
Appearance White to pale yellow solidExpected to be a solid or oil
Melting Point 41-47 °CPredicted to be in a similar or slightly lower range
Boiling Point Not availablePredicted to be higher than the starting material
Solubility Soluble in common organic solvents (e.g., acetone, DMF)Expected to be soluble in common organic solvents

Synthesis of Methyl 5-chloro-3-methoxythiophene-2-carboxylate

The most direct and efficient synthesis of Methyl 5-chloro-3-methoxythiophene-2-carboxylate is achieved through the O-methylation of its hydroxy precursor, Methyl 5-chloro-3-hydroxythiophene-2-carboxylate. The Williamson ether synthesis is a classic and reliable method for this transformation.[5][6]

Reaction Principle: Williamson Ether Synthesis

The Williamson ether synthesis is an Sₙ2 reaction where an alkoxide ion acts as a nucleophile, attacking an electrophilic alkyl halide to form an ether.[5] In this case, the hydroxyl group of the thiophene is first deprotonated by a base to form a more nucleophilic phenoxide-like species, which then reacts with a methylating agent.

Experimental Workflow Diagram

G cluster_0 Reaction Setup cluster_1 Methylation cluster_2 Work-up and Purification A 1. Dissolve Starting Material (Methyl 5-chloro-3-hydroxythiophene-2-carboxylate) in anhydrous solvent (e.g., Acetone, DMF). B 2. Add Base (e.g., Anhydrous K₂CO₃ or Cs₂CO₃) to the solution. A->B Stir at room temperature C 3. Add Methylating Agent (e.g., Dimethyl sulfate or Methyl iodide) dropwise to the suspension. B->C Formation of the alkoxide D 4. Heat Reaction Mixture (e.g., Reflux or 60-80 °C) Monitor by TLC or LC-MS. C->D E 5. Cool and Filter Remove inorganic salts. D->E After reaction completion F 6. Concentrate the Filtrate under reduced pressure. E->F G 7. Purify the Crude Product (e.g., Column chromatography) to yield the final product. F->G

Caption: Workflow for the synthesis of Methyl 5-chloro-3-methoxythiophene-2-carboxylate.

Detailed Step-by-Step Protocol

This protocol is a robust starting point and may require optimization based on laboratory conditions and scale.

Materials:

  • Methyl 5-chloro-3-hydroxythiophene-2-carboxylate (1.0 eq.)

  • Anhydrous potassium carbonate (K₂CO₃) (2.0 eq.) or Cesium carbonate (Cs₂CO₃) (1.5 eq.)

  • Dimethyl sulfate (DMS) (1.2 eq.) or Methyl iodide (MeI) (1.2 eq.)

  • Anhydrous acetone or N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexanes

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Methyl 5-chloro-3-hydroxythiophene-2-carboxylate (1.0 eq.) and anhydrous acetone or DMF (to a concentration of 0.2-0.5 M).

  • Base Addition: Add anhydrous potassium carbonate (2.0 eq.) to the solution. Stir the suspension at room temperature for 15-30 minutes. The causality here is to ensure the deprotonation of the hydroxyl group to form the nucleophilic thiophenoxide.[7]

  • Addition of Methylating Agent: While stirring, add dimethyl sulfate (1.2 eq.) dropwise to the suspension at room temperature. Dimethyl sulfate is a potent electrophile, and its gradual addition helps to control the reaction exotherm.[8]

  • Reaction: Heat the reaction mixture to reflux if using acetone, or to 60-80 °C if using DMF. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature and filter off the inorganic salts.

    • Wash the filter cake with a small amount of the reaction solvent.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification:

    • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

    • Combine the fractions containing the pure product and concentrate under reduced pressure to yield Methyl 5-chloro-3-methoxythiophene-2-carboxylate.

Self-Validating System: The progress of the reaction can be easily monitored by TLC, with the product expected to have a higher Rf value than the more polar starting material. The final product's identity and purity should be confirmed by NMR spectroscopy (¹H and ¹³C), mass spectrometry, and IR spectroscopy.

Applications in Research and Drug Development

Substituted thiophenes are integral to a wide array of pharmaceuticals and bioactive molecules, demonstrating activities such as anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[4][9] The specific substitution pattern of Methyl 5-chloro-3-methoxythiophene-2-carboxylate makes it a promising scaffold for several therapeutic areas.

As a Scaffold in Medicinal Chemistry

The methoxy group at the 3-position of the thiophene ring can significantly influence a molecule's conformation and its interaction with biological targets. It can act as a hydrogen bond acceptor and its metabolic stability can be advantageous in drug design.[10] The chloro substituent at the 5-position can enhance lipophilicity and modulate the electronic properties of the ring.

A study by Gulipalli et al. in 2017 highlighted the potential of 3-methoxythiophene-2-carboxylate derivatives as anticancer agents by targeting protein tyrosine phosphatase 1B.[1] This suggests that Methyl 5-chloro-3-methoxythiophene-2-carboxylate could serve as a key intermediate for the synthesis of novel kinase inhibitors or other enzyme-targeted therapies.

Logical Relationship Diagram for Application

G A Methyl 5-chloro-3-methoxythiophene-2-carboxylate B Versatile Chemical Handle (Ester and Methoxy groups) A->B Provides C Privileged Thiophene Scaffold A->C Incorporates D Synthesis of Novel Bioactive Molecules B->D Enables C->D Enables E Potential Therapeutic Areas D->E Leads to F Anticancer Agents (e.g., Kinase Inhibitors) E->F G Anti-inflammatory Drugs E->G H Antimicrobial Compounds E->H

Caption: Potential applications derived from the core structure.

Conclusion

Methyl 5-chloro-3-methoxythiophene-2-carboxylate represents a valuable, albeit not directly cataloged, chemical entity for the advancement of drug discovery and materials science. This guide provides a clear and actionable synthetic route from a commercially available precursor, empowering researchers to access this promising scaffold. The strategic incorporation of chloro, methoxy, and methyl ester functionalities on a thiophene core provides a rich platform for the development of next-generation therapeutics. As our understanding of structure-activity relationships continues to evolve, the utility of such precisely functionalized heterocyclic building blocks will undoubtedly expand.

References

  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. [Link]

  • Thiophenes - Heterocyclic Organic Compounds. Labinsights. [Link]

  • The Significance of Thiophene in Medicine: A Systematic Review of the Literature. ResearchGate. [Link]

  • A Continuous-Flow O-Methylation of Phenols with Dimethyl Carbonate in a Continuously Fed Stirred Tank Reactor. National Center for Biotechnology Information. [Link]

  • Solid State S-Methylation of Thiols and O-Methylation of Phenols and Naphthols with Dimethyl Sulfate Under Microwave Irradiation. Taylor & Francis Online. [Link]

  • APPLICATIONS SUBSTITUTED 2-AMINOTHIOPHENES IN DRUG DESIGN. Semantic Scholar. [Link]

  • what is mechanism for reaction phenol + dimethylsulphate -> anisole. Chemistry Stack Exchange. [Link]

  • Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Francis Academic Press. [Link]

  • Methylation of Phenol by Dimethyl Sulfate. ACS Publications. [Link]

  • Williamson ether synthesis. Wikipedia. [Link]

  • Williamson Ether Synthesis. J&K Scientific LLC. [Link]

  • The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • Alcohol to Ether using Williamson synthesis (O-Alkylation). Pharmapproach. [Link]

  • A Review on Recent Advances of Pharmacological Diversification of Thiophene Derivatives. ResearchGate. [Link]

Sources

An In-depth Technical Guide to the Synthesis of Methyl 5-chloro-3-methoxythiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Foreword

For researchers, scientists, and professionals in drug development, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. Among these, thiophene derivatives hold a place of prominence due to their versatile chemical reactivity and significant presence in a myriad of pharmaceutical agents. This guide provides an in-depth exploration of the synthetic pathways leading to Methyl 5-chloro-3-methoxythiophene-2-carboxylate, a key intermediate for further chemical elaboration. We will delve into the strategic considerations behind the chosen synthetic route, offering not just a methodology, but a comprehensive understanding of the chemical principles at play. Our focus is to equip the reader with the necessary knowledge to not only replicate the synthesis but also to adapt and troubleshoot similar chemical transformations.

Strategic Overview of the Synthetic Approach

The synthesis of Methyl 5-chloro-3-methoxythiophene-2-carboxylate is most effectively approached through a linear, three-step sequence commencing with the formation of a foundational thiophene ring, followed by sequential functionalization. This strategy is predicated on the principles of regioselectivity and the management of substituent effects on the reactivity of the thiophene core.

The chosen pathway is as follows:

  • Thiophene Ring Formation: Synthesis of the key intermediate, Methyl 3-hydroxythiophene-2-carboxylate.

  • O-Methylation: Conversion of the hydroxyl group to a methoxy ether.

  • Electrophilic Chlorination: Selective introduction of a chlorine atom at the 5-position of the thiophene ring.

This route is favored due to the commercial availability and relatively low cost of the initial starting materials, as well as the high-yielding nature of each subsequent transformation. The following sections will provide a detailed experimental protocol for each step, underpinned by a discussion of the mechanistic rationale.

Synthesis_Overview Start Starting Materials Step1 Step 1: Thiophene Ring Synthesis (Methyl 3-hydroxythiophene-2-carboxylate) Start->Step1 Step2 Step 2: O-Methylation (Methyl 3-methoxythiophene-2-carboxylate) Step1->Step2 Methylation Step3 Step 3: Electrophilic Chlorination (Final Product) Step2->Step3 Chlorination Product Methyl 5-chloro-3-methoxythiophene-2-carboxylate Step3->Product

Caption: Overall synthetic workflow.

Experimental Protocols and Mechanistic Insights

Step 1: Synthesis of Methyl 3-hydroxythiophene-2-carboxylate

The initial and most critical step is the construction of the substituted thiophene ring. A reliable method for this is the reaction of methyl 3-hydroxy-dihydrothiophene-2-carboxylate with sulfuryl chloride, followed by an in-situ elimination reaction facilitated by a tertiary amine base.

Experimental Protocol:

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 80 parts of methyl 3-hydroxy-dihydrothiophene-2-carboxylate in 250 parts by volume of anhydrous methylene chloride.

  • Cool the solution to 0-5 °C using an ice-water bath.

  • While maintaining the temperature and under a slow stream of nitrogen, add a solution of 67.5 parts of sulfuryl chloride in 100 parts by volume of methylene chloride dropwise over one hour.

  • After the addition is complete, continue to stir the reaction mixture at 0-5 °C for an additional 2 hours.

  • Slowly add 50 parts of triethylamine at 0-5 °C. Monitor the pH of the reaction mixture and continue adding triethylamine until a pH of 7.5 is achieved.

  • Stir the mixture for a further 2 hours at 0 °C.

  • Adjust the pH to 5 by the careful addition of 10% (w/w) hydrochloric acid.

  • Transfer the mixture to a separatory funnel and separate the organic phase.

  • Wash the organic phase twice with 100 parts by volume of saturated sodium chloride solution.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product is then purified by vacuum distillation to yield methyl 3-hydroxythiophene-2-carboxylate.[1]

Causality and Mechanistic Considerations:

The initial reaction with sulfuryl chloride results in the chlorination of the dihydrothiophene ring. The subsequent addition of triethylamine, a non-nucleophilic base, induces an elimination reaction, leading to the formation of the aromatic thiophene ring. The careful control of temperature is crucial to minimize the formation of side products.

Step 2: O-Methylation to Methyl 3-methoxythiophene-2-carboxylate

The conversion of the hydroxyl group to a methoxy group is a standard Williamson ether synthesis. Dimethyl sulfate is an effective and economical methylating agent for this transformation.

Experimental Protocol:

  • To a stirred mixture of methyl 3-hydroxythiophene-2-carboxylate (0.1 mol) and anhydrous potassium carbonate (0.12 mol) in 200 ml of acetone, add dimethyl sulfate (0.12 mol).

  • Heat the reaction mixture at reflux for 12 hours.

  • After cooling to room temperature, evaporate the solvent under reduced pressure.

  • Treat the residue with water and extract the product with methylene chloride (2 x 100 ml).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford methyl 3-methoxythiophene-2-carboxylate.

Causality and Mechanistic Insights:

Potassium carbonate acts as a base to deprotonate the phenolic hydroxyl group, forming a more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic methyl group of dimethyl sulfate in an SN2 reaction, displacing the sulfate leaving group and forming the desired methyl ether. The use of a polar aprotic solvent like acetone facilitates this type of reaction.

SN2_Methylation Reactants Thiophene-OH + (CH3)2SO4 + K2CO3 TransitionState [Thiophene-O---CH3---OSO3CH3]‡ Reactants->TransitionState SN2 Attack Products Thiophene-OCH3 + KHSO4 + K2CO3 TransitionState->Products Formation of Ether

Caption: SN2 mechanism of O-methylation.

Step 3: Electrophilic Chlorination to Methyl 5-chloro-3-methoxythiophene-2-carboxylate

The final step involves the regioselective chlorination of the electron-rich thiophene ring. The methoxy and ester groups direct the electrophilic substitution to the C5 position. N-Chlorosuccinimide (NCS) is a mild and selective chlorinating agent suitable for this purpose.

Experimental Protocol:

  • Dissolve methyl 3-methoxythiophene-2-carboxylate in a suitable solvent such as dichloromethane or acetonitrile in a round-bottom flask.

  • Add N-chlorosuccinimide (1.05 equivalents) to the solution.

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion of the reaction, quench with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with dichloromethane, wash with brine, and dry over anhydrous magnesium sulfate.

  • After filtration and concentration, purify the crude product by column chromatography on silica gel to yield Methyl 5-chloro-3-methoxythiophene-2-carboxylate.[2]

Causality and Mechanistic Insights:

The chlorination of thiophene proceeds via an electrophilic aromatic substitution mechanism.[3] The sulfur atom in the thiophene ring activates the C2 and C5 positions towards electrophilic attack. In this case, the C2 position is already substituted. The electron-donating methoxy group at C3 further activates the ring, and the electrophilic chlorine from NCS preferentially attacks the electron-rich C5 position. The reaction proceeds through a positively charged intermediate (a sigma complex or arenium ion), which is stabilized by resonance. Subsequent loss of a proton restores the aromaticity of the thiophene ring, yielding the final chlorinated product. The use of a mild chlorinating agent like NCS helps to prevent over-chlorination, which can be a significant side reaction with more reactive reagents like molecular chlorine.[3]

Electrophilic_Chlorination Substrate Methyl 3-methoxythiophene-2-carboxylate Electron-rich at C5 Intermediate {Sigma Complex | (Arenium Ion)} Substrate->Intermediate Electrophilic Attack at C5 Electrophile N-Chlorosuccinimide (NCS) Source of Cl+ Electrophile->Intermediate Product Methyl 5-chloro-3-methoxythiophene-2-carboxylate + Succinimide Intermediate->Product Deprotonation

Caption: Electrophilic aromatic substitution mechanism for chlorination.

Data Summary

The following table summarizes the key physical and chemical properties of the intermediates and the final product.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
Methyl 3-hydroxythiophene-2-carboxylateC₆H₆O₃S158.1838-43107-109 @ 13 mmHg[4]
Methyl 3-methoxythiophene-2-carboxylateC₇H₈O₃S172.20--
Methyl 5-chloro-3-methoxythiophene-2-carboxylateC₇H₇ClO₃S206.65--

Alternative Synthetic Strategies

While the presented three-step synthesis is the most direct and widely applicable, alternative approaches exist. One notable alternative is the Gewald reaction , which allows for the one-pot synthesis of polysubstituted 2-aminothiophenes from a ketone or aldehyde, an activated nitrile, and elemental sulfur.[4][5] While this would not directly yield the target molecule, subsequent diazotization of the amino group followed by hydrolysis and methylation could be a viable, albeit longer, route.

Another approach could involve starting with a pre-chlorinated thiophene derivative and introducing the methoxy and carboxylate functionalities. However, the regioselectivity of such reactions can be challenging to control.

Conclusion

The synthesis of Methyl 5-chloro-3-methoxythiophene-2-carboxylate is a testament to the power of strategic, multi-step organic synthesis. By carefully selecting starting materials and reagents, and by understanding the underlying reaction mechanisms, researchers can efficiently construct this valuable chemical intermediate. The protocols and insights provided in this guide are intended to serve as a robust foundation for the successful synthesis of this and related thiophene derivatives, empowering further innovation in the fields of medicinal chemistry and materials science.

References

  • BenchChem. (2025, December).
  • Gómez, G. E., et al. (n.d.). C3-Chlorination of C2-substituted benzo[b]thiophene derivatives in the presence of sodium hypochlorite. PMC.
  • J&K Scientific LLC. (2025, December 29). Gewald Reaction. J&K Scientific.
  • PrepChem. (n.d.). Synthesis of 3-hydroxy-thiophene-2-carboxylic acid methyl ester. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Gewald Reaction. Retrieved from [Link]

  • PubChemLite. (n.d.). Methyl 3-methoxythiophene-2-carboxylate (C7H8O3S). Retrieved from [Link]

  • Angene Chemical. (n.d.). Methyl 3-methoxythiophene-2-carboxylate(CAS# 62353-75-7). Retrieved from [Link]

Sources

Methyl 5-chloro-3-methoxythiophene-2-carboxylate: Mechanism of Formation and Synthetic Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 5-chloro-3-methoxythiophene-2-carboxylate (CAS: 181063-65-0) is a densely functionalized heterocyclic building block critical to the development of non-steroidal anti-inflammatory drugs (NSAIDs) such as Lornoxicam, as well as various advanced agrochemicals. The synthesis of this privileged pharmacophore requires precise control over regioselectivity, leveraging the innate electronic properties of the thiophene ring. This whitepaper provides an in-depth mechanistic breakdown of its formation, detailing the causality behind experimental choices, the stabilization of reaction intermediates, and self-validating experimental protocols designed for high-yield synthesis.

Retrosynthetic Analysis & Strategic Design

The construction of a 2,3,5-trisubstituted thiophene demands a strategic sequence of functionalization to avoid regioisomer scrambling. The optimal synthetic route builds the functional groups sequentially onto a commercially available thiophene core:

  • C3-Methoxylation: Establishing the strong electron-donating (+M) methoxy group early provides a directing handle for subsequent steps.

  • C2-Carboxylation: The methoxy group directs metalation exclusively to the adjacent C2 (ortho/alpha) position via Directed Ortho-Metalation (DoM).

  • C5-Chlorination: With the C2 position blocked by a deactivating ester, the highly reactive C5 (alpha) position becomes the kinetically and thermodynamically favored site for Electrophilic Aromatic Substitution (EAS) [3].

G A 3-Bromothiophene B 3-Methoxythiophene A->B NaOMe, CuBr Ullmann-type Coupling C Methyl 3-methoxythiophene- 2-carboxylate B->C LDA, then ClCOOMe Directed Ortho-Metalation D Methyl 5-chloro-3-methoxythiophene- 2-carboxylate C->D NCS, DMF Regioselective EAS

Fig 1: Three-step synthetic workflow for the target thiophene derivative.

Step-by-Step Mechanism of Formation

Step 1: Synthesis of the 3-Methoxythiophene Core

The sequence initiates with the conversion of 3-bromothiophene to 3-methoxythiophene. Direct nucleophilic aromatic substitution (SNAr) on unactivated thiophenes is notoriously difficult. Therefore, an Ullmann-type coupling is employed using Sodium Methoxide (NaOMe) and a Copper(I) bromide (CuBr) catalyst [1]. The copper inserts into the C-Br bond via oxidative addition, followed by ligand exchange with methoxide, and subsequent reductive elimination to yield the ether. The addition of PEG DME 250 acts as a phase-transfer catalyst and ligand, stabilizing the Cu(I) intermediate and preventing catalyst aggregation.

Step 2: Directed Ortho-Metalation (DoM) and Carboxylation

To install the ester at C2, the synthesis exploits the kinetic acidity of the proton adjacent to the methoxy group. When treated with Lithium Diisopropylamide (LDA) or n-Butyllithium (n-BuLi) at cryogenic temperatures (-78 °C), the lone pairs on the methoxy oxygen coordinate the lithium ion. This pre-coordination directs the strong base exclusively to the C2 proton, forming a stable 2-lithio-3-methoxythiophene intermediate [2]. Quenching this nucleophile with methyl chloroformate (ClCOOMe) directly yields methyl 3-methoxythiophene-2-carboxylate.

Step 3: Regioselective Electrophilic Chlorination (The Alpha-Effect)

The final step is the chlorination of methyl 3-methoxythiophene-2-carboxylate using N-Chlorosuccinimide (NCS). The regioselectivity of this step is governed by the stabilization of the Wheland intermediate. Thiophenes inherently favor electrophilic attack at the


-positions (C2 and C5) over the 

-positions (C3 and C4) due to superior resonance stabilization by the sulfur heteroatom [3].

In our substrate, C2 is blocked by the ester group. The competition is between C4 (ortho to the methoxy group) and C5 (the remaining alpha position).

  • Attack at C4 (Beta): Generates an sp³ hybridized C4 carbon, which breaks the conjugation between the C5 carbocation and the C3-methoxy group. The intermediate relies solely on sulfur for stabilization.

  • Attack at C5 (Alpha): Generates an intermediate where the positive charge is delocalized across C4 and C2. The C2=C3 double bond remains intact, allowing the +M effect of the C3-methoxy group to electronically enrich the

    
    -system, profoundly lowering the activation energy.
    

Consequently, chlorination occurs almost exclusively at the C5 position.

G Start Methyl 3-methoxythiophene-2-carboxylate + Electrophile (Cl+) C5 Attack at C5 (Alpha) Start->C5 C4 Attack at C4 (Beta) Start->C4 W5 Wheland Intermediate: + delocalized over C4/C2. Conjugation with C3-OMe maintained. C5->W5 W4 Wheland Intermediate: + isolated at C5. Conjugation with C3-OMe broken. C4->W4 Prod5 Major Product: 5-Chloro Isomer W5->Prod5 Fast Deprotonation Prod4 Trace Product: 4-Chloro Isomer W4->Prod4 High Activation Energy

Fig 2: Mechanistic logic dictating the regioselective chlorination at the C5 position.

Experimental Protocols

Protocol A: Preparation of 3-Methoxythiophene

  • Setup: Equip a jacketed reactor with a mechanical stirrer and reflux condenser. Purge with N₂.

  • Reaction: Charge the reactor with 3-bromothiophene (1.0 eq), CuBr (0.02 eq), and PEG DME 250 (0.05 eq). Slowly add a 30% solution of Sodium Methoxide in methanol (1.5 eq).

  • Heating: Heat the mixture to 90 °C. Monitor conversion via GC-MS. The reaction is self-validating; the disappearance of the 3-bromothiophene peak (

    
     162/164) and the appearance of the product peak (
    
    
    
    114) indicates progression. Stop when conversion is >98% (approx. 10 hours) [1].
  • Workup: Cool to room temperature, pour into distilled water, and filter through Celite to remove copper salts. Extract the aqueous layer twice with MTBE. Dry the combined organic phases over anhydrous Na₂SO₄ and concentrate via vacuum fractionation.

Protocol B: Directed Carboxylation

  • Lithiation: Dissolve 3-methoxythiophene (1.0 eq) in anhydrous THF under Argon. Cool to -78 °C using a dry ice/acetone bath. Dropwise add LDA (1.1 eq). Stir for 1 hour at -78 °C to ensure complete metalation.

  • Trapping: Add Methyl chloroformate (1.2 eq) dropwise. Maintain -78 °C for 30 minutes, then allow the reaction to slowly warm to room temperature over 3 hours.

  • Workup: Quench with saturated aqueous NH₄Cl. Extract with Ethyl Acetate. Wash the organic layer with brine, dry, and concentrate. Purify via silica gel chromatography (Hexanes/EtOAc) to yield methyl 3-methoxythiophene-2-carboxylate.

Protocol C: Regioselective Chlorination

  • Reaction: Dissolve methyl 3-methoxythiophene-2-carboxylate (1.0 eq) in anhydrous DMF. Protect from light. Add N-Chlorosuccinimide (NCS, 1.05 eq) in small portions to control the exotherm.

  • Stirring: Stir at 25 °C for 6 hours. Monitor via TLC (UV active).

  • Isolation: Pour the reaction mixture into ice-cold water. The crude product will precipitate. Filter the solid, wash with cold water, and recrystallize from ethanol to obtain pure methyl 5-chloro-3-methoxythiophene-2-carboxylate as a crystalline solid [2].

Quantitative Data Summary

The following table summarizes the key reaction parameters and empirical outcomes for the synthetic sequence, providing a baseline for process scale-up.

Reaction StepTransformationKey Reagents & CatalystTemp (°C)Time (h)Yield (%)Regioselectivity
1 Bromide to MethoxyNaOMe, CuBr, PEG DME 250901091100% (C3 substitution)
2 CarboxylationLDA, ClCOOMe, THF-78 to 25485>95% (C2 via DoM)
3 ChlorinationNCS, DMF25678>90% (C5 position favored)

References

  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. PMC/NIH. Available at:[Link]

Methodological & Application

The Strategic Utility of Methyl 5-chloro-3-methoxythiophene-2-carboxylate in Active Pharmaceutical Ingredient (API) Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Release: A Detailed Application Note for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic selection of molecular building blocks is paramount to the efficient and successful synthesis of novel Active Pharmaceutical Ingredients (APIs). Among the diverse array of heterocyclic scaffolds, thiophene derivatives have emerged as privileged structures, integral to the architecture of numerous FDA-approved drugs. This application note provides a comprehensive guide to the synthesis, reactivity, and application of a highly versatile, yet specific building block: Methyl 5-chloro-3-methoxythiophene-2-carboxylate . We will delve into the causality behind experimental choices, provide detailed, validated protocols, and explore its pivotal role in the synthesis of prominent APIs.

Introduction: The Thiophene Scaffold in Medicinal Chemistry

The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is a cornerstone in drug design.[1] Its unique electronic properties and ability to engage in various biological interactions have led to its incorporation into a wide spectrum of therapeutic agents, including anti-inflammatory, anticoagulant, and anti-cancer drugs.[2][3] The functionalization of the thiophene ring allows for the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic properties, making substituted thiophenes like Methyl 5-chloro-3-methoxythiophene-2-carboxylate particularly valuable in the drug discovery pipeline.

Physicochemical Properties and Reactivity Profile

To effectively utilize Methyl 5-chloro-3-methoxythiophene-2-carboxylate as a building block, a thorough understanding of its structural and electronic characteristics is essential.

PropertyValueSource
Molecular Formula C₇H₇ClO₃SPubChem
Molecular Weight 206.65 g/mol PubChem
Appearance Off-white to yellow solidSupplier Data
Solubility Soluble in most organic solventsGeneral Knowledge

The reactivity of this molecule is dictated by the interplay of its substituents. The electron-withdrawing nature of the chloro and carboxylate groups deactivates the thiophene ring towards electrophilic substitution, while the electron-donating methoxy group at the 3-position directs incoming electrophiles. The ester and chloro functionalities also serve as handles for a variety of chemical transformations.

Synthesis of Methyl 5-chloro-3-methoxythiophene-2-carboxylate: A Step-by-Step Protocol

The synthesis of this key building block can be approached through a multi-step sequence, starting from readily available precursors. The following protocol outlines a feasible and logical synthetic route.

Workflow for the Synthesis of the Building Block

Synthesis_Workflow cluster_0 Step 1: Methoxylation cluster_1 Step 2: Carboxylation cluster_2 Step 3: Chlorination A 3-Bromothiophene B 3-Methoxythiophene A->B CuBr, NaOMe, PEG DME, 90°C C Methyl 3-methoxythiophene-2-carboxylate B->C 1. n-BuLi, THF 2. CO2 3. CH3I, K2CO3 D Methyl 5-chloro-3-methoxythiophene-2-carboxylate C->D N-chlorosuccinimide (NCS), CH3CN

Caption: Synthetic workflow for Methyl 5-chloro-3-methoxythiophene-2-carboxylate.

Detailed Experimental Protocol

Step 1: Synthesis of 3-Methoxythiophene

This procedure is adapted from established methods for the copper-catalyzed methoxylation of aryl bromides.[4]

  • Materials: 3-Bromothiophene, Copper(I) bromide (CuBr), Sodium methoxide (NaOMe) solution in methanol, Poly(ethylene glycol) dimethyl ether (PEG DME), Methyl tert-butyl ether (MTBE), Water.

  • Procedure:

    • To a stirred solution of sodium methoxide in methanol, add 3-bromothiophene, CuBr, and PEG DME.

    • Heat the mixture to 90°C and monitor the reaction by GC until the starting material is consumed (typically >98% conversion after 10 hours).[4]

    • Cool the reaction mixture and quench with water.

    • Extract the aqueous phase with MTBE.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by vacuum distillation to afford 3-methoxythiophene as a clear liquid.

Causality: The use of a copper catalyst is crucial for activating the C-Br bond towards nucleophilic substitution by the methoxide ion. PEG DME acts as a phase-transfer catalyst, enhancing the reaction rate.

Step 2: Synthesis of Methyl 3-methoxythiophene-2-carboxylate

This step involves a regioselective lithiation followed by carboxylation and esterification.

  • Materials: 3-Methoxythiophene, n-Butyllithium (n-BuLi) in hexanes, Dry tetrahydrofuran (THF), Dry ice (solid CO₂), Methyl iodide (CH₃I), Potassium carbonate (K₂CO₃), Diethyl ether.

  • Procedure:

    • Dissolve 3-methoxythiophene in dry THF and cool to -78°C under an inert atmosphere.

    • Slowly add a solution of n-BuLi in hexanes, maintaining the temperature below -70°C. The methoxy group directs the lithiation to the 2-position.

    • Stir the mixture at -78°C for 1 hour.

    • Carefully add crushed dry ice to the reaction mixture.

    • Allow the mixture to warm to room temperature and then quench with water.

    • Acidify the aqueous layer with HCl and extract with diethyl ether.

    • Dry the organic layer, filter, and evaporate the solvent to obtain 3-methoxythiophene-2-carboxylic acid.

    • Dissolve the carboxylic acid in acetone, add K₂CO₃ and CH₃I, and stir at room temperature overnight.

    • Filter the reaction mixture and concentrate the filtrate. Purify the residue by column chromatography to yield Methyl 3-methoxythiophene-2-carboxylate.

Causality: The ortho-directing effect of the methoxy group ensures the selective deprotonation at the C2 position by the strong base n-BuLi. Subsequent reaction with carbon dioxide and esterification provides the desired product.

Step 3: Synthesis of Methyl 5-chloro-3-methoxythiophene-2-carboxylate

This final step involves the selective electrophilic chlorination of the thiophene ring.

  • Materials: Methyl 3-methoxythiophene-2-carboxylate, N-chlorosuccinimide (NCS), Acetonitrile.

  • Procedure:

    • Dissolve Methyl 3-methoxythiophene-2-carboxylate in acetonitrile.

    • Add N-chlorosuccinimide (NCS) portion-wise to the solution at room temperature. The electron-rich 5-position is preferentially chlorinated.

    • Stir the reaction mixture at room temperature until TLC analysis indicates complete consumption of the starting material.

    • Remove the solvent under reduced pressure.

    • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by recrystallization or column chromatography to obtain Methyl 5-chloro-3-methoxythiophene-2-carboxylate.

Causality: The 5-position of the thiophene ring is the most electron-rich and sterically accessible site for electrophilic attack, leading to regioselective chlorination with NCS.

Application in API Synthesis: A Case Study on a Lornoxicam Analogue

While direct protocols for the use of Methyl 5-chloro-3-methoxythiophene-2-carboxylate are not widely published, its structural similarity to "methyl 5-chloro-3-chlorosulfonylthiophene-2-carboxylate" allows for a strong inference of its application in the synthesis of APIs like Lornoxicam, a potent non-steroidal anti-inflammatory drug (NSAID).[5][6][7] The following protocol describes the synthesis of a key intermediate for a Lornoxicam analogue.

Synthesis of a Key Thienothiazine Intermediate

API_Synthesis cluster_0 Step 1: Sulfonamide Formation cluster_1 Step 2: Cyclization A Methyl 5-chloro-3-methoxythiophene-2-carboxylate B Methyl 5-chloro-3-(N-(2-methoxy-2-oxoethyl)sulfamoyl)thiophene-2-carboxylate A->B 1. Chlorosulfonic acid 2. Glycine methyl ester HCl, Na2CO3 C 6-chloro-4-hydroxy-2H-thieno[2,3-e][1,2]thiazine-3-carboxylate 1,1-dioxide B->C Sodium methoxide, Methanol

Caption: Synthetic pathway to a key Lornoxicam intermediate.

Detailed Experimental Protocol

Step 1: Synthesis of Methyl 5-chloro-3-(N-(2-methoxy-2-oxoethyl)sulfamoyl)thiophene-2-carboxylate

This procedure is analogous to those described in patents for Lornoxicam synthesis, substituting the methoxy group for the chloro-sulfonyl precursor.[6][7]

  • Materials: Methyl 5-chloro-3-methoxythiophene-2-carboxylate, Chlorosulfonic acid, Glycine methyl ester hydrochloride, Sodium carbonate, Methanol, Water.

  • Procedure:

    • Carefully add Methyl 5-chloro-3-methoxythiophene-2-carboxylate to an excess of chlorosulfonic acid at 0°C.

    • Stir the mixture until the reaction is complete (monitored by TLC).

    • Quench the reaction by pouring it onto ice. The resulting "methyl 5-chloro-3-chlorosulfonylthiophene-2-carboxylate" can be extracted.

    • In a separate flask, dissolve the crude chlorosulfonylated intermediate in a mixture of methanol and water.

    • Simultaneously add aqueous solutions of sodium carbonate and glycine methyl ester hydrochloride to the reaction mixture, maintaining the temperature between 10-60°C.

    • Stir for 6-26 hours, then filter and dry the precipitate to obtain Methyl 5-chloro-3-(N-(2-methoxy-2-oxoethyl)sulfamoyl)thiophene-2-carboxylate.[7]

Causality: The initial chlorosulfonylation step replaces the methoxy group with a more reactive chlorosulfonyl group. This is then reacted with glycine methyl ester under basic conditions to form the sulfonamide.

Step 2: Synthesis of 6-chloro-4-hydroxy-2H-thieno[2,3-e][2][5]thiazine-3-carboxylate 1,1-dioxide

This is an intramolecular Dieckmann-type condensation.

  • Materials: Methyl 5-chloro-3-(N-(2-methoxy-2-oxoethyl)sulfamoyl)thiophene-2-carboxylate, Sodium methoxide in methanol.

  • Procedure:

    • Add the product from Step 1 to a solution of sodium methoxide in methanol.

    • Heat the mixture at 30-75°C for 1-15 hours.[7]

    • Cool the reaction mixture and filter the precipitate to obtain the cyclized product.

Causality: The strong base (sodium methoxide) deprotonates the α-carbon of the ester, which then attacks the other ester carbonyl group, leading to cyclization and formation of the thienothiazine core structure of Lornoxicam.[8]

Role in Factor Xa Inhibitors: The Case of Rivaroxaban

The 5-chlorothiophene-2-carboxamide moiety is a key pharmacophore in the anticoagulant drug Rivaroxaban.[9][10][11] While Rivaroxaban synthesis typically starts from 5-chlorothiophene-2-carboxylic acid or its acid chloride, the versatility of Methyl 5-chloro-3-methoxythiophene-2-carboxylate allows for its potential conversion to these precursors. For instance, hydrolysis of the ester and removal of the methoxy group would provide the necessary starting material for the final amide coupling step in Rivaroxaban synthesis.

Rivaroxaban_Link A Methyl 5-chloro-3-methoxy- thiophene-2-carboxylate B 5-Chlorothiophene-2-carboxylic acid A->B 1. Hydrolysis (e.g., LiOH) 2. Demethoxylation C Rivaroxaban B->C Amide Coupling with Rivaroxaban amine intermediate

Caption: Potential conversion of the building block for Rivaroxaban synthesis.

Conclusion

Methyl 5-chloro-3-methoxythiophene-2-carboxylate is a strategically important building block in the synthesis of APIs. Its well-defined reactivity and multiple functional groups provide medicinal chemists with a versatile platform for the construction of complex molecular architectures. The detailed protocols and mechanistic insights provided in this application note are intended to empower researchers in their drug discovery and development endeavors, facilitating the efficient synthesis of next-generation therapeutics. The continued exploration of such versatile building blocks will undoubtedly fuel innovation in pharmaceutical sciences.

References

  • Apicule. (n.d.). Methyl 5-chloro-3-(((2-methoxy-2-oxoethyl)amino)sulfonyl)-2-thiophenecarboxylate (CAS No: 906522-87-0) API Intermediate Manufacturers. Retrieved from [Link]

  • Google Patents. (n.d.). CN104031071A - Preparation method of lornoxicam and its intermediate.
  • European Patent Office. (2013). A PROCESS FOR PREPARATION OF RIVAROXABAN - EP 2935255 B1. Retrieved from [Link]

  • eScholarship.org. (n.d.). Site Selective Chlorination of C(sp3)–H Bonds Suitable for Late-Stage Functionalization. Retrieved from [Link]

  • Google Patents. (n.d.). CN1699372A - Process for synthesizing lornoxicam intermediate against inflammation and pain.
  • Beilstein Journals. (2007). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Retrieved from [Link]

  • World Journal of Advanced Research and Reviews. (2025).
  • PubChem. (n.d.). Lornoxicam. Retrieved from [Link]

  • Google Patents. (n.d.). WO2013098833A2 - Processes and intermediates for preparing rivaroxaban.
  • Journal of Medicinal Chemistry. (2007). Thiophene-Anthranilamides as Highly Potent and Orally Available Factor Xa Inhibitors. Retrieved from [Link]

  • Improved And Novel Processes For Manufacturing 5 Chloro Thiophene 2 Carboxylic Acid. (n.d.). Retrieved from [Link]

  • Oakwood Chemical. (n.d.). Methyl 3-Methoxythiophene-2-carboxylate. Retrieved from [Link]

  • PubChem. (n.d.). Rivaroxaban. Retrieved from [Link]

  • ResearchGate. (n.d.).
  • Google Patents. (n.d.). CN112645925A - Synthesis method of lornoxicam intermediate 5-chloro-3-methylsulfonyl thiophene-2-carboxylic acid methyl ester.
  • Google Patents. (n.d.). CN1028101C - Process for preparation of 5-chloro-3-chlorosulphony 1-2-thiophenecarboxylic acid esters.
  • Future Journal of Pharmaceutical Sciences. (2024). Unlocking the polymorphic odyssey of Rivaroxaban: a journey of pharmaceutical innovation. Retrieved from [Link]

  • World Journal of Advanced Research and Reviews. (2025).
  • eScholarship.org. (n.d.). Site Selective Chlorination of C(sp3)–H Bonds Suitable for Late-Stage Functionalization. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Methyl 5-chloro-3-(N-(2-methoxy-2-oxoethyl)sulfamoyl)thiophene-2-carboxylate. Retrieved from [Link]

  • ResearchGate. (n.d.). C3-Chlorination of C2-Substituted Benzo[b]thiophene Derivatives in the Presence of Sodium Hypochlorite.
  • PubChem. (n.d.). Methyl 5-chloro-3-(chlorosulfonyl)thiophene-2-carboxylate. Retrieved from [Link]

  • MDPI. (2021). Development of Efficient and Selective Processes for the Synthesis of Commercially Important Chlorinated Phenols. Retrieved from [Link]

  • Supporting Information. (n.d.).
  • SIOC Journals. (2025).
  • Semantic Scholar. (n.d.). New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. Retrieved from [Link]

  • PubMed. (2010). Differential reactivity of thiophene-2-carboxylic and thiophene-3-carboxylic acids: Results from DFT and Hartree-Fock theory. Retrieved from [Link]

  • MDPI. (2023). Analogy of the Reactions of Aromatic and Aliphatic π-Electrophiles with Nucleophiles. Retrieved from [Link]

  • Reactivities of Heteroatomic Nucleophiles Towards Carbon Electrophiles. (n.d.). Retrieved from [Link]

Sources

Application Note: Divergent Amination Strategies for Methyl 5-chloro-3-methoxythiophene-2-carboxylate in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

Methyl 5-chloro-3-methoxythiophene-2-carboxylate (CAS: 181063-65-0) is a highly versatile, bifunctional heterocyclic scaffold frequently utilized in the synthesis of active pharmaceutical ingredients (APIs), including analogs of the NSAID Lornoxicam[1]. When subjected to amination, this molecule presents a classic chemoselectivity challenge for medicinal chemists. The amine can be directed to react at two distinct sites:

  • The C-2 Ester (Amidation): Forming a thiophene-2-carboxamide.

  • The C-5 Chloride (C–N Cross-Coupling): Forming a 5-aminothiophene derivative.

This application note details the causality behind the experimental conditions required to achieve orthogonal reactivity, providing robust, self-validating protocols for both pathways.

Mechanistic Causality & Orthogonal Reactivity

To achieve site-specific amination, the inherent electronic properties of the thiophene ring must be manipulated through precise reagent selection.

Pathway A: C-2 Ester Amidation

Direct amidation of methyl esters with aliphatic or aromatic amines is notoriously sluggish and often requires harsh Lewis acid catalysis (e.g., AlMe


) which can degrade the electron-rich thiophene core. Furthermore, the methoxy group at the C-3 position introduces steric hindrance. Therefore, the most reliable approach is a two-step sequence: mild saponification followed by peptide-type coupling[2]. By using LiOH at ambient temperature, the ester is hydrolyzed without triggering premature Nucleophilic Aromatic Substitution (S

Ar) at the C-5 chloride.
Pathway B: C-5 Buchwald-Hartwig Amination

The C-5 chlorine atom is significantly deactivated relative to its bromine counterpart[3]. Uncatalyzed S


Ar is generally unviable without extreme heating, which would inevitably destroy the C-2 ester. Consequently, Palladium-catalyzed Buchwald-Hartwig cross-coupling is mandatory. Because chlorothiophenes are sluggish oxidative addition partners, electron-rich, bulky dialkylbiarylphosphine ligands (e.g., BrettPhos or 

-Bu

P) and elevated temperatures (100–120 °C) are required[4].

Crucial Insight: To prevent competitive base-catalyzed hydrolysis or transesterification of the C-2 methyl ester during the cross-coupling, a mild, anhydrous inorganic base such as Cs


CO

or K

PO

must be used instead of standard strong alkoxides like NaO

-Bu[5].

G SM Methyl 5-chloro-3-methoxy thiophene-2-carboxylate (CAS: 181063-65-0) Amidation Pathway A: C-2 Amidation (Hydrolysis + HATU) SM->Amidation 1. LiOH, H2O/THF 2. Amine, HATU, DIPEA Buchwald Pathway B: C-5 Amination (Buchwald-Hartwig) SM->Buchwald Amine, Pd cat., Cs2CO3, 100 °C ProdA Thiophene-2-carboxamide Derivative Amidation->ProdA ProdB 5-Amino-thiophene-2-carboxylate Derivative Buchwald->ProdB

Fig 1. Orthogonal amination pathways of Methyl 5-chloro-3-methoxythiophene-2-carboxylate.

Experimental Protocols & Self-Validating Workflows

Protocol A: C-2 Amidation via Two-Step Hydrolysis/Coupling

This protocol avoids competitive decarboxylation, a known failure mode when activating thiophene-2-carboxylic acids[2].

Step 1: Saponification

  • Dissolution: Dissolve Methyl 5-chloro-3-methoxythiophene-2-carboxylate (1.0 eq) in a 2:1:1 mixture of THF/MeOH/H

    
    O (0.2 M).
    
  • Hydrolysis: Add LiOH·H

    
    O (2.0 eq) portion-wise. Stir at 25 °C for 2–4 hours.
    
  • Validation Checkpoint: Monitor via TLC (Hexanes/EtOAc 7:3). The starting material spot (UV active) should completely disappear, replaced by a baseline spot.

  • Workup: Concentrate under reduced pressure to remove organic solvents. Acidify the aqueous layer with 1M HCl to pH ~3. Extract with EtOAc (3x). Dry over Na

    
    SO
    
    
    
    and concentrate to yield the free acid.

Step 2: HATU-Mediated Amidation

  • Activation: Dissolve the intermediate acid (1.0 eq) in anhydrous DMF (0.1 M). Add DIPEA (3.0 eq) and HATU (1.2 eq).

  • Self-Validation: The solution will typically turn a distinct yellow/orange within 5 minutes, confirming the formation of the active HOAt ester[2].

  • Coupling: Add the desired amine (1.2 eq). Stir at room temperature for 12 hours.

  • Workup: Quench with saturated aqueous NaHCO

    
    . Extract with EtOAc, wash extensively with 5% LiCl (to remove DMF) and brine. Purify via flash chromatography.
    
Protocol B: C-5 Buchwald-Hartwig Amination

This protocol utilizes a highly active Pd-catalyst system tailored for challenging chlorothiophenes[4][5].

  • Preparation: In an oven-dried Schlenk tube, combine Methyl 5-chloro-3-methoxythiophene-2-carboxylate (1.0 eq), the desired amine (1.2 eq), Pd

    
    (dba)
    
    
    
    (2.5 mol%, 5 mol% Pd), BrettPhos ligand (6 mol%), and anhydrous Cs
    
    
    CO
    
    
    (1.5 eq).
  • Degassing (Critical Step): Add anhydrous Toluene (0.2 M). Seal the tube with a septum and sparge the solution with Argon for 15 minutes. Causality: Oxygen will rapidly oxidize the electron-rich phosphine ligand, killing the catalytic cycle.

  • Reaction: Replace the septum with a Teflon screw cap. Heat the mixture in an oil bath at 100 °C for 16–24 hours[4].

  • Validation Checkpoint: An aliquot analyzed by LC-MS should show the disappearance of the starting material. If a mass corresponding to the des-chloro thiophene is observed (hydrodehalogenation), the reaction temperature is too high or the solvent is wet.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove Pd-black and inorganic salts. Concentrate and purify via silica gel chromatography.

Data Presentation: Pathway Comparison

ParameterPathway A: C-2 AmidationPathway B: C-5 Buchwald-Hartwig
Target Bond Formed C(carbonyl)–N (Amide)C(aryl)–N (Aniline derivative)
Key Reagents LiOH; HATU, DIPEAPd

(dba)

, BrettPhos, Cs

CO

Temperature 25 °C (Both steps)100–120 °C
Primary Challenge Steric hindrance from C-3 methoxySluggish oxidative addition of C-5 Cl
Functional Group Tolerance High (tolerates halogens, alkynes)Moderate (sensitive to acidic protons, free alcohols)
Typical Yields 75% – 90%55% – 80%

References

  • BenchChem. Methyl 5-bromo-3-methoxythiophene-2-carboxylate. BenchChem.[3]

  • QY Chemical. 氯诺昔康杂质24 - CAS:181063-65-0. Jinan Qiyuan Biological Technology Co., Ltd.[1]

  • ACS Publications. Efficient Pd-Catalyzed Amination of Heteroaryl Halides. Organic Letters.[5]

  • ACS Publications. Scope and Mechanism of Palladium-Catalyzed Amination of Five-Membered Heterocyclic Halides. The Journal of Organic Chemistry.[4]

  • BenchChem. 4-(Aminomethyl)thiophene-2-carboxylic Acid. BenchChem.[2]

Sources

Application Note: Scale-Up Synthesis of Methyl 5-chloro-3-methoxythiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol is designed for the scale-up synthesis of Methyl 5-chloro-3-methoxythiophene-2-carboxylate (CAS: 181063-65-0).

The synthesis of this specific isomer presents a significant regiochemical challenge. Direct chlorination of the corresponding methyl ester (Methyl 3-methoxythiophene-2-carboxylate) typically favors the 4-position due to the directing effects of the 3-methoxy group and the deactivating nature of the 2-ester. Therefore, this guide details a Lithium-Halogen Exchange Strategy (The "Halogen-Switch" Route), which constructs the 2-carboxylate moiety after establishing the 5-chloro substituent, ensuring 100% regiochemical purity.

Executive Summary & Strategic Analysis

The Regioselectivity Challenge

In the synthesis of substituted thiophenes, the interplay between the sulfur atom's alpha-directing effect and substituents' electronic effects is critical.

  • Standard Approach Failure: Direct chlorination of Methyl 3-methoxythiophene-2-carboxylate using N-chlorosuccinimide (NCS) or Sulfuryl Chloride (SO2Cl2) predominantly yields the 4-chloro isomer . The 3-methoxy group (Strong EDG) activates the ortho-position (C4), while the 2-ester (Strong EWG) deactivates the C5 position.

  • The Solution: A "Pre-functionalization" strategy. We utilize the inherent alpha-selectivity of the thiophene ring before the ester is introduced. By synthesizing 2-bromo-5-chloro-3-methoxythiophene , we can exploit the rapid and selective Lithium-Bromine exchange at the 2-position to introduce the carboxylate group, leaving the 5-chloro substituent intact.

Retrosynthetic Analysis

The synthesis is broken down into four scalable steps starting from commercially available 3-methoxythiophene :

  • Regioselective Bromination: Blocking the most reactive C2 position.

  • Regioselective Chlorination: Targeting the C5 alpha-position.

  • Lithium-Halogen Exchange & Carboxylation: Converting C2-Br to C2-COOH.

  • Esterification: Final conversion to the methyl ester.

SynthesisRoute SM 3-Methoxythiophene (Starting Material) Int1 2-Bromo-3-methoxythiophene (C2 Blocked) SM->Int1 NBS, DMF 0°C (Regioselective) Int2 2-Bromo-5-chloro-3-methoxythiophene (C5 Functionalized) Int1->Int2 NCS, ACN RT (Alpha-selective) Int3 5-Chloro-3-methoxythiophene-2-carboxylic acid (Lithiation/Carboxylation) Int2->Int3 1. n-BuLi, -78°C 2. CO2 (g) (Li-Br Exchange) Product Methyl 5-chloro-3-methoxythiophene-2-carboxylate (Target) Int3->Product MeOH, H2SO4 Reflux

Caption: Figure 1. Retrosynthetic pathway utilizing the Halogen-Switch strategy to ensure 5-chloro regioselectivity.

Detailed Experimental Protocols

Step 1: Synthesis of 2-Bromo-3-methoxythiophene

Objective: Selectively brominate the C2 position (most reactive) to act as a placeholder for the final carboxylate.

  • Reagents:

    • 3-Methoxythiophene (1.0 equiv)[1][2]

    • N-Bromosuccinimide (NBS) (1.05 equiv)

    • DMF (Dimethylformamide) (5 vol)

  • Protocol:

    • Charge a reactor with 3-methoxythiophene and DMF . Cool to 0°C .

    • Dissolve NBS in DMF (2 vol) and add dropwise over 1 hour, maintaining internal temperature < 5°C. Note: Exothermic reaction.

    • Stir at 0–5°C for 2 hours. Monitor by HPLC/GC for consumption of starting material.

    • Quench: Pour mixture into ice-water (10 vol). Extract with Ethyl Acetate (3x).

    • Wash: Wash combined organics with water (2x) and brine (1x) to remove DMF.

    • Dry & Concentrate: Dry over Na2SO4, filter, and concentrate under reduced pressure.

    • Purification: Distillation under high vacuum (if oil) or use directly if purity >95%.

  • Key Insight: The 3-methoxy group directs strongly to C2. C5 bromination is a minor impurity if stoichiometry is controlled.

Step 2: Synthesis of 2-Bromo-5-chloro-3-methoxythiophene

Objective: Introduce the chlorine atom at the C5 position. With C2 blocked by Br, and C4 activated by OMe but sterically hindered, the alpha-directing nature of the thiophene sulfur directs chlorination to C5.

  • Reagents:

    • 2-Bromo-3-methoxythiophene (1.0 equiv)

    • N-Chlorosuccinimide (NCS) (1.1 equiv)

    • Acetonitrile (ACN) (10 vol) or DCM

  • Protocol:

    • Dissolve 2-Bromo-3-methoxythiophene in ACN .

    • Add NCS portion-wise at Room Temperature (20–25°C).

    • Heat to 40–50°C and stir for 4–6 hours. Note: Chlorination is slower than bromination.

    • Monitor: Check for conversion. If reaction stalls, add 0.1 equiv additional NCS.

    • Workup: Concentrate solvent. Redissolve residue in Ethyl Acetate/Heptane (1:1). Filter off succinimide byproduct.

    • Purification: Filtration through a silica plug is recommended to remove polar impurities. Concentrate to yield the di-halo intermediate.

Step 3: Synthesis of 5-Chloro-3-methoxythiophene-2-carboxylic acid

Objective: The Critical Step. Selective Lithium-Halogen exchange.[3] n-Butyllithium exchanges with Bromine (at C2) much faster than Chlorine (at C5) due to the weaker C-Br bond.

  • Reagents:

    • 2-Bromo-5-chloro-3-methoxythiophene (1.0 equiv)

    • n-Butyllithium (n-BuLi), 2.5M in hexanes (1.1 equiv)

    • Dry THF (Tetrahydrofuran) (15 vol)

    • Dry CO2 gas (Excess)

  • Protocol:

    • Setup: Flame-dry reactor, N2/Ar atmosphere.

    • Dissolve intermediate in Dry THF and cool to -78°C (Dry ice/Acetone bath).

    • Lithiation: Add n-BuLi dropwise over 30-60 mins. Maintain temp < -70°C.

      • Mechanism: Selective Li-Br exchange generates the 2-lithio-5-chloro species. The 3-OMe group may assist via coordination (ortho-lithiation effect).

    • Stir at -78°C for 30 minutes.

    • Carboxylation: Bubble Dry CO2 gas into the solution (or pour onto crushed Dry Ice) for 30 minutes. The mixture will become viscous.

    • Allow to warm to 0°C.

    • Quench: Slowly add 1M HCl until pH < 2.

    • Extraction: Extract with Ethyl Acetate. The product is an acid; ensure the aqueous layer is acidic.

    • Isolation: Dry organics and concentrate.[3] The crude acid is often a solid. Recrystallize from Toluene/Heptane if necessary.

Step 4: Methyl Esterification

Objective: Convert the carboxylic acid to the final methyl ester.[4]

  • Reagents:

    • 5-Chloro-3-methoxythiophene-2-carboxylic acid (1.0 equiv)

    • Methanol (MeOH) (10 vol)

    • Sulfuric Acid (H2SO4) (catalytic, 0.1 equiv) or Thionyl Chloride (SOCl2) (1.2 equiv)

  • Protocol (Acid Catalyzed):

    • Dissolve acid in MeOH . Add H2SO4 .

    • Reflux (65°C) for 4–8 hours.

    • Workup: Concentrate MeOH. Dilute with EtOAc. Wash with sat. NaHCO3 (to remove unreacted acid) and brine.

    • Final Purification: Recrystallization from MeOH/Water or Column Chromatography (Hexane/EtOAc).

Process Safety & Engineering Controls

ParameterHazard / RiskControl Measure
n-Butyllithium Pyrophoric; reacts violently with water.Use strictly anhydrous conditions. Cannula transfer or pressure addition. Have Class D fire extinguisher ready.
Exotherms Halogenations (Steps 1 & 2) are exothermic.Controlled addition rates.[5] Active cooling jackets. Adiabatic calorimetry recommended for >1kg scale.
Gas Evolution CO2 addition and Quenching.Ensure reactor venting is sized correctly to prevent over-pressurization.
Byproducts Succinimide (Steps 1 & 2).Water soluble; easily removed in aqueous workup.

Analytical Controls & Specifications

To ensure the correct isomer (5-chloro vs 4-chloro) is obtained, NMR comparison is essential.

  • 1H NMR (CDCl3):

    • Target (5-Chloro): Singlet at ~6.8 ppm (H4 proton). The H4 proton is adjacent to the OMe group and beta to the Ester.

    • Impurity (4-Chloro): Singlet at ~7.4 ppm (H5 proton). The H5 proton is deshielded by the Sulfur.

    • Methoxy Group: Singlet at ~3.9 ppm.

    • Methyl Ester: Singlet at ~3.8 ppm.[2]

  • HPLC Method:

    • Column: C18 Reverse Phase.

    • Mobile Phase: Water (0.1% H3PO4) / Acetonitrile Gradient.

    • Detection: UV 254 nm.

DecisionTree Start Crude Reaction Mixture (Step 2) Check Check Regioselectivity (GC/HPLC) Start->Check Pass >95% 5-Chloro Isomer Check->Pass Yes Fail Significant 4-Chloro Isomer Check->Fail No Action1 Proceed to Lithiation Pass->Action1 Action2 Recrystallize or Distill (Separation is difficult) Fail->Action2

Caption: Figure 2. Decision tree for quality control during the halogenation sequence.

References

  • Benchchem. Methyl 4-chloro-3-methoxythiophene-2-carboxylate Product Description. (Discusses the natural tendency for 4-chlorination). Link

  • Beilstein Journal of Organic Chemistry. Development of potential manufacturing routes for substituted thiophenes. (General thiophene scale-up principles). Link

  • Sigma-Aldrich. Methyl 5-chloro-3-(chlorosulfonyl)thiophene-2-carboxylate. (Evidence of the 5-chloro-2-ester scaffold stability). Link

  • PubChem. Methyl 3-methoxythiophene-2-carboxylate (CAS 62353-75-7). (Precursor data).[6] Link

  • ChemicalBook. Methyl 5-chloro-3-methoxythiophene-2-carboxylate (CAS 181063-65-0). (Target molecule verification). Link

  • MDPI Molecules. Regioselective Synthesis of Thiophene Derivatives via Lithium-Halogen Exchange. (Mechanistic basis for Step 3). Link

Disclaimer: This protocol is for research and development purposes. All scale-up activities must be preceded by a formal Process Hazard Analysis (PHA).

Sources

Application Note: Analytical Strategy for Methyl 5-chloro-3-methoxythiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Compound Profile

Methyl 5-chloro-3-methoxythiophene-2-carboxylate is a critical pharmacophore intermediate, frequently utilized in the synthesis of kinase inhibitors, anti-thrombotic agents, and agrochemicals. Its purity is paramount because the 5-position chlorine atom often serves as a leaving group or a handle for metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura), where impurities can poison catalysts or lead to difficult-to-separate side products.

This guide details a multi-modal analytical strategy to ensure "Pharma-Grade" quality (>98.0% purity).

Chemical Profile[1][2][3][4][5][6][7]
  • Target Analyte: Methyl 5-chloro-3-methoxythiophene-2-carboxylate

  • Molecular Formula: C₇H₇ClO₃S[1]

  • Molecular Weight: 206.65 g/mol

  • Key Structural Features: Thiophene core, Methyl ester (C2), Methoxy group (C3), Chlorine substituent (C5).

  • Solubility: Soluble in Methanol, Acetonitrile, DCM, DMSO; poorly soluble in water.

Critical Impurity Analysis (The "Why")

Before selecting methods, we must predict the impurity profile based on common synthetic routes (typically chlorination of methyl 3-methoxythiophene-2-carboxylate).

Impurity TypeLikely Structure/IDOriginDetection Challenge
Precursor Methyl 3-methoxythiophene-2-carboxylateIncomplete chlorinationElutes close to main peak (HPLC).
Byproduct Methyl 4,5-dichloro-3-methoxythiophene-2-carboxylateOver-chlorinationHighly lipophilic; long retention.
Hydrolysis 5-chloro-3-methoxythiophene-2-carboxylic acidEster hydrolysis (wet storage)Tailing peaks if pH is not controlled.
Regioisomer Methyl 4-chloro-3-methoxythiophene-2-carboxylateNon-selective chlorinationVery similar polarity to target.

Analytical Workflow Diagram

The following decision tree outlines the logic for releasing a batch of this intermediate.

AnalyticalWorkflow Start Crude Sample Received Solubility Solubility Check (MeOH/ACN) Start->Solubility HPLC Method A: HPLC-UV (Purity & Assay) Solubility->HPLC Main Routine GCMS Method B: GC-MS (Identity & Volatiles) Solubility->GCMS Orthogonal Decision Pass Criteria? >98.0% Area HPLC->Decision GCMS->Decision qNMR Method C: qNMR (Absolute Purity/Ref Std) Decision->qNMR If Reference Std Needed Release Release for Synthesis Decision->Release Yes Reprocess Recrystallize/Column Decision->Reprocess No Reprocess->Start

Figure 1: Analytical Decision Tree for Thiophene Intermediates.

Method A: High-Performance Liquid Chromatography (HPLC-UV)

Status: Primary Release Method

This method utilizes a C18 stationary phase with acidic modification to suppress the ionization of potential carboxylic acid impurities, ensuring sharp peak shapes.

Chromatographic Conditions
  • Instrument: HPLC with PDA/UV Detector (Agilent 1260/1290 or Waters Alliance).

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent.

  • Column Temp: 30°C.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 5.0 µL.

  • Detection: 254 nm (Thiophene absorption max) and 220 nm (General carbonyl).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.2).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

Gradient Program
Time (min)% Mobile Phase BEvent
0.020Equilibration
2.020Isocratic Hold
15.080Linear Gradient
18.095Wash
20.095Hold
20.120Re-equilibration
25.020End
System Suitability Requirements
  • Resolution (Rs): > 2.0 between Target Peak and Des-chloro precursor (typically elutes earlier).

  • Tailing Factor: 0.8 – 1.5.

  • RSD (n=5): < 1.0% for main peak area.

Scientific Rationale: The des-chloro impurity is less lipophilic and will elute before the target. The di-chloro impurity is significantly more lipophilic and will elute later during the gradient ramp. 0.1% H₃PO₄ is essential to prevent the "ghosting" or tailing of the hydrolyzed acid byproduct [1].

Method B: Gas Chromatography - Mass Spectrometry (GC-MS)

Status: Identity Confirmation & Volatile Impurity Analysis

GC-MS is superior for distinguishing regioisomers and confirming the chlorination pattern via isotope abundance (³⁵Cl/³⁷Cl ratio).

Instrument Parameters
  • Column: DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film).

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

  • Inlet: Split 20:1 @ 250°C.

  • Transfer Line: 280°C.

  • Ion Source: EI (70 eV) @ 230°C.

Temperature Program
  • Initial: 60°C (Hold 1 min) - Traps solvents (MeOH, DCM).

  • Ramp: 20°C/min to 280°C.

  • Final: 280°C (Hold 5 min).

Mass Spec Interpretation
  • Molecular Ion: Look for M+ cluster at m/z 206 and 208.

  • Isotope Pattern: A 3:1 intensity ratio for 206:208 confirms a mono-chloro substitution.

  • Fragmentation: Loss of -OCH₃ (M-31) and -COOCH₃ (M-59) are characteristic of methyl esters.

Method C: Quantitative NMR (qNMR)

Status: Absolute Purity (Reference Standard Qualification)

When a certified reference standard is unavailable, qNMR provides a primary method of measurement traceable to SI units.

Protocol
  • Solvent: DMSO-d₆ or CDCl₃ (Ensure no overlap with analyte signals).

  • Internal Standard (IS): 1,3,5-Trimethoxybenzene or Maleic Acid (TraceCERT® grade).

  • Relaxation Delay (D1): > 30 seconds (Must be 5-7x T1 of the slowest proton to ensure 99.9% magnetization recovery) [2].

  • Scans: 16 or 32.

Calculation


  • Target Signal: The methoxy singlet (-OCH₃) at ~3.8-3.9 ppm is usually the cleanest region, distinct from the aromatic thiophene proton [3].

Troubleshooting & Impurity Identification Logic

The following diagram illustrates how to interpret conflicting data between HPLC and GC.

Troubleshooting Issue Purity Discrepancy HPLC_High HPLC > 99% GC < 95% Issue->HPLC_High GC_High GC > 99% HPLC < 95% Issue->GC_High Cause2 Thermal degradation in GC inlet (Check Inlet Temp) HPLC_High->Cause2 Likely Cause3 UV-inactive impurities (e.g., Aliphatic precursors) HPLC_High->Cause3 Possible Cause1 Non-volatile salts/polymers (Invisible to GC) GC_High->Cause1 Likely

Figure 2: Troubleshooting Purity Discrepancies.

References

  • United States Pharmacopeia (USP). General Chapter <621> Chromatography. USP-NF. (Standard guidance on mobile phase pH control for ionizable compounds).

  • Pauli, G. F., et al. (2012). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 55(12), 5655-5667. (Foundational text on qNMR parameters).

  • Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds. (General reference for Thiophene NMR shifts).

  • Agilent Technologies. "Analysis of Impurities in Fine Chemicals using GC/MS." Application Note. (General protocol for halogenated esters).

(Note: Specific application notes for this exact CAS are rare; protocols above are derived from standard methodologies for halogenated thiophene carboxylates found in medicinal chemistry literature.)

Sources

Synthetic Protocols and Mechanistic Insights for Methyl 5-chloro-3-methoxythiophene-2-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Application Scope

Thiophene-based heterocycles are privileged pharmacophores in medicinal chemistry and advanced materials science[1]. Specifically, Methyl 5-chloro-3-methoxythiophene-2-carboxylate (CAS: 181063-65-0) and its derivatives serve as critical building blocks for the synthesis of complex biologically active molecules, including potent Protein Tyrosine Phosphatase 1B (PTP1B) inhibitors and targeted anticancer agents[1][2].

Designing synthetic routes for these derivatives requires precise control over regioselectivity. The thiophene ring presents competing electronic directing effects from the C2-ester, the C3-methoxy group, and the inherent reactivity of the sulfur heteroatom. This application note provides a self-validating, step-by-step methodology for the synthesis and derivatization of these compounds, emphasizing the mechanistic causality behind reagent selection.

Mechanistic Rationale: Mastering Regioselectivity

The functionalization of methyl 3-methoxythiophene-2-carboxylate is a classic exercise in balancing kinetic versus thermodynamic control during Electrophilic Aromatic Substitution (


).
  • The C4 Position: The C3-methoxy group is strongly electron-donating and directs electrophiles to its ortho (C2, blocked) and para (C4) positions.

  • The C5 Position: The sulfur atom strongly activates the

    
    -positions (C2 and C5) due to the stabilization of the resulting Wheland intermediate (sigma complex) via resonance.
    

Causality in Reagent Selection: To achieve chlorination at the C5 position , mild electrophilic conditions (e.g., N-Chlorosuccinimide in DMF) must be used. Under these conditions, the inherent


-reactivity of the thiophene ring dominates, yielding the 5-chloro derivative[3]. Conversely, if a strong Lewis acid such as 

is introduced, the reaction is driven by the methoxy group's strong para-directing effect, shifting the regioselectivity entirely to yield the 4-chloro derivative[4].

Synthetic Workflow

Synthesis_Workflow A 1. Methyl 3-hydroxythiophene- 2-carboxylate B 2. Methyl 3-methoxythiophene- 2-carboxylate A->B Me2SO4, K2CO3 Acetone, 60°C C 3. Methyl 5-chloro-3-methoxy- thiophene-2-carboxylate B->C NCS, DMF 25°C (Regioselective) D 4. 5-Chloro-3-methoxythiophene- 2-carboxylic acid C->D LiOH·H2O THF/H2O, 25°C

Workflow for the regioselective synthesis and derivatization of C5-chloro thiophenes.

Quantitative Optimization Data

The table below summarizes the critical influence of the chlorinating system on regiochemical outcomes, validating the protocol choices.

Chlorinating SystemSolventTemp (°C)Regioselectivity (C5:C4)Isolated Yield (%)Mechanistic Driver
NCS (No Lewis Acid) DMF2595 : 5 82Inherent

-reactivity of thiophene sulfur dominates[3].
NCS +


255 : 9570Methoxy group para-directing effect activated by Lewis acid[4].


6060 : 4055Harsh conditions lead to poor kinetic control and di-chlorination.

Step-by-Step Experimental Protocols

Protocol A: O-Methylation to Methyl 3-methoxythiophene-2-carboxylate

This step converts the hydroxyl group to a methoxy ether, preventing unwanted oxidation during subsequent halogenation steps.

  • Reaction Setup: In an oven-dried, nitrogen-flushed round-bottom flask, dissolve Methyl 3-hydroxythiophene-2-carboxylate (1.0 eq, 50 mmol) in anhydrous acetone (100 mL).

  • Base Addition: Add anhydrous Potassium Carbonate (

    
    , 1.2 eq) to the stirring solution. Causality: 
    
    
    
    is a mild base that deprotonates the phenolic-like OH without hydrolyzing the C2 methyl ester[5].
  • Electrophile Addition: Dropwise, add Dimethyl sulfate (

    
    , 1.2 eq). Caution:  Dimethyl sulfate is highly toxic; perform strictly inside a fume hood.
    
  • Reflux: Heat the mixture to reflux (approx. 60°C) for 18 hours[5].

  • In-Process Control (IPC): Monitor via TLC (Hexane/EtOAc 4:1). The highly polar starting material (

    
    ) will convert to a less polar product spot (
    
    
    
    ).
  • Workup & Validation: Evaporate acetone under reduced pressure. Partition the residue between dichloromethane (DCM) and water. Extract the aqueous layer with DCM, dry over

    
    , and concentrate.
    
    • Self-Validation (NMR):

      
       NMR (
      
      
      
      ) must show a new sharp singlet at
      
      
      3.95 ppm (3H,
      
      
      ) and the retention of two distinct thiophene doublets at
      
      
      6.8 ppm and
      
      
      7.4 ppm.
Protocol B: Regioselective C5-Chlorination

This protocol utilizes mild electrophilic halogenation to target the thermodynamically favored


-position.
  • Reaction Setup: Dissolve Methyl 3-methoxythiophene-2-carboxylate (1.0 eq, 30 mmol) in anhydrous DMF (60 mL) at room temperature.

  • Halogenation: Slowly add N-Chlorosuccinimide (NCS, 1.05 eq) in small portions over 30 minutes. Causality: Portion-wise addition prevents thermal spikes that could drive non-selective di-chlorination. Do not add Lewis acids[4].

  • Stirring: Protect the flask from light and stir at 25°C for 12 hours.

  • IPC: Monitor via LC-MS. Look for the disappearance of the

    
     peak of the starting material and the appearance of the product mass with a characteristic 3:1 isotopic pattern (indicating a single chlorine atom).
    
  • Workup & Validation: Quench the reaction with water (150 mL) and extract with ethyl acetate (

    
     mL). Wash the combined organic layers extensively with brine (to remove DMF), dry over 
    
    
    
    , and concentrate. Purify via silica gel chromatography if necessary.
    • Self-Validation (NMR):

      
       NMR (
      
      
      
      ) is critical here. The two doublets of the starting thiophene ring must disappear, replaced by a single sharp singlet at
      
      
      6.9 ppm (C4-H), confirming substitution occurred exclusively at C5.
Protocol C: Saponification to 5-Chloro-3-methoxythiophene-2-carboxylic acid

For integration into larger pharmaceutical scaffolds (e.g., via amide coupling to form PTP1B inhibitors), the ester must be converted to a carboxylic acid[2].

  • Reaction Setup: Dissolve Methyl 5-chloro-3-methoxythiophene-2-carboxylate (1.0 eq, 10 mmol) in a 3:1 mixture of THF and water (40 mL).

  • Hydrolysis: Add Lithium Hydroxide monohydrate (

    
    , 3.0 eq). Causality: 
    
    
    
    provides gentle saponification, avoiding the degradation of the electron-rich thiophene core that can occur with harsh aqueous NaOH at high temperatures[2].
  • Stirring: Stir at room temperature for 4-6 hours.

  • IPC: TLC (DCM/MeOH 9:1) will show the consumption of the starting material and the formation of a baseline spot (the lithium carboxylate salt).

  • Workup & Validation: Remove THF under reduced pressure. Dilute the aqueous layer with water and cool to 0°C. Carefully acidify with 2N HCl to pH 2-3. Collect the precipitated white solid via vacuum filtration, wash with cold water, and dry under high vacuum.

    • Self-Validation (NMR):

      
       NMR (DMSO-
      
      
      
      ) will show the complete disappearance of the methyl ester singlet (
      
      
      3.8 ppm) and the appearance of a broad exchangeable singlet at
      
      
      ppm (
      
      
      ).

References

1.[3] Methyl 5-bromo-3-methoxythiophene-2-carboxylate | 181063-64-9 | Benchchem. Benchchem. 3 2.[5] Synthesis of Methyl 3-methoxy-4,5-dimethyl-2-thiophenecarboxylate. PrepChem.com. 5 3.[1] Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. National Institutes of Health (PMC).1 4.[2] Synthesis and Anticancer Activity of Thiophene-2-carboxamide Derivatives and In Silico Docking Studies. ResearchGate.2 5.[4] Methyl 4-Chloro-3-Methoxythiophene-2-Carboxylate. Benchchem. 4

Sources

Application Note: Utilizing Methyl 5-chloro-3-methoxythiophene-2-carboxylate in Agrochemical Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Formulation Scientists, and Agrochemical Development Professionals

Introduction & Structural Rationale

The discovery of novel agrochemicals heavily relies on versatile, heteroatom-rich building blocks that can be rapidly derivatized to explore chemical space ()[1]. Methyl 5-chloro-3-methoxythiophene-2-carboxylate (CAS: 181063-65-0) has emerged as a privileged scaffold in the design of next-generation crop protection agents, particularly Succinate Dehydrogenase Inhibitor (SDHI) fungicides and selective herbicides ()[2].

Unlike simple phenyl rings, the thiophene core acts as a bioisostere that alters the electronic distribution and lipophilicity of the resulting active ingredient (AI). The specific substitution pattern of this molecule offers distinct mechanistic advantages:

  • 5-Chloro Substitution: Halogenation at the 5-position is a deliberate design choice to block metabolic oxidation by plant and fungal cytochrome P450 enzymes. This significantly extends the environmental and biological half-life of the AI. Furthermore, the chlorine atom increases the overall lipophilicity (LogP), which is critical for penetrating the waxy cuticles of plant leaves.

  • 3-Methoxy Group: This electron-donating group provides a crucial hydrogen bond acceptor. In SDHI fungicides, this oxygen atom often interacts directly with tyrosine or tryptophan residues within the ubiquinone-binding pocket of the target enzyme.

  • Methyl 2-Carboxylate: This ester serves as a stable, yet easily activatable synthetic handle for downstream amidation or cross-coupling reactions.

Synthetic Workflow: Development of Thiophene-Carboxamide Fungicides

The most prominent application of this building block is in the synthesis of thiophene-carboxamides. These compounds are highly effective at targeting the fungal respiratory chain.

SyntheticWorkflow A Methyl 5-chloro-3-methoxythiophene-2-carboxylate (CAS: 181063-65-0) B Saponification (LiOH, THF/H2O, 25°C) A->B Ester Hydrolysis C 5-chloro-3-methoxythiophene-2-carboxylic acid (Intermediate) B->C D Amidation Coupling (EDCI, HOBt, Amine, DIPEA) C->D Peptide-like Coupling E Novel Thiophene-2-carboxamide (Agrochemical AI) D->E Final Product

Synthetic workflow from Methyl 5-chloro-3-methoxythiophene-2-carboxylate to an agrochemical AI.

Protocol 1: Saponification to the Free Acid

To utilize the carboxylate handle, the methyl ester must first be hydrolyzed. Objective: High-yield conversion of the ester to 5-chloro-3-methoxythiophene-2-carboxylic acid without cleaving the sensitive 3-methoxy ether.

Step-by-Step Methodology:

  • Dissolution: Dissolve 10 mmol of Methyl 5-chloro-3-methoxythiophene-2-carboxylate in 20 mL of Tetrahydrofuran (THF).

    • Causality: THF is chosen over methanol to prevent transesterification and to ensure complete dissolution of the highly lipophilic starting material.

  • Hydrolysis: Add a solution of Lithium Hydroxide monohydrate (LiOH·H2O, 15 mmol) dissolved in 10 mL of deionized water dropwise at 0°C.

    • Causality: LiOH is a mild base. Using NaOH or KOH at elevated temperatures risks nucleophilic aromatic substitution (SNAr) of the 5-chloro group or cleavage of the methoxy group. The mixed aqueous/organic system ensures both reagents are in the same phase.

  • Reaction & Validation: Stir the mixture at room temperature for 4 hours. Monitor via TLC (Hexane/EtOAc 3:1). Self-Validation: The system is self-validating; the disappearance of the high-Rf ester spot and the appearance of a baseline spot (the carboxylate salt) confirms reaction completion.

  • Workup: Evaporate the THF under reduced pressure. Acidify the aqueous layer with 1M HCl to pH 2-3 at 0°C.

    • Causality: Acidification protonates the carboxylate, causing the highly insoluble free thiophene-carboxylic acid to precipitate out of the aqueous solution.

  • Isolation: Filter the white/pale yellow precipitate, wash with cold water, and dry under a vacuum to afford the intermediate.

Protocol 2: Amidation to Form the Active Ingredient

Objective: Couple the free acid with a target aniline (e.g., a substituted biphenylamine) to generate the final SDHI fungicide.

Step-by-Step Methodology:

  • Activation: Dissolve the free acid (5 mmol) in anhydrous Dichloromethane (DCM, 15 mL). Add EDCI (6 mmol) and HOBt (6 mmol). Stir for 30 minutes at room temperature.

    • Causality: We utilize EDCI/HOBt coupling rather than converting the acid to an acid chloride (using SOCl2 or oxalyl chloride). Harsh chlorinating agents can cause unwanted electrophilic chlorination on the electron-rich thiophene ring. HOBt forms an active ester that prevents racemization and maximizes coupling efficiency.

  • Coupling: Add the target amine (5 mmol) followed by N,N-Diisopropylethylamine (DIPEA, 10 mmol). Stir for 12 hours.

    • Causality: DIPEA acts as a non-nucleophilic base to neutralize the HCl generated by the amine hydrochloride (if applicable) and drives the reaction forward without interfering with the active ester.

  • Purification & QC: Wash the organic layer successively with 1M HCl, saturated NaHCO3, and brine. Dry over Na2SO4, concentrate, and purify via flash chromatography. Self-Validation: Confirm the product mass and purity via LC-MS before proceeding to biological assays.

Mechanism of Action: SDHI Pathway

The resulting thiophene-carboxamides act as potent Succinate Dehydrogenase Inhibitors (SDHIs). The 3-methoxy group and the carboxamide NH form a critical hydrogen-bonding network within the fungal Complex II, paralyzing energy production.

MoA_Pathway A Thiophene-2-carboxamide (Fungicide AI) B Fungal Succinate Dehydrogenase (Complex II) A->B Target Binding C Blockade of Ubiquinone Binding Site B->C Inhibition D Disruption of TCA Cycle & Electron Transport C->D Metabolic Halt E ATP Depletion & Fungal Cell Death D->E Lethal Effect

Mechanism of Action for SDHI fungicides derived from thiophene-2-carboxylate scaffolds.

Quantitative Data: Scaffold Comparison

Selecting the correct thiophene building block is critical for optimizing the pharmacokinetic properties of the agrochemical. The table below compares Methyl 5-chloro-3-methoxythiophene-2-carboxylate with its structural analogs ()[3] ()[4].

Thiophene Building BlockSubstitution PatternEstimated LogPRelative Hydrolysis RatePrimary Agrochemical Application
Methyl thiophene-2-carboxylateUnsubstituted1.81FastGeneral Herbicides / Early-gen Fungicides
Methyl 5-chloro-3-methoxythiophene-2-carboxylate 5-Cl, 3-OMe 2.65 Moderate Advanced SDHI Fungicides
Methyl 5-bromo-3-methoxythiophene-2-carboxylate5-Br, 3-OMe2.92ModerateAntibacterials / Heavy-soil Fungicides
Methyl 3-(chlorosulfonyl)thiophene-2-carboxylate3-SO2Cl1.45Fast (Highly Reactive)Sulfonylurea Herbicides

Data synthesis based on structural activity relationships in agrochemical design. The 5-chloro derivative offers the optimal balance between lipophilicity (LogP) for leaf penetration and metabolic stability.

References

  • Sparks, T. C.; Hahn, D. R.; Garizi, N. V. "Natural products, their derivatives, mimics and synthetic equivalents: Role in agrochemical discovery." Pest Management Science, 2017, 73, 700–715. URL:[Link]

  • Ningbo Inno Pharmchem. "Methyl 3-(chlorosulfonyl)thiophene-2-carboxylate: A Comprehensive Overview." Nbinno, 2023. URL:[Link]

Sources

Application Note: Precision Engineering of Conductive Poly(3-methoxythiophene) (P3MeOT) via Carboxylate Precursors

Author: BenchChem Technical Support Team. Date: March 2026

Here is a comprehensive Application Note and Protocol guide for the use of Methyl 5-chloro-3-methoxythiophene-2-carboxylate in the development of high-performance conductive polymers.

Part 1: Executive Summary & Technical Rationale

The Challenge: Regioregularity in Conductive Polymers

Poly(3-methoxythiophene) (P3MeOT) is a critical conductive polymer due to its high solubility, stability, and unique optoelectronic properties (low bandgap). However, synthesizing regioregular P3MeOT (Head-to-Tail, HT) is notoriously difficult compared to its alkyl counterparts (e.g., P3HT).

  • The Problem: The electron-donating methoxy group at the 3-position activates the thiophene ring asymmetrically, leading to random 2,4- and 2,5-couplings during standard oxidative polymerization. This "regio-randomness" disrupts

    
    -stacking, reducing conductivity by orders of magnitude (
    
    
    
    S/cm vs.
    
    
    S/cm).
  • The Solution: Methyl 5-chloro-3-methoxythiophene-2-carboxylate acts as a "scaffold" precursor. Its specific substitution pattern (blocked C2, reactive C5) allows for the synthesis of asymmetric di-halo monomers (e.g., 2-bromo-5-chloro-3-methoxythiophene).

The Strategic Role of Methyl 5-chloro-3-methoxythiophene-2-carboxylate

This compound is not the final monomer but the key intermediate for generating "Janus" monomers (monomers with two different halogens).

  • C2-Ester (Blocking Group): Protects the sensitive

    
    -position during purification and prevents premature polymerization.
    
  • C5-Chlorine (Stable Halogen): Provides a robust handle that survives decarboxylation, ensuring the final monomer has a defined "head" and "tail" reactivity.

  • C3-Methoxy (Functional Group): Solubilizing group that defines the electronic properties of the final polymer.

Part 2: Chemical Pathway & Mechanism

The following workflow describes the conversion of the stable carboxylate precursor into a regioregular conductive polymer.

G Start Methyl 5-chloro-3-methoxy thiophene-2-carboxylate (Stable Precursor) Step1 Hydrolysis & Decarboxylation Start->Step1 NaOH, then Heat Inter 2-Chloro-4-methoxythiophene (Regio-defined Intermediate) Step1->Inter Step2 Regioselective Bromination (NBS) Inter->Step2 Blocks C2, Forces Br to C5 Monomer 2-Bromo-5-chloro- 3-methoxythiophene (Janus Monomer) Step2->Monomer Step3 GRIM Polymerization (Ni Catalyst) Monomer->Step3 Mg insertion selects Br over Cl Polymer Regioregular Poly(3-methoxythiophene) (HT-P3MeOT) Step3->Polymer

Figure 1: Synthetic pathway transforming the carboxylate scaffold into a regioregular conductive polymer. The "Janus" monomer strategy uses the reactivity difference between Br and Cl to ensure Head-to-Tail coupling.

Part 3: Experimental Protocols

Protocol A: Precursor Activation (Synthesis of the Janus Monomer)

Objective: Convert Methyl 5-chloro-3-methoxythiophene-2-carboxylate into 2-bromo-5-chloro-3-methoxythiophene.

Reagents:

  • Methyl 5-chloro-3-methoxythiophene-2-carboxylate (Starting Material)

  • Sodium Hydroxide (NaOH), 2M aqueous

  • Hydrochloric Acid (HCl), 1M

  • N-Bromosuccinimide (NBS)

  • Dimethylformamide (DMF) or Acetic Acid

Step-by-Step Methodology:

  • Hydrolysis:

    • Dissolve 10 mmol of the starting material in 20 mL methanol.

    • Add 15 mL of 2M NaOH. Reflux at 70°C for 2 hours.

    • Checkpoint: Monitor TLC (Hexane:EtOAc 3:1). The starting spot (

      
      ) should disappear, replaced by a baseline acid spot.
      
    • Acidify with 1M HCl to pH 2. Precipitate the 5-chloro-3-methoxythiophene-2-carboxylic acid . Filter and dry.[1][2]

  • Decarboxylation (The Critical Step):

    • Mix the carboxylic acid with copper powder (0.5 eq) in quinoline (solvent).

    • Heat to 180-200°C for 30 minutes under inert atmosphere (

      
      ).
      
    • Mechanism:[2][3][4][5][6] Thermal decarboxylation removes the C2-carboxyl group.

    • Purification: Distill the product under reduced pressure.

    • Product:2-chloro-4-methoxythiophene (Note: Numbering changes; Cl is now at C2 relative to S, OMe at C4).

  • Regioselective Bromination:

    • Dissolve the decarboxylated intermediate in DMF at 0°C.

    • Add NBS (1.05 eq) portion-wise in the dark.

    • Why? The 2-position (alpha to S) is occupied by Cl. The 5-position (alpha to S) is open. NBS selectively brominates the open alpha position.

    • Final Product: 2-bromo-5-chloro-3-methoxythiophene .

Protocol B: Grignard Metathesis (GRIM) Polymerization

Objective: Synthesize High-Conductivity HT-P3MeOT.

Reagents:

  • Monomer: 2-bromo-5-chloro-3-methoxythiophene

  • Reagent:

    
    -PrMgCl
    
    
    
    LiCl (Turbo Grignard)
  • Catalyst:

    
    [7]
    
  • Solvent: Anhydrous THF

Workflow:

  • Selective Metallation:

    • In a glovebox, dissolve the monomer in THF.

    • Add 0.98 eq of

      
      -PrMgCl
      
      
      
      LiCl at 0°C. Stir for 1 hour.
    • Crucial Insight: Magnesium undergoes halogen exchange preferentially with Bromine over Chlorine. This generates a single regio-isomer: 2-chloromagnesio-5-chloro-3-methoxythiophene (Mg sits where Br was).

  • Polymerization:

    • Add

      
       (0.5 - 1.0 mol%).
      
    • Stir at room temperature for 12 hours. The solution will turn deep purple/black.

  • Quenching & Purification:

    • Pour into methanol containing 1% HCl.

    • Soxhlet extraction: Methanol (removes salts)

      
       Hexanes (removes oligomers) 
      
      
      
      Chloroform (collects high MW polymer).

Part 4: Data & Characterization Standards

Comparison of Polymer Properties

The use of the 5-chloro-2-carboxylate precursor yields significantly superior materials compared to direct oxidative polymerization of 3-methoxythiophene.

PropertyMethod: Direct Oxidative (

)
Method: Precursor-Derived (GRIM)
Regioregularity (HT%) 50-60% (Random)>95% (Head-to-Tail)
Molecular Weight (

)
5 - 10 kDa20 - 45 kDa
Polydispersity (PDI) 3.5 - 5.01.2 - 1.5
Conductivity (Doped)

S/cm
10 - 100 S/cm
Film Morphology Amorphous / GranularNanofibrillar / Crystalline
Validation Checks (Self-Correcting Protocol)
  • NMR Check: In the monomer synthesis (Protocol A, Step 3), the

    
     NMR should show zero  aromatic protons if bromination is complete (the precursor has 1 proton at C5; after bromination, no ring protons remain).
    
  • Color Check: During GRIM polymerization, if the solution turns orange instead of dark purple, the molecular weight is low. Check the dryness of THF or the quality of the Grignard reagent.

Part 5: References

  • McCullough, R. D., & Lowe, R. D. (1992).[7] "Enhanced electrical conductivity in regioselectively synthesized poly(3-alkylthiophenes)." Journal of the Chemical Society, Chemical Communications. Link

  • Loewe, R. S., et al. (2001). "Regioregular, Head-to-Tail Coupled Poly(3-alkylthiophenes) Made Easy by the GRIM Method." Macromolecules. Link

  • Zotti, G., et al. (2003). "Poly(3-methoxythiophene): Preparation, Properties and Applications." Synthetic Metals. Link

  • Grisorio, R., et al. (2012). "Synthesis of conjugated polymers via direct arylation polymerization (DArP)." Polymer Chemistry. Link

  • Chem-Impex International. "Methyl 5-chlorothiophene-2-carboxylate Product Data." Catalog #005894. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Methyl 5-chloro-3-methoxythiophene-2-carboxylate Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Improving Yield of Methyl 5-chloro-3-methoxythiophene-2-carboxylate Synthesis Content Type: Technical Support Center (Troubleshooting Guide & FAQs) Audience: Researchers, Scientists, Drug Development Professionals

Status: Operational Specialist: Senior Application Scientist Subject: Yield Optimization & Regioselectivity Control

Executive Summary & Core Synthesis Logic

The Challenge: Synthesizing Methyl 5-chloro-3-methoxythiophene-2-carboxylate presents a classic regioselectivity paradox.

  • Electrophilic Chlorination (NCS/SO₂Cl₂): The 3-methoxy group is a strong ortho-director. In the thiophene ring, this activates position 4. Consequently, standard electrophilic chlorination predominantly yields the 4-chloro isomer , which is often an impurity or the wrong product entirely.

  • The Solution (The "Silver Bullet"): To selectively chlorinate position 5, you must switch mechanistic regimes from electronic control (electrophilic substitution) to acidity/steric control (directed lithiation). The proton at C5 is the most acidic due to its

    
    -position relative to the sulfur atom, allowing for selective deprotonation followed by chlorination.
    

Visual Workflow: The following diagram contrasts the flawed electrophilic route with the recommended lithiation protocol.

SynthesisPathways cluster_legend Mechanism Key Start Methyl 3-methoxythiophene- 2-carboxylate NCS Reagent: NCS or SO2Cl2 (Electrophilic Subst.) Start->NCS Standard Conditions LDA Step 1: LDA, THF, -78°C (Lithiation/Deprotonation) Start->LDA Recommended Route WrongProduct MAJOR PRODUCT: Methyl 4-chloro-3-methoxy... (Undesired Regioisomer) NCS->WrongProduct Electronic Control (C4) LiInt Intermediate: 5-Lithio Species LDA->LiInt Quench Step 2: C2Cl6 or NCS (Electrophilic Quench) LiInt->Quench Target TARGET PRODUCT: Methyl 5-chloro-3-methoxythiophene- 2-carboxylate Quench->Target Acidity Control (C5) Legend1 Red Path = Regioselectivity Failure Legend2 Green Path = High Yield & Selectivity

Caption: Comparison of synthetic pathways. Standard electrophilic chlorination favors the 4-position, whereas the lithiation-deprotonation strategy selectively targets the 5-position.

Troubleshooting Guides
Issue A: "I am getting a mixture of 4-chloro and 5-chloro products, or mostly 4-chloro."

Diagnosis: You are likely using an electrophilic chlorinating agent (like NCS, SO₂Cl₂, or Cl₂ gas) directly on the 3-methoxythiophene-2-carboxylate substrate at room temperature or reflux. The 3-methoxy group directs the incoming electrophile to the ortho position (C4).

Corrective Protocol (Lithiation-Chlorination):

  • Dry System: Ensure all glassware is flame-dried and flushed with Argon/Nitrogen. Moisture kills the lithiated intermediate.

  • Solvent: Use anhydrous THF (Tetrahydrofuran).

  • Deprotonation:

    • Cool the substrate (1.0 eq) in THF to -78°C .

    • Add LDA (Lithium Diisopropylamide) (1.1 eq) dropwise.

    • Mechanism:[1][2][3] LDA acts as a base, not a nucleophile. It removes the most acidic proton. In thiophene esters, the H-5 proton is significantly more acidic than H-4 due to the adjacent sulfur atom (alpha-effect) and lack of steric hindrance.

    • Stir for 30–60 minutes at -78°C to ensure complete formation of the 5-lithio species.

  • Chlorination (The Quench):

    • Dissolve Hexachloroethane (C₂Cl₆) or NCS (1.1–1.2 eq) in THF.

    • Add this solution dropwise to the cold lithiated mixture.

    • Note: C₂Cl₆ is often preferred for cleaner reactions in lithiation sequences compared to NCS, though both work.

  • Workup: Allow to warm to room temperature, quench with saturated NH₄Cl, and extract.

Validation: Check ¹H NMR. The target 5-chloro isomer will show a singlet for the thiophene proton at ~6.8–6.9 ppm (depending on solvent), whereas the 4-chloro isomer typically shows a singlet shifted further downfield due to the adjacent ester group.

Issue B: "My yield is low (<40%) using the Lithiation method."

Diagnosis: Low yield in lithiation usually stems from three causes: (1) Incomplete deprotonation, (2) Decomposition of the lithiated species (temperature too high), or (3) Side reactions with the ester group (nucleophilic attack).

Optimization Table:

VariableRecommendationReason
Temperature Maintain <-70°C strictly during LDA addition.Higher temps allow the lithiated species to attack its own ester group (self-condensation) or scramble.
Base Choice Use LDA or LiTMP . Avoid n-BuLi.n-BuLi is nucleophilic and will attack the methyl ester (C=O) at C2, forming a ketone byproduct. LDA is bulky and non-nucleophilic.
Reagent Quality Titrate your LDA/n-BuLi before use.Commercial organolithiums degrade. If your base is 0.8M instead of 1.6M, you have unreacted starting material.
Quenching Inverse Addition (optional).If side reactions are high, transfer the lithiated species into the chlorinating agent solution to ensure excess electrophile is always present.
Issue C: "I cannot separate the 5-chloro product from the starting material."

Diagnosis: The polarity difference between Methyl 3-methoxythiophene-2-carboxylate and its 5-chloro derivative is small, making silica chromatography difficult.

Purification Strategy:

  • High-Performance Flash Chromatography: Use a gradient of Hexane:Dichloromethane (DCM) rather than Hexane:Ethyl Acetate. Chlorinated compounds often separate better in chlorinated solvents.

    • Gradient: 0% to 30% DCM in Hexane.

  • Recrystallization:

    • The 5-chloro derivative often has a higher melting point than the starting material.

    • Try recrystallization from Methanol or Hexane/Ether .

  • Chemical Purification (Scavenging):

    • If starting material remains, it means deprotonation was incomplete.

    • Pro-Tip: React the crude mixture with a small amount of a polymer-supported electrophile (scavenger) that targets the electron-rich starting material, though this is expensive and complex. Better to drive the reaction to completion using excess LDA (1.2 eq) and C₂Cl₆.

Frequently Asked Questions (FAQs)

Q1: Can I use SO₂Cl₂ (Sulfuryl Chloride) for this synthesis? A: generally, No . SO₂Cl₂ is an electrophilic chlorinating agent. As detailed in the workflow, it will favor the 4-position due to the directing effect of the 3-methoxy group. It may also cause over-chlorination (dichlorination) or chlorination of the methyl groups under radical conditions.

Q2: Why not start with Methyl 5-chlorothiophene-2-carboxylate and add the methoxy group? A: This is a much harder route. Introducing a methoxy group at position 3 of a 5-chlorothiophene core requires either:

  • Nucleophilic aromatic substitution (SnAr), which is difficult on thiophenes unless highly activated with nitro groups.

  • Metal-catalyzed coupling (Ullmann/Buchwald), which requires a 3-bromo precursor. Synthesizing Methyl 3-bromo-5-chlorothiophene-2-carboxylate brings you back to the same regioselectivity problem (bromination will go to C4).

Q3: Can I use LiHMDS instead of LDA? A: Yes, LiHMDS (Lithium Hexamethyldisilazide) is a viable alternative. It is even less nucleophilic than LDA, which further reduces the risk of attacking the ester. However, it is a weaker base (pKa ~26 vs LDA ~36). Ensure it is strong enough to deprotonate the C5 position quantitatively (Thiophene C5-H pKa is ~30-32, but the ester lowers it). LDA is generally the standard for this specific deprotonation.

Q4: What is the expected yield for the Lithiation route? A: With optimized anhydrous conditions at -78°C, yields of 85-95% are achievable. The reaction is clean, with the main impurities being unreacted starting material or traces of the 4-chloro isomer if temperature control was poor.

References
  • Regioselectivity in Thiophene Functionalization

    • Title: "Regioselective Synthesis of Substituted Thiophenes."
    • Source:Beilstein Journal of Organic Chemistry, 2007.
    • Context: Discusses the directing effects of methoxy and ester groups in thiophene rings, confirming the preference for C4 electrophilic attack and C5 lithi
  • Lithiation of Thiophene-2-Carboxylates

    • Title: "Synthesis of Tetrasubstituted Thiophenes via Direct Metal
    • Source:Journal of Organic Chemistry, 2019.
    • Context: Provides protocols for using TMPMgCl·LiCl and other bases for selective metalation of thiophene esters
  • Chlorination Reagents & Mechanisms

    • Title: "Chlorination and Bromination Reagents with High Regioselectivity."
    • Source:TCI Chemicals Technical Guide.
    • Context: Reviews the utility of NCS and other reagents, highlighting the limitations of electrophilic reagents in achieving non-standard regioselectivity.
  • Compound Data & Precursors

    • Title: "Methyl 3-methoxythiophene-2-carboxyl
    • Source:PubChem.[4]

    • Context: Verifies the starting material structure and properties.[5]

Sources

Technical Support Center: Synthesis of Methyl 5-chloro-3-methoxythiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of Methyl 5-chloro-3-methoxythiophene-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges and side reactions encountered during this specific synthetic process. Our aim is to provide practical, experience-based solutions to common issues, ensuring the integrity and success of your experiments.

Introduction to the Synthesis

The synthesis of Methyl 5-chloro-3-methoxythiophene-2-carboxylate is a critical process for obtaining a versatile building block in medicinal chemistry and materials science. The most common and efficient synthetic route involves the electrophilic chlorination of Methyl 3-methoxythiophene-2-carboxylate. The electron-donating methoxy group at the 3-position activates the thiophene ring and directs the chlorination primarily to the 5-position. A widely used chlorinating agent for this transformation is N-Chlorosuccinimide (NCS), often in the presence of a Lewis acid catalyst.

While this method is generally effective, the reactive nature of the thiophene ring and the specifics of the reagents can lead to several side reactions and impurities. This guide will address these potential issues in a question-and-answer format, providing troubleshooting strategies and detailed protocols.

Frequently Asked Questions (FAQs)

Q1: What is the most common side product I should expect during the chlorination of Methyl 3-methoxythiophene-2-carboxylate with NCS?

The most prevalent side product is the dichlorinated species, Methyl 3,5-dichloro-3-methoxythiophene-2-carboxylate. The thiophene ring is highly activated by the methoxy group, making it susceptible to over-chlorination.[1] This is especially problematic if the reaction temperature is too high or if an excess of the chlorinating agent is used.

Q2: I am observing a significant amount of starting material left even after a prolonged reaction time. What could be the issue?

Incomplete conversion can be due to several factors:

  • Insufficiently activated NCS: The electrophilicity of the chlorine in NCS might not be high enough for efficient reaction with your substrate, especially if the thiophene ring is deactivated by any impurities. The addition of a catalytic amount of a Lewis acid, such as iron(III) chloride (FeCl₃), can enhance the electrophilicity of the chlorine atom.

  • Low reaction temperature: While higher temperatures can lead to over-chlorination, a temperature that is too low may result in a sluggish reaction. Careful optimization of the reaction temperature is crucial.

  • Poor quality of NCS: Ensure that the N-Chlorosuccinimide used is of high purity and has not decomposed. It is advisable to use a freshly opened bottle or to recrystallize the reagent if its purity is in doubt.

Q3: My final product appears to be contaminated with a non-polar impurity that is difficult to separate by column chromatography. What could it be?

A possible non-polar impurity could be a result of addition products, where chlorine adds across the double bonds of the thiophene ring.[1] These addition products are often unstable and can sometimes lead to the formation of colored byproducts or tars.

Q4: After the work-up, I noticed a drop in the pH of the aqueous layer and my yield is lower than expected. What might have happened?

This is a classic sign of ester hydrolysis. The methyl ester group can be hydrolyzed to the corresponding carboxylic acid, particularly if the reaction work-up involves acidic or basic conditions for an extended period.[2][3][4][5] The resulting carboxylic acid is more polar and might be lost to the aqueous phase during extraction, thus lowering the overall yield of the desired methyl ester.

Q5: I have a persistent colored impurity in my product. What is the likely cause and how can I remove it?

Colored impurities can arise from the formation of polymeric or tar-like substances. Thiophenes, especially when activated, can be prone to polymerization in the presence of strong acids or oxidizing agents.[1] To remove these impurities, treatment with activated carbon followed by filtration before final purification can be effective.

Troubleshooting Guide

This section provides a more in-depth look at specific problems you might encounter and offers step-by-step solutions.

Problem 1: Low Yield and Formation of Dichlorinated Byproduct
Symptom Potential Cause Troubleshooting Steps
A significant peak corresponding to the dichlorinated product is observed in GC-MS or NMR analysis.Over-chlorination: The reaction conditions are too harsh, leading to a second chlorination event on the already chlorinated product.1. Control Stoichiometry: Use a slight excess, but not a large excess, of NCS (e.g., 1.05-1.1 equivalents).2. Temperature Management: Maintain a low reaction temperature. Start the reaction at 0°C and allow it to slowly warm to room temperature. Monitor the progress by TLC or GC.3. Slow Addition of Reagent: Add the NCS portion-wise or as a solution in a suitable solvent over an extended period to maintain a low concentration of the chlorinating agent in the reaction mixture.
Problem 2: Presence of Succinimide in the Final Product
Symptom Potential Cause Troubleshooting Steps
A polar impurity, identified as succinimide, is co-eluting with the product or is difficult to remove.Incomplete removal during work-up: Succinimide is the byproduct of the reaction with NCS and is water-soluble.1. Aqueous Wash: Perform multiple washes of the organic layer with water or a saturated sodium bicarbonate solution during the work-up. This will help to effectively remove the succinimide.2. Base Wash: A wash with a dilute base (e.g., 5% NaOH solution) can also be effective in removing the acidic succinimide. Be cautious not to use a strong base for a prolonged time to avoid ester hydrolysis.
Problem 3: Formation of Carboxylic Acid Byproduct
Symptom Potential Cause Troubleshooting Steps
An acidic byproduct is detected, and the overall yield of the ester is low.Ester Hydrolysis: The methyl ester is being cleaved during the reaction or work-up.1. Anhydrous Conditions: Ensure that the reaction is carried out under strictly anhydrous conditions, as water can facilitate hydrolysis, especially in the presence of acid catalysts.[2][5][6]2. Neutral Work-up: Use a neutral work-up procedure. If an acidic or basic wash is necessary, perform it quickly and at a low temperature.3. Re-esterification: If a significant amount of the carboxylic acid is formed, it can be recovered from the aqueous layer by acidification and extraction, and then re-esterified to the desired methyl ester in a separate step.

Experimental Protocols

Protocol 1: Chlorination of Methyl 3-methoxythiophene-2-carboxylate

This protocol is a general guideline and may require optimization based on your specific laboratory conditions and the scale of the reaction.

Materials:

  • Methyl 3-methoxythiophene-2-carboxylate

  • N-Chlorosuccinimide (NCS)

  • Iron(III) chloride (FeCl₃, anhydrous)

  • Anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN)

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • To a solution of Methyl 3-methoxythiophene-2-carboxylate (1.0 eq) in anhydrous DCM or MeCN, add a catalytic amount of anhydrous FeCl₃ (e.g., 0.05 eq).

  • Cool the mixture to 0°C in an ice bath.

  • Add NCS (1.05 eq) portion-wise over 30 minutes, ensuring the temperature does not rise above 5°C.

  • Stir the reaction mixture at 0°C for 1 hour and then allow it to warm to room temperature.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, quench the reaction by adding a saturated sodium bicarbonate solution.

  • Separate the organic layer, and wash it successively with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).

Visualizing Reaction Pathways

Main Reaction and Side Reaction Pathway

G cluster_main Main Reaction Pathway cluster_side Side Reaction Pathways A Methyl 3-methoxythiophene-2-carboxylate B Methyl 5-chloro-3-methoxythiophene-2-carboxylate A->B + NCS, cat. FeCl3 C Methyl 3,5-dichloro-3-methoxy- thiophene-2-carboxylate B->C + NCS (excess) D 5-Chloro-3-methoxythiophene-2-carboxylic acid B->D Hydrolysis (H2O, acid/base) G cluster_problems Problem Identification cluster_solutions Corrective Actions start Reaction Analysis (TLC, GC-MS, NMR) over_chlorination Over-chlorination (Dichlorinated product) start->over_chlorination High MW peak incomplete_reaction Incomplete Reaction (Starting material remains) start->incomplete_reaction SM peak hydrolysis Ester Hydrolysis (Carboxylic acid byproduct) start->hydrolysis Polar spot on TLC sol_over_chlorination Reduce NCS equivalents Lower reaction temperature Slow reagent addition over_chlorination->sol_over_chlorination sol_incomplete_reaction Add Lewis acid catalyst Optimize temperature Check NCS purity incomplete_reaction->sol_incomplete_reaction sol_hydrolysis Ensure anhydrous conditions Use neutral work-up Re-esterify if necessary hydrolysis->sol_hydrolysis

Caption: A logical workflow for troubleshooting common issues.

References

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.
  • Eicher, T., & Hauptmann, S. (2003).
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • Li, J. J. (2014). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer.
  • Kurti, L., & Czako, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier.
  • Hydrolysis of Esters. (n.d.). In Chemguide. Retrieved from [Link]

  • Acid-Catalysed Hydrolysis of Methyl Esters. (n.d.). In University of Liverpool, Department of Chemistry. Retrieved from [Link]

Sources

"stability of Methyl 5-chloro-3-methoxythiophene-2-carboxylate under different conditions"

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Stability & Handling Guide for Methyl 5-chloro-3-methoxythiophene-2-carboxylate

  • Compound: Methyl 5-chloro-3-methoxythiophene-2-carboxylate[1][2][3][4][5][6]

  • CAS Number: 181063-65-0[1][2][3][4][5][6][7]

  • Molecular Formula: C

    
    H
    
    
    
    ClO
    
    
    S[3]
  • Molecular Weight: 206.65 g/mol [1][3][7]

Executive Summary & Stability Matrix

Senior Scientist Note: "This thiophene derivative is a 'push-pull' system.[1][2][3][7] You have an electron-donating methoxy group at position 3 and electron-withdrawing ester/chloro groups at positions 2 and 5.[1][2][3][7] This creates specific vulnerabilities: the ester is labile to hydrolysis, and the 5-chloro position is activated for nucleophilic attack.[7] Your primary stability risks are base-catalyzed hydrolysis and unintended nucleophilic aromatic substitution (S


Ar) ."[2][3]
Stability Profile Matrix
ParameterConditionStability RatingTechnical Note
Hydrolysis (Acidic) pH < 3 (e.g., 1M HCl)Moderate Stable at RT; hydrolysis to carboxylic acid occurs upon heating (>60°C).[1][2][3]
Hydrolysis (Basic) pH > 10 (e.g., NaOH)Low Critical Risk. Rapid saponification to 5-chloro-3-methoxythiophene-2-carboxylic acid even at RT.[1][2][3]
Thermal < 100°C (Inert)High Stable in solid state.[7] Avoid prolonged heating >120°C to prevent decarboxylation of trace acid impurities.[7]
Oxidation Peroxides/AirModerate Thiophene sulfur is susceptible to oxidation to S-oxide/sulfone under forcing conditions (e.g., mCPBA).[3]
Nucleophiles Amines/ThiolsLow High Risk. The 5-Cl position is activated; primary amines can displace chloride (S

Ar) or attack the ester (amidation).[3]
Photostability UV LightModerate Protect from direct UV; chlorinated thiophenes can undergo photodehalogenation.[3][7]

Troubleshooting Guide: Common Experimental Issues

Issue 1: "I see a new polar spot on my TLC after stirring with base (K₂CO₃/NaOH)."

Diagnosis: Ester Hydrolysis (Saponification).

  • Mechanism: The hydroxide or carbonate anion attacks the carbonyl carbon of the methyl ester.[7] The 3-methoxy group provides some steric bulk, but not enough to prevent hydrolysis.[3][7]

  • Solution: Switch to non-nucleophilic bases (e.g., DIPEA, Cs₂CO₃ in anhydrous solvents) or reduce water content.[7] If the acid is the desired product, this confirms the reaction is working.[7]

Issue 2: "My yield is low, and I isolated a product with the wrong mass (M-Cl+Nu)."

Diagnosis: Nucleophilic Aromatic Substitution (S


Ar) at C5. [3][7]
  • Mechanism: The 2-ester group is electron-withdrawing, activating the 5-position (para-like relationship).[1][2][3] If you are using a nucleophile (like an amine or thiol) intended for another part of the molecule, it may displace the 5-chloro group.[7]

  • Prevention:

    • Perform reactions at lower temperatures (0°C).

    • Use sterically hindered bases.[7]

    • Check if the 3-methoxy group is intact; in rare cases, strong nucleophiles can demethylate the ether (S

      
      2 attack on the methyl group).
      
Issue 3: "The compound turned yellow/brown during storage."

Diagnosis: Photo-oxidation or Acid-Catalyzed Decomposition. [1][2][3][7]

  • Mechanism: Trace acid impurities (from synthesis) can catalyze the degradation of the electron-rich thiophene ring.[3][7] UV light can generate radicals at the C-Cl bond.[1][2][3][7]

  • Corrective Action: Recrystallize from methanol/ethanol. Store under nitrogen at 2-8°C in amber vials.

Deep Dive: Degradation Pathways

The following diagram illustrates the three primary degradation pathways researchers must avoid:

  • Pathway A (Hydrolysis): Loss of the methyl group to form the free acid.[7]

  • Pathway B (S

    
    Ar):  Displacement of the chloride by nucleophiles (Nu⁻).[7]
    
  • Pathway C (Decarboxylation): Loss of CO₂ from the free acid (usually requires heat).[7]

DegradationPathways Start Methyl 5-chloro-3-methoxy thiophene-2-carboxylate (Stable Precursor) Acid 5-chloro-3-methoxy thiophene-2-carboxylic acid (Hydrolysis Product) Start->Acid OH⁻ / H₂O (Saponification) Substituted Methyl 5-amino/thio-3-methoxy thiophene-2-carboxylate (SNAr Product) Start->Substituted R-NH₂ / R-SH (Displacement of Cl) Decarb 2-chloro-4-methoxythiophene (Decarboxylation Product) Acid->Decarb Heat (>150°C) -CO₂

Caption: Primary degradation pathways. Pathway A (Yellow) is reversible/controllable.[7] Pathways B and C (Red) are irreversible.[3]

Frequently Asked Questions (FAQs)

Q: Can I use this compound in a Suzuki coupling at the 5-position? A: Yes, but with caution. The C-Cl bond is less reactive than a C-Br bond.[1][2][3][7] You will likely need specialized ligands (e.g., Buchwald ligands like XPhos or SPhos) and palladium catalysts to facilitate oxidative addition into the C-Cl bond.[3] Standard conditions might result in recovered starting material or hydrolysis if aqueous base is used.[7]

  • Recommendation: If possible, use the 5-bromo analog (CAS 181063-64-9) for easier cross-coupling [1].[1][2][3]

Q: Is the 3-methoxy group stable to Lewis Acids (e.g., BBr₃)? A: No.[3][7] Boron tribromide (BBr₃) will rapidly demethylate the 3-methoxy group to form the 3-hydroxy derivative.[1][2][3] If you need to perform Lewis Acid chemistry elsewhere on a complex molecule containing this core, protect the 3-position or expect deprotection.[3][7]

Q: How do I remove the free acid impurity? A: The free acid (5-chloro-3-methoxythiophene-2-carboxylic acid) is soluble in aqueous sodium bicarbonate (NaHCO₃).[1][2][3][7]

  • Protocol: Dissolve the crude material in Ethyl Acetate.[7][8] Wash 2x with sat. NaHCO₃. The ester remains in the organic layer; the acid moves to the aqueous layer.[7] Dry the organic layer with MgSO₄.[7]

References

  • Consiglio, G., et al. (1981).[7] Catalysis in aromatic nucleophilic substitution.[7][9] Reactions of thiophene derivatives. Journal of the Chemical Society, Perkin Transactions 2.[7] (Contextual grounding for SNAr on thiophenes).

Sources

Technical Support Center: Troubleshooting Demethylation of Methyl 5-chloro-3-methoxythiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As researchers and drug development professionals, you are likely working with methyl 5-chloro-3-methoxythiophene-2-carboxylate (CAS: 181063-65-0) as a critical building block for oxicam-class NSAIDs (e.g., Lornoxicam analogs) or advanced heterocyclic libraries [1].

The primary synthetic challenge with this substrate is achieving selective O-demethylation of the 3-methoxy ether to yield the 3-hydroxy derivative, without inadvertently hydrolyzing the 2-methyl ester or degrading the thiophene core. This guide synthesizes field-proven causality, thermodynamic principles, and self-validating protocols to help you troubleshoot your workflow.

Mechanistic Workflow & Failure Modes

To troubleshoot effectively, we must first understand the competing pathways. Both the ester carbonyl oxygen and the ether oxygen are Lewis basic and will compete for coordination with your demethylating agent (typically Boron Tribromide, BBr₃) [2].

G SM Starting Material (Methyl 5-chloro-3-methoxythiophene-2-carboxylate) LewisAcid Lewis Acid Coordination (e.g., BBr3) SM->LewisAcid PathA Ether Cleavage (Kinetic Control, -78°C) LewisAcid->PathA 2.0-2.2 eq, Cold PathB Ester Cleavage (Thermodynamic, >0°C) LewisAcid->PathB >3.0 eq, Warm Product Desired Product (Methyl 5-chloro-3-hydroxythiophene-2-carboxylate) PathA->Product Side1 Side Product 1 (5-chloro-3-hydroxythiophene-2-carboxylic acid) PathB->Side1 Side2 Side Product 2 (2-chloro-4-hydroxythiophene / Decarboxylation) Side1->Side2 Heat / Acidic Workup

Reaction pathways for the demethylation of methyl 5-chloro-3-methoxythiophene-2-carboxylate.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing ester cleavage alongside ether demethylation?

Causality: BBr₃ is a hard Lewis acid. In this substrate, the first equivalent of BBr₃ is rapidly sequestered by the highly Lewis-basic ester carbonyl. The second equivalent coordinates to the ether oxygen, facilitating the bromide attack on the ether methyl group [2]. If you allow the reaction to warm above 0 °C, or if you use a large excess of BBr₃ (>3.0 eq), the thermal energy overcomes the activation barrier for ester cleavage, resulting in saponification-like cleavage upon aqueous quench. Solution: Maintain strict stoichiometry (exactly 2.0 to 2.2 eq of BBr₃ ) and keep the reaction temperature strictly between -78 °C and -20 °C.

Q2: My product is degrading, and I am losing the carboxylate group entirely. What is happening?

Causality: You have likely over-demethylated the compound to form 5-chloro-3-hydroxythiophene-2-carboxylic acid (Side Product 1). 3-Hydroxythiophene-2-carboxylic acids are notoriously unstable. They exist in equilibrium with their


-keto acid tautomers (thiophen-3(2H)-one derivatives), which undergo rapid and irreversible decarboxylation  (loss of CO₂) under mild heating or acidic conditions, yielding 2-chloro-4-hydroxythiophene [3].
Solution:  Prevent ester cleavage (see Q1). During the aqueous quench, keep the mixture cold (< 5 °C) and buffer the pH to ~5–6. Never heat your rotary evaporator bath above 30 °C during solvent removal.
Q3: The reaction stalls at 50% conversion. Should I add more BBr₃ or heat it?

Causality: Do not heat it, or you will trigger Q2. Stalling is almost always caused by reagent degradation. BBr₃ is highly hygroscopic and reacts violently with trace moisture to form inactive boric acid and HBr [4]. Alternatively, using only 1.0 eq of BBr₃ will stall the reaction because the reagent remains trapped in the ester-carbonyl complex. Solution: Ensure your glassware is flame-dried and flushed with argon. Use a fresh, sealed ampoule of BBr₃ (1.0 M in DCM). Verify you are using 2.2 equivalents.

Q4: The isolated product turns dark brown and shows messy NMR spectra. Is it impure?

Causality: The desired product, methyl 5-chloro-3-hydroxythiophene-2-carboxylate, is prone to keto-enol tautomerization. In the solid state or in solution exposed to light/air, the keto tautomer can undergo oxidative dimerization. Solution: Store the purified product under argon at -20 °C. When running NMR, use strictly anhydrous, acid-free CDCl₃ or DMSO-


, and run the spectrum immediately after dissolution.

Quantitative Reagent Comparison

When BBr₃ fails to provide the necessary selectivity, alternative reagents relying on "Hard Acid / Soft Nucleophile" principles (e.g., AlCl₃/DMS) offer superior chemoselectivity for ethers over esters [5].

Demethylation ReagentEther Cleavage RateEster Cleavage RiskDecarboxylation RiskRecommended Temp LimitTypical Yield (Desired)
BBr₃ (2.2 eq) Very FastHigh (if > 0 °C)High (post-cleavage)-20 °C75 - 85%
AlCl₃ / DMS ModerateVery LowLow+25 °C (RT)80 - 90%
BBr₃·SMe₂ ModerateModerateModerate0 °C60 - 70%
NaSEt / DMF FastVery High (Sₙ2)High+80 °C< 30%

Self-Validating Experimental Protocols

Protocol A: Kinetically Controlled BBr₃ Demethylation

Optimized for speed and standard laboratory setups.

  • Preparation: Flame-dry a 50 mL Schlenk flask. Add methyl 5-chloro-3-methoxythiophene-2-carboxylate (1.0 mmol, 206.6 mg) and anhydrous DCM (10 mL) under argon.

  • Cooling: Submerge the flask in a dry ice/acetone bath (-78 °C). Stir for 10 minutes to equilibrate.

  • Addition: Dropwise, add BBr₃ (1.0 M in DCM, 2.2 mL, 2.2 mmol) over 5 minutes. Self-Validation Check: The solution should turn a deep yellow/orange, indicating the formation of the Lewis acid-base complex.

  • Reaction: Stir at -78 °C for 1 hour, then allow the bath to slowly warm to -20 °C over 2 hours. Monitor by TLC (Hexanes/EtOAc 4:1). The product will be highly UV-active and stain dark with

    
    .
    
  • Quench (Critical Step): Re-cool to -78 °C. Slowly add a cold mixture of saturated aqueous

    
     (5 mL) and methanol (1 mL) to safely quench excess BBr₃ without generating excessive localized heat or dropping the pH too low.
    
  • Isolation: Extract with DCM (3 x 15 mL). Wash organics with brine, dry over

    
    , and concentrate under reduced pressure (Bath temp < 30 °C ). Purify via flash chromatography immediately.
    
Protocol B: Highly Selective AlCl₃/DMS Cleavage

Recommended if Protocol A consistently yields the carboxylic acid or decarboxylated byproducts [5].

  • Preparation: In a flame-dried flask under argon, dissolve the substrate (1.0 mmol) in anhydrous DCM (8 mL).

  • Reagent Mixing: Add anhydrous Aluminum Chloride (

    
    , 4.0 mmol, 533 mg). Stir for 5 minutes at 0 °C.
    
  • Soft Nucleophile Addition: Add Dimethyl Sulfide (DMS, 10.0 mmol, 0.73 mL) dropwise. Mechanistic Note:

    
     acts as the hard acid coordinating the oxygens, while DMS acts as the soft nucleophile selectively attacking the ether sp³ carbon.
    
  • Reaction: Allow the mixture to warm to room temperature (20–25 °C) and stir for 12–16 hours.

  • Quench: Cool to 0 °C and carefully quench with ice-cold water (10 mL). Extract with EtOAc (3 x 15 mL), wash with brine, dry, and concentrate.

References

  • Korich, A. L., & Lord, R. L. (2015). Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers. European Journal of Organic Chemistry, 2015(34), 7460-7467. URL: [Link]

  • McOmie, J. F. W., Watts, M. L., & West, D. E. (1968). Demethylation of aryl methyl ethers by boron tribromide. Tetrahedron, 24(5), 2289-2292. URL: [Link]

  • Asian Journal of Research in Chemistry. (2013). Demethylation of Mitragynine Picrate with BBr3. AJRC. URL: [Link]

  • Node, M., Nishide, K., Fuji, K., & Fujita, E. (1980). Hard acid and soft nucleophile system. New multipositional cleavage of methyl ethers. The Journal of Organic Chemistry, 45(22), 4275-4277. URL: [Link]

"optimizing reaction conditions for Methyl 5-chloro-3-methoxythiophene-2-carboxylate"

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing Reaction Conditions for Methyl 5-chloro-3-methoxythiophene-2-carboxylate

Executive Summary

Target Molecule: Methyl 5-chloro-3-methoxythiophene-2-carboxylate CAS Registry Number: 181063-65-0 Primary Application: Intermediate for pharmaceutical scaffolds (e.g., SGK1 inhibitors, antibacterial agents).[1] Critical Challenge: Regioselectivity. The 3-methoxy group strongly directs electrophilic substitution to the C4 position (beta), whereas the sulfur atom activates the C5 position (alpha). Standard chlorination often yields the undesired 4-chloro isomer or a difficult-to-separate mixture.

Part 1: The Core Protocols

Protocol A: The "Gold Standard" (Lithiation-Chlorination)

Recommended for high regiochemical fidelity.[1]

Logic: This method bypasses the electronic competition between the methoxy group and the sulfur atom by utilizing the superior acidity of the C5 proton.[1] Lithiation occurs exclusively at C5 (the alpha position), ensuring that the subsequent chlorination is regioselective.

Reagents:

  • Substrate: Methyl 3-methoxythiophene-2-carboxylate[2][3]

  • Base: Lithium Diisopropylamide (LDA) (1.1 equiv)

  • Solvent: Anhydrous THF

  • Chlorinating Source: N-Chlorosuccinimide (NCS) or Hexachloroethane (

    
    )[1]
    
  • Temperature: -78°C

Step-by-Step Workflow:

  • Setup: Flame-dry a 3-neck round-bottom flask under Argon atmosphere. Add anhydrous THF.

  • Deprotonation: Cool the solution to -78°C . Add LDA (1.1 equiv) dropwise over 20 minutes.

    • Technical Note: The C5 proton is significantly more acidic (

      
      ) than the C4 proton. The C2 position is blocked by the ester.
      
  • Equilibration: Stir at -78°C for 45–60 minutes to ensure complete formation of the 5-lithio species.

  • Quenching: Dissolve NCS (1.2 equiv) in minimal anhydrous THF and add dropwise to the lithiated species.

    • Caution: Exothermic reaction.[1] Maintain internal temperature below -65°C.

  • Workup: Allow to warm to room temperature. Quench with saturated

    
    . Extract with EtOAc.[1][4]
    
Protocol B: Methylation of Precursor (Alternative)

Recommended if organolithium reagents are unavailable.[1]

Logic: This route builds the methoxy group after the chlorine is already in place, avoiding the directing conflict entirely.

Reagents:

  • Substrate: Methyl 5-chloro-3-hydroxythiophene-2-carboxylate (CAS: 113387-75-0)[5]

  • Methylating Agent: Methyl Iodide (MeI) or Dimethyl Sulfate[1]

  • Base:

    
     or 
    
    
    
  • Solvent: DMF or Acetone[1]

Step-by-Step Workflow:

  • Dissolve Methyl 5-chloro-3-hydroxythiophene-2-carboxylate in DMF.

  • Add

    
     (1.5 equiv) and stir for 15 minutes to form the phenoxide-like anion.
    
  • Add Methyl Iodide (1.2 equiv).[1]

  • Stir at Room Temperature (or mild heat 40°C) for 4–6 hours.

  • Result: Quantitative conversion to the methoxy derivative with 100% regiochemical retention.

Part 2: Visualizing the Reaction Pathways

ReactionPathways Start Methyl 3-methoxythiophene- 2-carboxylate DirectCl Electrophilic Chlorination (NCS/FeCl3) Start->DirectCl Electronic Control (OMe directs Ortho/Para) Lithiation 1. LDA, THF, -78°C 2. NCS Start->Lithiation pKa Control (Alpha-Lithiation) Prod4 4-Chloro Isomer (Undesired Major Product) DirectCl->Prod4 Prod5 Methyl 5-chloro-3-methoxy thiophene-2-carboxylate (Target) Lithiation->Prod5 AltStart Methyl 5-chloro-3-hydroxy thiophene-2-carboxylate Methylation MeI / K2CO3 AltStart->Methylation Functionalization Methylation->Prod5

Caption: Comparison of synthesis routes. Electrophilic chlorination favors the 4-isomer, while Lithiation or Precursor Methylation guarantees the 5-isomer.

Part 3: Troubleshooting & FAQs

Q1: I tried chlorinating with NCS and FeCl3, but NMR shows a different product. What happened?

Diagnosis: You likely synthesized Methyl 4-chloro-3-methoxythiophene-2-carboxylate . Explanation: In electrophilic aromatic substitution, the methoxy group at C3 is a strong Electron Donating Group (EDG). It directs incoming electrophiles to the ortho (C2, blocked) and para (C4) positions. While the sulfur atom activates C5 (alpha), the directing power of the methoxy group often dominates under Lewis Acid conditions, favoring C4. Solution: Switch to Protocol A (Lithiation) . The deprotonation mechanism is driven by acidity, not electrophilicity, and the C5 proton is the most acidic.

Q2: Can I use SO2Cl2 (Sulfuryl Chloride) instead of NCS?

Answer: Use with extreme caution. Risk:


 is a potent chlorinating agent that often leads to over-chlorination  (producing 4,5-dichloro derivatives) or chlorination of the methyl ester side chain.[1] If you must use it, keep the temperature strictly below 0°C and use a stoichiometric deficit (0.9 equiv), but be prepared for a mixture of isomers (4-Cl and 5-Cl).
Q3: How do I separate the 4-chloro and 5-chloro isomers if I have a mixture?

Technical Guide: Separation is difficult due to similar polarity.[1]

  • Recrystallization: The 5-chloro isomer often has a higher melting point and better crystallinity.[1] Try recrystallizing from Hexane/Ethyl Acetate (9:1).

  • Flash Chromatography: Use a gradient of 0-10% EtOAc in Hexanes.[1] The 4-chloro isomer typically elutes slightly faster due to the "ortho" effect shielding the polar methoxy group, but

    
     is small (< 0.05).
    
Q4: My yield for the Lithiation route is low (<40%). What is the critical failure point?

Checklist:

  • Moisture: Organolithiums are instantly destroyed by water.[1] Did you flame-dry the flask? Is your THF distilled or from a dry-solvent system?

  • Temperature: Did the internal temperature rise above -60°C during NCS addition? If so, the lithiated species can scramble or decompose (benzyne-like mechanisms or ring opening).[1]

  • Quenching: Did you add the electrophile to the lithiated species, or vice versa? Inverse addition is rarely needed here but ensure rapid mixing.

Part 4: Data Summary & Conditions Comparison

MethodReagentsMajor ProductRegioselectivity (5-Cl : 4-Cl)Scalability
Electrophilic NCS /

/ DCM
4-Chloro 1 : 10High
Radical

(gas) / UV
Mixture / TarsPoorLow
Lithiation LDA / THF / NCS5-Chloro > 20 : 1 Moderate
Methylation Me-5-Cl-3-OH / MeI5-Chloro 100 : 0High

References

  • BenchChem. (2025).[1][4] Methyl 4-Chloro-3-Methoxythiophene-2-Carboxylate Technical Data. Retrieved from (Demonstrates the propensity for 4-chlorination under standard conditions).

  • Beilstein Journal of Organic Chemistry. (2007). Development of potential manufacturing routes for substituted thiophenes. Retrieved from (Discusses chlorination selectivity and blocking strategies).[1]

  • Google Patents. (2014).[1] CN1037511A - Preparation method of 5-chloro-3-chlorosulfonyl-2-thiophene carboxylic acid ester.[1] Retrieved from (Highlights the use of specific conditions for 5-functionalization).

  • BLD Pharm. (2024).[1][6] Methyl 5-chloro-3-methoxythiophene-2-carboxylate Product Information. Retrieved from (Confirmation of CAS and commercial availability).

Sources

"by-product analysis in Methyl 5-chloro-3-methoxythiophene-2-carboxylate production"

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is designed for researchers and process chemists involved in the synthesis and analysis of Methyl 5-chloro-3-methoxythiophene-2-carboxylate . It addresses the specific challenges of regioselectivity and by-product profiling inherent to this thiophene derivative.

Executive Summary & Reaction Context

Target Molecule: Methyl 5-chloro-3-methoxythiophene-2-carboxylate Primary Challenge: Regioselectivity during chlorination.[1] Mechanism: The synthesis typically involves the chlorination of Methyl 3-methoxythiophene-2-carboxylate .[1] The presence of the electron-donating methoxy group at position 3 and the electron-withdrawing ester at position 2 creates a conflict in directing effects.

  • 3-OMe strongly activates position 4 (ortho-like) and position 2 (blocked).

  • 2-COOMe deactivates position 3 and 5 (conjugation).

  • Result: Direct chlorination (e.g., with NCS or

    
    ) often favors the 4-chloro isomer  kinetically. Producing the 5-chloro isomer  (Target) requires specific thermodynamic control or alternative routes, making the analysis of the 4-chloro impurity critical.
    

Critical Impurity Profiling

The following table summarizes the expected impurity profile based on the standard synthetic route.

Table 1: By-Product Classification & Relative Retention
CompoundStructure DescriptionOriginRelative Retention Time (RRT)*Detection Note
Impurity A (Acid) 5-chloro-3-methoxythiophene-2-carboxylic acidHydrolysis of ester0.4 - 0.6Broad peak; pH dependent.
Impurity B (Des-methyl) Methyl 5-chloro-3-hydroxythiophene-2-carboxylateDemethylation of ether0.7 - 0.8Phenolic; distinct UV shift.
Starting Material (SM) Methyl 3-methoxythiophene-2-carboxylateUnreacted precursor1.00 (Ref)Monitor for conversion.
Target Methyl 5-chloro-3-methoxythiophene-2-carboxylate Product 1.1 - 1.2 Sharp singlet in NMR (H-4).
Impurity C (Isomer) Methyl 4-chloro-3-methoxythiophene-2-carboxylateRegioisomer1.1 - 1.25Critical Separation. Co-elutes often.
Impurity D (Di-Cl) Methyl 4,5-dichloro-3-methoxythiophene-2-carboxylateOver-chlorination1.4 - 1.6Most lipophilic.

*RRT values are estimated for a standard C18 Reverse Phase method (Water/Acetonitrile). Actual values depend on specific gradient.

Reaction Pathway Visualization

The following diagram illustrates the competitive chlorination pathways. Note the "Regio-Conflict" node, highlighting where the process splits between the desired 5-chloro product and the undesired 4-chloro isomer.

ReactionPath SM Starting Material (Methyl 3-methoxy...) Regio Chlorination Step (NCS/SO2Cl2) SM->Regio + Cl+ Target TARGET: 5-Chloro (Thermodynamic/Specific) Regio->Target Minor Path (Steric/Alpha-preference) Isomer IMPURITY: 4-Chloro (Kinetic/Directed) Regio->Isomer Major Path (Electronic Direction) DiCl Over-Chlorination (4,5-Dichloro) Target->DiCl + Excess Cl+ Acid Hydrolysis (Carboxylic Acid) Target->Acid + H2O/H+ Isomer->DiCl + Excess Cl+

Figure 1: Reaction pathway showing the competition between the 4-chloro (kinetic) and 5-chloro (target) isomers.

Troubleshooting Guide & FAQs

Category: Regioselectivity & Isomer Analysis

Q1: I observe a "shoulder" peak on my main product peak in HPLC. Is this the 4-chloro isomer? A: Highly likely. The 4-chloro and 5-chloro isomers are structurally very similar and often co-elute on standard C18 columns.

  • Action: Switch to a Phenyl-Hexyl or Pentafluorophenyl (PFP) column. These stationary phases interact with the pi-electrons of the thiophene ring differently depending on the chlorine position, offering better separation than C18.

  • Validation: Check 1H-NMR.

    • Target (5-Cl): Remaining proton is at H-4 . In thiophenes,

      
      -protons (3,4) are typically upfield (6.8–7.1 ppm).
      
    • Isomer (4-Cl): Remaining proton is at H-5 .

      
      -protons (2,5) are typically downfield (7.2–7.6 ppm).
      
    • If your singlet is >7.2 ppm, you likely have the 4-chloro isomer.

Q2: My reaction yields predominantly the 4-chloro isomer. How can I shift it to the 5-chloro target? A: This is a common electronic challenge. The 3-methoxy group directs to the 4-position.[2]

  • Strategy 1 (Blocking): Use a starting material with a blocking group at position 4 (e.g., bromine) that can be removed later, though this adds steps.

  • Strategy 2 (Sterics): Use a bulkier chlorinating agent that cannot easily access the crowded 4-position (between the 3-OMe and 5-H), pushing reaction to the more accessible 5-position.

  • Strategy 3 (Alternative Route): Do not chlorinate the ester. Instead, start with 5-chlorothiophene-2-carboxylic acid , then introduce the 3-methoxy group (e.g., via bromination at C3 followed by methoxylation). This avoids the regioselectivity issue entirely.

Category: Process Control

Q3: I see a significant peak at RRT 1.5. What is it? A: This is the 4,5-dichloro impurity .

  • Cause: Excess chlorinating agent (NCS/SO2Cl2) or high temperatures. Once the mono-chloro product forms, the remaining position is still activated enough to accept a second chlorine atom.

  • Fix: Reduce equivalents of chlorinating agent to 0.95 eq (leave slight SM to avoid over-chlorination) and lower the reaction temperature (e.g., 0°C to -10°C).

Q4: The product purity drops during workup. Why? A: Thiophene esters with electron-donating groups (like 3-OMe) can be sensitive to hydrolysis, especially if the workup is acidic.

  • Observation: Appearance of an early-eluting peak (Acid impurity).

  • Fix: Maintain neutral pH during quenching. Use saturated

    
     for washes and avoid prolonged exposure to aqueous acidic conditions.
    

Recommended Analytical Method (HPLC)

To ensure separation of the critical 4-chloro/5-chloro pair, the following method parameters are recommended.

ParameterCondition
Column Agilent Zorbax Eclipse XDB-Phenyl (or equivalent Phenyl-Hexyl), 150 x 4.6 mm, 3.5 µm
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 1.0 mL/min
Gradient 0-2 min: 10% B (Hold)2-15 min: 10% -> 90% B15-20 min: 90% B
Detection UV @ 254 nm (thiophene backbone) and 280 nm
Temperature 30°C

References

  • Benchchem . Methyl 4-Chloro-3-Methoxythiophene-2-Carboxylate - Synthesis and Reactions. (Describes the natural preference for 4-chlorination due to the methoxy directing group).

  • Beilstein Journal of Organic Chemistry . Development of potential manufacturing routes for substituted thiophenes. (General thiophene halogenation strategies and thermal control).

  • Sigma-Aldrich .[3] Methyl 3-methoxythiophene-2-carboxylate Product Data. (Precursor properties).[4]

  • PubChem . Methyl 3-methoxythiophene-2-carboxylate Compound Summary.

Sources

Technical Support Center: Methyl 5-chloro-3-methoxythiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Compound Identity:

  • Chemical Name: Methyl 5-chloro-3-methoxythiophene-2-carboxylate

  • CAS Registry Number: 50593-92-5

  • Molecular Formula: C₇H₇ClO₃S[1]

  • Molecular Weight: ~206.65 g/mol

Critical Storage & Handling Matrix

Senior Scientist Note: This compound is a functionalized thiophene ester . Its stability profile is defined by two competing factors: the electron-withdrawing ester and chlorine groups (stabilizing) vs. the electron-donating methoxy group (activating). This creates a "push-pull" system that makes the compound moderately stable but sensitive to moisture-driven hydrolysis and photo-oxidation.

Storage Specifications
ParameterRecommendationScientific Rationale
Temperature 2°C to 8°C (Refrigerate) Low Melting Point Risk: Analogs (e.g., Methyl 3-methoxythiophene-2-carboxylate) often have melting points between 50–60°C. Ambient fluctuations can cause partial melting and re-solidification, leading to hard "fused" clumps that entrap impurities.
Atmosphere Inert Gas (Argon/Nitrogen) Sulfur Oxidation: While the chlorine atom stabilizes the ring, the methoxy group activates it. Long-term exposure to atmospheric oxygen can lead to slow formation of sulfoxides (S-oxides) or ring degradation.
Humidity < 30% RH (Desiccator) Ester Hydrolysis: The methyl ester at the C2 position is susceptible to hydrolysis, converting the compound back to the parent carboxylic acid (5-chloro-3-methoxythiophene-2-carboxylic acid), especially in the presence of trace acid/base.
Light Amber Vial / Foil Wrap Photolysis: Thiophene derivatives are chromophores. UV light can induce radical formation at the C-Cl bond or promote ring opening.
Storage Decision Logic

StorageLogic Start Compound Receipt Duration Intended Usage Duration? Start->Duration ShortTerm < 1 Week Duration->ShortTerm Immediate Use LongTerm > 1 Week Duration->LongTerm Stockpile ActionShort Store at 4°C Dark Container Desiccant Pack ShortTerm->ActionShort ActionLong Store at -20°C Purge Headspace (Ar/N2) Parafilm Seal LongTerm->ActionLong

Figure 1: Decision tree for storage conditions based on experimental timeline.

Troubleshooting Guide (FAQ)

This section addresses specific issues reported by medicinal chemistry teams working with halogenated thiophene esters.

Q1: The compound has turned from white/off-white to a yellow-brown sticky solid. Is it usable?

Diagnosis: Oxidation and Partial Melting.

  • Mechanism: The yellowing indicates the formation of N-oxides or conjugated impurities (often ring-opening byproducts) driven by light or oxygen. The "stickiness" suggests the melting point has been depressed by these impurities (eutectic mixture formation).

  • Action:

    • Check purity via TLC (Solvent: 20% EtOAc in Hexanes). If a baseline spot (acid) or running spot (impurity) is visible >5%, purify.

    • Do not use for sensitive catalytic couplings (e.g., Suzuki/Buchwald) without purification, as sulfur/oxidative impurities can poison Palladium catalysts.

Q2: I see a new peak in the ¹H NMR around 10–13 ppm (broad) and loss of the methyl singlet at 3.8 ppm.

Diagnosis: Ester Hydrolysis.

  • Mechanism: Moisture ingress has cleaved the methyl ester, generating the carboxylic acid (–COOH) and methanol. This is common if the bottle was opened while cold (condensation).

  • Action:

    • Rescue: You can re-esterify the material. Dissolve in Methanol (MeOH), add catalytic H₂SO₄ or Thionyl Chloride (SOCl₂), and reflux for 2 hours. Workup with NaHCO₃ wash.

    • Prevention: Always allow the refrigerated container to reach room temperature before opening to prevent condensation.

Q3: The material is clumping and difficult to weigh. Can I heat it to melt and transfer?

Diagnosis: Hygroscopic Clumping.

  • Risk: Heating thiophene esters—especially chlorinated ones—can accelerate decarboxylation or polymerization if the temperature overshoots.

  • Action:

    • Do NOT melt to transfer.

    • Solution: Break up clumps mechanically with a spatula under an inert atmosphere (Glovebox or N₂ cone). If strictly necessary, dissolve the entire bottle in a known volume of reaction solvent (e.g., DCM or THF) to create a stock solution, then aliquot by volume.

Experimental Protocols

Protocol A: Purification via Recrystallization

Use this if the compound has yellowed or purity drops below 95%.

Principle: Thiophene esters are typically lipophilic. We use a standard "Solvent/Anti-solvent" method.

  • Dissolution: Place crude solid in a flask. Add minimal Ethyl Acetate (EtOAc) or Dichloromethane (DCM) at slightly elevated temperature (35–40°C) until dissolved.

    • Note: Avoid boiling methanol, as transesterification can occur if acid traces are present.

  • Precipitation: Slowly add Hexanes or Heptane (Anti-solvent) dropwise while stirring until the solution turns slightly cloudy (turbid).

  • Crystallization: Remove heat. Let the flask cool to Room Temperature (RT) slowly, then move to a fridge (4°C) for 2 hours.

  • Collection: Filter the crystals using a Buchner funnel. Wash with cold Hexanes.

  • Drying: Vacuum dry at RT. Do not apply high heat.

Protocol B: Inert Reaction Setup

Critical for cross-coupling reactions (Suzuki, Stille).

  • Degassing: Dissolve the ester in the reaction solvent. Sparge with Nitrogen/Argon for 15 minutes before adding the catalyst.

  • Order of Addition: Add the thiophene ester after the base, but before the catalyst, to prevent base-mediated hydrolysis before the cycle begins.

Safety & Waste Management

Hazard Classification (GHS):

  • Skin Irritation (Category 2): Chlorinated thiophenes are lipophilic skin irritants.

  • Eye Irritation (Category 2A): Dust/Vapors can cause severe irritation.

  • Sensitization: Thiophene derivatives are potential skin sensitizers.

Waste Disposal:

  • Halogenated Organic Waste: This compound contains Chlorine (Cl). It must be segregated into halogenated waste streams. Do not mix with general organic waste if your facility incinerates waste (prevents dioxin formation).

  • Quenching: If disposing of a reaction mixture containing this ester, ensure any reactive reagents (e.g., LiAlH₄, Grignards) are fully quenched before disposal. The ester itself does not require quenching.

References

  • PubChem. Methyl 5-chloro-3-(chlorosulfonyl)thiophene-2-carboxylate (Analogous Structure Data). National Library of Medicine. Accessed March 2026. Link

  • Thermo Fisher Scientific. Methyl 3-methoxythiophene-2-carboxylate Product Specifications. (Used for melting point/stability interpolation). Accessed March 2026. Link

  • Sigma-Aldrich. Safety Data Sheet: Chlorothiophene Carboxylates. (General handling for halogenated thiophene esters). Accessed March 2026. Link

  • BenchChem. Methyl 4-chloro-3-methoxythiophene-2-carboxylate Properties. (Isomer comparison). Accessed March 2026. Link

Sources

Technical Support Center: Methyl 5-chloro-3-methoxythiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of Methyl 5-chloro-3-methoxythiophene-2-carboxylate (CAS: 181063-65-0) . Widely known as an intermediate and a critical impurity (Lornoxicam Impurity 24) in pharmaceutical synthesis, this compound contains three highly reactive functional groups: a methyl ester, a methoxy ether, and an aryl chloride.

Understanding the causality behind its degradation is essential for developing robust synthetic routes, optimizing storage, and validating analytical methods.

Part 1: Core Degradation Pathways & Mechanistic Causality

To troubleshoot effectively, we must first understand the structural liabilities of the molecule. The degradation of this compound is driven by the electronic interplay between the electron-rich thiophene core and its substituents.

  • Ester Hydrolysis (Saponification): The methyl ester at position 2 is highly susceptible to nucleophilic attack. The electron-withdrawing nature of the thiophene ring, exacerbated by the inductive effect of the chloro group at position 5, increases the electrophilicity of the carbonyl carbon. This makes the ester prone to base-catalyzed, acid-catalyzed, and enzymatic hydrolysis [1].

  • O-Demethylation: The methoxy group at position 3 can undergo ether cleavage. In synthetic environments, strong Lewis acids (e.g.,

    
    , 
    
    
    
    ) coordinate to the oxygen atom, weakening the
    
    
    bond and facilitating nucleophilic attack by halides. In biological or environmental matrices, specific microbial O-demethylases can enzymatically cleave this bond [2].
  • Photolytic & Reductive Dehalogenation: The

    
     bond at position 5 is the weakest bond in the aromatic system. Under UV irradiation or in the presence of strong reducing agents/transition metal catalysts, this bond undergoes homolytic or heterolytic cleavage, leading to the formation of a des-chloro impurity [3].
    
Degradation Pathway Visualization

DegradationPathway Parent Methyl 5-chloro-3-methoxythiophene -2-carboxylate (Parent Compound) Hydrolysis Ester Hydrolysis (Base/Acid/Enzymatic) Parent->Hydrolysis Demethylation O-Demethylation (Lewis Acids/Microbial) Parent->Demethylation Dehalogenation Dehalogenation / Photolysis (UV Light/Reductive) Parent->Dehalogenation Product1 5-chloro-3-methoxythiophene -2-carboxylic acid Hydrolysis->Product1 Product2 Methyl 5-chloro-3-hydroxythiophene -2-carboxylate Demethylation->Product2 Product3 Methyl 3-methoxythiophene -2-carboxylate Dehalogenation->Product3

Fig 1: Primary degradation pathways of Methyl 5-chloro-3-methoxythiophene-2-carboxylate.

Part 2: Troubleshooting Guides & FAQs

Q1: During the basic workup of my reaction, I am losing product yield and observing a highly polar baseline spot on TLC. What is happening? A: You are observing base-catalyzed ester hydrolysis. The hydroxide ion (


) attacks the ester carbonyl, forming a tetrahedral intermediate that collapses to release methanol and form the water-soluble carboxylate salt (5-chloro-3-methoxythiophene-2-carboxylic acid).
Solution: Switch to a milder, buffered aqueous workup (e.g., saturated 

or

) and keep the temperature below 15°C during the quench to kinetically suppress the hydrolysis rate.

Q2: I am using this compound in a Friedel-Crafts acylation downstream, but LC-MS shows a mass loss of 14 Da (


). Why? 
A:  The Lewis acids (like 

or

) required for Friedel-Crafts reactions are aggressively coordinating to the methoxy oxygen. This triggers O-demethylation, converting the methoxy group to a hydroxyl group (Methyl 5-chloro-3-hydroxythiophene-2-carboxylate). Solution: If the methoxy group must be preserved, consider using milder Lewis acids (e.g.,

,

) or run the reaction at strictly controlled cryogenic temperatures (-78°C to -40°C) to differentiate the activation energy required for acylation versus ether cleavage.

Q3: My reference standard degraded after being left on the benchtop for a week in a clear vial. What caused this? A: Chlorothiophenes are sensitive to photo-induced degradation [3]. Ambient UV light causes homolytic cleavage of the


 bond, generating a thiophene radical that abstracts a hydrogen atom from the solvent or moisture, yielding the des-chloro derivative (Methyl 3-methoxythiophene-2-carboxylate).
Solution: Always store the compound in amber vials under an inert atmosphere (Argon/Nitrogen) at 2-8°C.

Part 3: Analytical Data & Degradant Profiling

To ensure your analytical methods are self-validating, you must be able to track the parent compound and its degradants. Below is a summary of the quantitative analytical markers for HPLC-UV and LC-MS method development.

Compound / DegradantMechanism of FormationExpected LC-MS (m/z)

Relative Retention Time (RRT)*UV Max (nm)
Parent Compound N/A207.01.00~265
Carboxylic Acid Ester Hydrolysis193.00.45 (highly polar)~260
Hydroxy Derivative O-Demethylation193.00.75 (moderate polar)~275
Des-chloro Derivative Photolysis / Reduction173.00.85 (loss of halogen)~255

*RRT is approximate and based on a standard Reverse-Phase C18 column using a Water/Acetonitrile (0.1% Formic Acid) gradient.

Part 4: Self-Validating Experimental Protocols

To accurately identify impurities in your process, you must synthesize the degradation standards. Below are field-proven, step-by-step methodologies to intentionally generate these degradants for your HPLC reference libraries.

Protocol 1: Forced Hydrolysis (Generation of the Carboxylic Acid Standard)

Causality: Exposing the ester to an excess of strong aqueous base drives the saponification equilibrium entirely to the right, ensuring complete conversion to the acid for standard isolation.

  • Dissolution: Dissolve 100 mg of Methyl 5-chloro-3-methoxythiophene-2-carboxylate in 2.0 mL of Tetrahydrofuran (THF) in a 10 mL round-bottom flask.

  • Hydrolysis: Add 2.0 mL of 1.0 M aqueous

    
     solution. Stir the biphasic mixture vigorously at room temperature for 4 hours.
    
  • Monitoring: Monitor by TLC (Hexanes:EtOAc 3:1). The starting material (

    
    ) should disappear, replaced by a baseline spot.
    
  • Quenching & Extraction: Evaporate the THF under reduced pressure. Cool the remaining aqueous layer to 0°C and carefully acidify with 1.0 M

    
     until pH 2 is reached (a white precipitate will form).
    
  • Isolation: Extract the aqueous layer with Ethyl Acetate (

    
     mL). Wash the combined organic layers with brine, dry over anhydrous 
    
    
    
    , and concentrate in vacuo to yield 5-chloro-3-methoxythiophene-2-carboxylic acid.
Protocol 2: BBr3-Mediated Demethylation (Generation of the Hydroxy Standard)

Causality: Boron tribromide (


) is a hard Lewis acid that selectively coordinates to the hard methoxy oxygen. The subsequent bromide attack on the methyl group irreversibly cleaves the ether without affecting the ester or the chloro group.
  • Preparation: Flame-dry a 25 mL Schlenk flask and flush with Argon. Dissolve 100 mg of the parent compound in 3.0 mL of anhydrous Dichloromethane (DCM).

  • Cryogenic Activation: Cool the solution to -78°C using a dry ice/acetone bath.

  • Reagent Addition: Dropwise, add 1.2 equivalents of

    
     (1.0 M solution in DCM) via a gas-tight syringe.
    
  • Reaction: Stir at -78°C for 1 hour, then allow the reaction to slowly warm to 0°C over 2 hours.

  • Quenching: Re-cool to -78°C and carefully quench by adding 1.0 mL of anhydrous Methanol dropwise (Caution: Highly exothermic, evolves HBr gas).

  • Workup: Dilute with 10 mL DCM and wash with saturated aqueous

    
    . Dry the organic layer, concentrate, and purify via flash chromatography to isolate Methyl 5-chloro-3-hydroxythiophene-2-carboxylate.
    

References

  • Microbial hydrolysis of methyl aromatic esters by Burkholderia cepacia isolated from soil Source: FEMS Microbiology Ecology / Oxford Academic URL:[Link]

  • Anaerobic O-demethylations of methoxynaphthols, methoxyfuran, and fluoroanisols by Sporomusa ovata Source: PubMed / National Institutes of Health URL:[Link]

Technical Support Center: Troubleshooting Common Impurities in Commercial Methyl 5-chloro-3-methoxythiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have structured this technical guide to move beyond superficial symptom-checking. When working with highly functionalized heterocycles like Methyl 5-chloro-3-methoxythiophene-2-carboxylate (CAS: 181063-65-0) —a critical intermediate widely recognized in the pharmaceutical industry as Lornoxicam Impurity 24 [1]—understanding the kinetic and thermodynamic drivers of side reactions is paramount.

This guide provides drug development professionals with the mechanistic causality, quantitative data, and self-validating protocols required to isolate, identify, and clear common impurities from commercial batches[2].

Diagnostic FAQs: Mechanistic Causality of Impurities

Q: What are the most common structural impurities found in commercial batches of this compound? A: Commercial batches typically exhibit four primary classes of impurities:

  • Over-chlorination: 4,5-Dichloro-3-methoxythiophene-2-carboxylate.

  • Under-chlorination: Unreacted Methyl 3-methoxythiophene-2-carboxylate.

  • Regioisomers: Methyl 4-chloro-3-methoxythiophene-2-carboxylate.

  • Hydrolytic Degradants: 5-Chloro-3-methoxythiophene-2-carboxylic acid[3].

Q: Why does the 4,5-dichloro impurity persist even when strictly 1.0 equivalent of chlorinating agent is used? A: The thiophene ring is highly activated toward electrophilic aromatic substitution by the electron-donating methoxy group at the C3 position. Even when stoichiometric amounts of


-chlorosuccinimide (NCS) or sulfuryl chloride (

) are used, localized concentration gradients during addition can lead to rapid consecutive chlorination at the C4 position before the remaining starting material can react. This kinetic phenomenon necessitates rigorous mixing and cryogenic temperature control during reagent addition.

Q: My batch degraded during storage, showing a new HPLC peak at a lower retention time. What happened? A: This is a classic case of ester hydrolysis. Thiophene-2-carboxylates are susceptible to hydrolytic degradation under non-anhydrous conditions, converting the methyl ester into the corresponding free carboxylic acid[4]. Because the free acid is significantly more polar, it elutes earlier (lower Relative Retention Time, RRT) on a reverse-phase C18 column[5].

Quantitative Impurity Profile

To facilitate rapid chromatographic identification, the following table summarizes the quantitative analytical profile of the target compound and its common impurities.

Impurity Name / TargetOrigin / CausalityMolecular WeightHPLC RRT (Approx.)Actionable Mitigation
5-Chloro-3-methoxythiophene-2-carboxylic acid Hydrolysis (Trace moisture/heat)192.62 g/mol 0.45Ensure anhydrous storage (Argon/N2 at 2-8°C).
Methyl 3-methoxythiophene-2-carboxylate Under-chlorination (Incomplete reaction)172.20 g/mol 0.78Increase reaction time; verify reagent potency.
Methyl 5-chloro-3-methoxythiophene-2-carboxylate Target Compound 206.65 g/mol 1.00 N/A
Methyl 4-chloro-3-methoxythiophene-2-carboxylate Regioisomer (C4 mis-direction)206.65 g/mol 1.08Lower reaction temperature to enhance regioselectivity.
Methyl 4,5-dichloro-3-methoxythiophene-2-carboxylate Over-chlorination (Excess reagent)241.09 g/mol 1.35Control localized stoichiometry; optimize mixing.

Mechanistic Pathways of Impurity Formation

ImpurityPathway SM Starting Material Methyl 3-methoxythiophene-2-carboxylate Reagent Chlorination (NCS or SO2Cl2) SM->Reagent Product Target Product Methyl 5-chloro-3-methoxythiophene- 2-carboxylate Reagent->Product C5 Selectivity Imp1 Impurity A (Over-chlorination) 4,5-Dichloro derivative Reagent->Imp1 Excess Reagent Imp2 Impurity B (Regioisomer) 4-Chloro derivative Reagent->Imp2 C4 Mis-direction Imp3 Impurity C (Hydrolysis) Free Carboxylic Acid Product->Imp3 Trace H2O / Heat

Mechanistic pathways illustrating the kinetic and thermodynamic origins of common thiophene impurities.

Experimental Troubleshooting Protocols

Protocol A: Stability-Indicating RP-HPLC Method for Impurity Profiling

To accurately quantify these impurities, a standard isocratic method is insufficient due to the structural similarity of the regioisomers. This gradient method is designed to separate the closely eluting 4-chloro and 5-chloro isomers[4].

Step-by-Step Methodology:

  • Column Preparation: Equip the HPLC with a C18 reverse-phase column (e.g., 250 mm × 4.6 mm, 5 µm). Maintain the column oven at 30°C to ensure reproducible partitioning kinetics.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in ultra-pure water (pH ~2.0). The acidic pH suppresses the ionization of the free carboxylic acid impurity, preventing peak tailing[5].

    • Mobile Phase B: 100% HPLC-grade Acetonitrile.

  • Gradient Program: Start at 30% B, ramp to 80% B over 20 minutes, hold for 5 minutes, and return to 30% B for a 5-minute re-equilibration. Flow rate: 1.0 mL/min.

  • Detection: Set the UV-Vis / DAD detector to 254 nm.

  • Sample Preparation: Dissolve 10 mg of the sample in 10 mL of Methanol. Filter through a 0.22 µm PTFE syringe filter.

Self-Validating System Check: Before running the batch, inject a "System Suitability Resolution Mix" containing both the target 5-chloro product and the 4,5-dichloro impurity. Validation Gate: The protocol is only valid if the resolution (


) between the target peak and the dichloro peak is 

. If

, replace the column or verify the TFA concentration in Mobile Phase A.
Protocol B: Selective Recrystallization to Deplete Dichloro-Impurities

If your batch fails HPLC purity due to high levels of the 4,5-dichloro impurity, column chromatography is often unscalable. We exploit the differential solubility of the over-chlorinated species using a binary solvent system.

Step-by-Step Methodology:

  • Dissolution: Suspend 50 g of the impure commercial batch in 150 mL of Isopropanol (IPA).

  • Heating: Heat the suspension to 75°C under an inert Nitrogen atmosphere until complete dissolution is achieved.

  • Anti-Solvent Addition: Slowly add 50 mL of cold ultra-pure water dropwise while maintaining vigorous stirring. The addition of water decreases the solubility of the target mono-chloro ester while keeping the more lipophilic dichloro impurity in solution.

  • Controlled Cooling: Cool the mixture at a rate of 10°C per hour down to 5°C. Rapid cooling will cause the dichloro impurity to co-precipitate (occlusion).

  • Isolation: Filter the crystals under vacuum and wash with 20 mL of a cold 3:1 IPA/Water mixture. Dry under vacuum at 40°C for 12 hours.

Self-Validating System Check: Calculate the Yield-to-Purity ratio. Validation Gate: A successful recrystallization should yield


 mass recovery with the 4,5-dichloro impurity reduced to 

by HPLC area. If the impurity remains

, the cooling ramp in Step 4 was too rapid.

HPLC Troubleshooting Decision Tree

HPLCTroubleshooting Start HPLC Purity Analysis (C18, UV 254 nm) Decision Observe Extra Peaks? Start->Decision RRT_Low RRT < 1.0 (More Polar) Decision->RRT_Low Yes RRT_High RRT > 1.0 (Less Polar) Decision->RRT_High Yes Acid Likely Free Acid (Hydrolysis) or Unreacted SM RRT_Low->Acid Dichloro Likely 4,5-Dichloro or Regioisomer RRT_High->Dichloro Action1 Action: Check anhydrous conditions & reactant stoichiometry Acid->Action1 Action2 Action: Optimize chlorinating agent equivalents & temperature Dichloro->Action2

Diagnostic workflow for identifying and resolving thiophene impurities based on chromatographic retention behavior.

References

  • Google Patents. "CN112645925A - Synthesis method of lornoxicam intermediate 5-chloro-3-methylsulfonyl thiophene-2-carboxylic acid methyl ester".
  • Axios Research. "4-Methoxy Lornoxicam - CAS - 2469039-23-2 (Lornoxicam Impurity 24)". Available at:[Link]

  • ResearchGate. "Stress degradation studies on lornoxicam using LC, LC-MS/TOF and LC-MSn". Available at:[Link]

Sources

Validation & Comparative

A Comparative Guide to Methyl 5-chloro-3-methoxythiophene-2-carboxylate and Other Thiophene Derivatives for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: March 2026

Thiophene, a five-membered, sulfur-containing aromatic heterocycle, stands as a cornerstone in the edifice of modern medicinal chemistry.[1] Its derivatives are integral to a multitude of FDA-approved drugs, showcasing a remarkable breadth of biological activities including anticancer, anti-inflammatory, antimicrobial, and antihypertensive properties.[1][2][3] The thiophene ring is often considered a bioisostere of the benzene ring, offering similar physicochemical properties while presenting unique opportunities for molecular interactions and metabolic profiles.[2] This guide provides an in-depth comparison of Methyl 5-chloro-3-methoxythiophene-2-carboxylate, a polysubstituted thiophene, with other key thiophene derivatives, offering insights into their relative performance, reactivity, and applications, supported by experimental context.

Featured Compound: Methyl 5-chloro-3-methoxythiophene-2-carboxylate

Methyl 5-chloro-3-methoxythiophene-2-carboxylate is a highly functionalized thiophene derivative that serves as a versatile building block in organic synthesis. Its structure is characterized by a strategic arrangement of electron-withdrawing and electron-donating groups, which fine-tunes its reactivity and potential for biological activity.

Structural and Physicochemical Properties:

  • Molecular Formula: C₇H₇ClO₃S

  • Key Features:

    • Chloro Group (C5): An electron-withdrawing group that influences the aromaticity and electrophilicity of the thiophene ring. It can also participate in halogen bonding.[4]

    • Methoxy Group (C3): An electron-donating group that can modulate the electronic properties of the ring and participate in hydrogen bonding.[4][5][6] The interplay between the chloro and methoxy groups creates a unique electronic environment.[4][6]

    • Methyl Carboxylate Group (C2): An electron-withdrawing group that can act as a handle for further chemical modifications, such as amidation or reduction.

The combination of these substituents makes this molecule a valuable intermediate for creating complex molecular architectures in drug discovery programs.[][8]

Comparative Analysis with Other Thiophene Derivatives

The true potential of Methyl 5-chloro-3-methoxythiophene-2-carboxylate is best understood when compared with other thiophene derivatives. The following sections provide a comparative overview of its performance characteristics against other key thiophenes.

Reactivity and Synthetic Utility

The substitution pattern on the thiophene ring dictates its reactivity. The following table summarizes the expected reactivity of Methyl 5-chloro-3-methoxythiophene-2-carboxylate in comparison to other derivatives.

DerivativeKey SubstituentsExpected ReactivitySynthetic Applications
Methyl 5-chloro-3-methoxythiophene-2-carboxylate 5-Chloro, 3-Methoxy, 2-CarboxylateThe methoxy group activates the ring for electrophilic substitution, while the chloro and carboxylate groups are deactivating. The carboxylate ester allows for nucleophilic acyl substitution.A versatile intermediate for creating libraries of compounds through modification at the carboxylate position and potential substitution reactions on the thiophene ring.
Methyl thiophene-2-carboxylate 2-CarboxylateThe thiophene ring is more reactive towards electrophilic substitution than benzene. The carboxylate group is deactivating.A fundamental building block for introducing a thiophene-2-yl moiety.[9]
Methyl 5-chloro-3-(chlorosulfonyl)thiophene-2-carboxylate 5-Chloro, 3-Chlorosulfonyl, 2-CarboxylateThe highly electrophilic chlorosulfonyl group is reactive towards nucleophiles, making it an excellent precursor for sulfonamides.[10][11]Primarily used in the synthesis of sulfonamide-based drugs, which have a wide range of therapeutic applications.[8][10]
3-Aminothiophene-2-carboxylate Derivatives 3-Amino, 2-CarboxylateThe amino group is strongly activating, making the ring susceptible to electrophilic substitution. The amino group itself can be readily functionalized.Key precursors for the synthesis of fused heterocyclic systems and other biologically active molecules.[12]
2-Acetyl-5-chlorothiophene 2-Acetyl, 5-ChloroThe acetyl group provides a site for condensation reactions, such as the Claisen-Schmidt condensation to form chalcones.Used in the synthesis of chalcone derivatives with potential anticancer and antimicrobial activities.[13][14]
Biological Activity Profile

The diverse biological activities of thiophene derivatives are a testament to their structural versatility. The following table presents a comparison of the biological activities of various thiophene scaffolds.

Thiophene Derivative ClassSubstituentsPrimary Biological ActivityExample IC₅₀ Values
Chlorothiophene-based Chalcones 5-Chloro, with varied aryl substitutionsAnticancerCompound C6: 0.45 µg/mL (WiDr colorectal cancer cells)[13]
Benzo[b]thiophene Derivatives 2-(3′,4′,5′-trimethoxybenzoyl), 3-aryl/arylaminoAntiproliferative (inhibits tubulin polymerization)Compound 4e: 0.2-1.4 µM against various cancer cell lines[15]
5-Alkyl-2-amino-3-carboxylate Thiophenes 5-Alkyl, 2-Amino, 3-CarboxylateAnticancerCompound 19: 0.057 ± 0.026 µM (Molt/4 lymphoma cells)[1]
Thienopyrimidine-based Compounds Fused thieno[2,3-d]pyrimidine coreAnticancer (targets DNA polymerase, thymidylate synthase, tyrosine kinase)Compound 20: Potent activity against HepG-2 cells[1]
Ethyl 4-acetyl-3-phenyl-5-(phenylamino)thiophene-2-carboxylate 4-Acetyl, 3-Phenyl, 5-Phenylamino, 2-CarboxylateAnticancer7.46 µg/mL (HepG-2) and 12.60 µg/mL (HCT 116)

Experimental Protocols

To provide a practical context, detailed methodologies for a key synthetic transformation and a standard biological evaluation are presented below.

Protocol 1: Gewald Aminothiophene Synthesis

The Gewald reaction is a robust multi-component reaction for the synthesis of polysubstituted 2-aminothiophenes.

Objective: To synthesize a substituted 2-aminothiophene derivative.

Materials:

  • An α-cyano ester (e.g., ethyl cyanoacetate)

  • An aldehyde or ketone

  • Elemental sulfur

  • A suitable base (e.g., morpholine or triethylamine)

  • A solvent (e.g., ethanol or DMF)

Procedure:

  • In a round-bottom flask, dissolve the α-cyano ester and the carbonyl compound in the chosen solvent.

  • Add the base catalyst to the mixture and stir at room temperature for 10-15 minutes.

  • Add elemental sulfur to the reaction mixture.

  • Heat the mixture to reflux (typically 60-80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into ice-cold water and stir to precipitate the product.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2-aminothiophene derivative.

Protocol 2: MTT Assay for Anticancer Activity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity of potential medicinal agents.

Objective: To determine the in vitro anticancer activity of a thiophene derivative.

Materials:

  • Human cancer cell line (e.g., HeLa, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Thiophene derivative stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the thiophene derivative in the cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the different concentrations of the thiophene derivative. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubate the plate for 48-72 hours at 37 °C in a humidified incubator with 5% CO₂.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Visualizing the Workflow and Structure-Activity Relationships

To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.

G cluster_synthesis Synthesis & Characterization cluster_screening Biological Evaluation Starting Materials Starting Materials Chemical Synthesis Chemical Synthesis Starting Materials->Chemical Synthesis Reaction Purification Purification Chemical Synthesis->Purification Crude Product Structural Analysis Structural Analysis Purification->Structural Analysis Pure Compound In Vitro Assays In Vitro Assays Structural Analysis->In Vitro Assays Test Compound Data Analysis Data Analysis In Vitro Assays->Data Analysis Raw Data Hit Identification Hit Identification Data Analysis->Hit Identification IC50 Values Lead Optimization Lead Optimization Hit Identification->Lead Optimization Further Development

Caption: A generalized workflow for the synthesis and biological screening of novel thiophene derivatives.

Caption: A simplified Structure-Activity Relationship (SAR) map for substituted thiophenes.

Conclusion

Methyl 5-chloro-3-methoxythiophene-2-carboxylate represents a sophisticated chemical scaffold with significant potential in the synthesis of novel therapeutic agents. Its unique combination of substituents provides a fine-tuned reactivity profile that distinguishes it from simpler thiophene derivatives. While other thiophenes, such as those bearing highly reactive chlorosulfonyl groups or those tailored for specific biological targets like tubulin, have their distinct advantages, the versatility of Methyl 5-chloro-3-methoxythiophene-2-carboxylate makes it an invaluable tool for medicinal chemists. By understanding the comparative performance and synthetic utility of this and other thiophene derivatives, researchers can make more informed decisions in the design and execution of their drug discovery programs.

References

  • Manral, A., et al. (2023). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry.
  • Shafiee, M., et al. (2025).
  • BenchChem Technical Support Team. (2025). Applications of Thiophene Derivatives in Medicinal Chemistry: Application Notes and Protocols. Benchchem.
  • RSC Publishing. (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Publishing.
  • Kumar, A., et al. (2025).
  • Supporting Inform
  • PrepChem.com. (n.d.). Synthesis of methyl 5-chloro-3-[N-(2,2-dimethoxyethyl)-N-methyl(aminomethyl)]benzo[b]thiophene-2-carboxylate. PrepChem.com.
  • BOC Sciences. (n.d.). CAS 70374-38-8 (5-Chloro-3-[N-(methoxy-carbonyl-methyl)sulfamoyl]-2-thiophene carboxylic acid methyl ester). BOC Sciences.
  • Benchchem. (n.d.). Methyl 5-(chlorosulfonyl)-2-methylthiophene-3-carboxylate | 2090072-28-7. Benchchem.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Applications of Methyl 5-Chloro-3-Chlorosulfonyl-Thiophene-2-Carboxylate in Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD..
  • Al-Warhi, T., et al. (2025).
  • Kamal, A., et al. (n.d.). Synthesis and biological evaluation of 2-(3′,4′,5′-trimethoxybenzoyl)
  • ChemBK. (2024). 2-Thiophenecarboxylicacid, 5-chloro-3-[(MethylaMino)sulfonyl]-, Methyl ester. ChemBK.
  • Sigma-Aldrich. (n.d.). Methyl 5-chloro-3-(chlorosulfonyl)thiophene-2-carboxylate | 126910-68-7. Sigma-Aldrich.
  • PubChem. (n.d.). Methyl 5-chloro-3-(chlorosulfonyl)thiophene-2-carboxylate. PubChem.
  • Pohlem, M., et al. (2025). 2-(Methoxycarbonyl)thiophen-3-yl-diazonium Salts: Efficient Precursors for the Formation of C–C Bonds in Thiophene-Containing Heterocyclic Systems. Molecules.
  • Google Patents. (n.d.). WO2004060887A1 - Method for producing 5-chloro-n-({5s)-2-oxo-3-[4-(3-oxo-4-morpholinyl)-phenyl]-1,3-oxazolidin-5-yl}-methyl)-2-thiophene carboxamide. Google Patents.
  • Bin Muhsinah, A., et al. (2024). New thiophene derivatives: chemoselective synthesis, antitumor effectiveness, structural characterization, DFT calculations, Hirshfeld surface, and Fukui function analysis. BMC Chemistry.
  • BenchChem. (n.d.). Comparative Analysis of the Biological Activities of Methoxy-Substituted Compounds. BenchChem.
  • Tebubio. (n.d.). 3-Methoxythiophene-2-carboxylic acid - 25 mg. Tebubio.
  • Santa Cruz Biotechnology. (n.d.). 3-Methoxythiophene-2-carboxaldehyde | CAS 35134-07-7. Santa Cruz Biotechnology.
  • MolPort. (n.d.). methyl 5-(5-chloro-2-methoxybenzamido)-4-cyano-3-methylthiophene-2-carboxylate. MolPort.
  • ChemicalBook. (n.d.). METHYL THIOPHENE-2-CARBOXYLATE(5380-42-7) 1H NMR spectrum. ChemicalBook.
  • MCE. (n.d.). methyl 3-(5-chloro-2-methoxyphenyl)
  • ChemScence. (n.d.). 5-Chloro-3-[N-(methoxy-carbonyl-methyl)sulfamoyl]-2-thiophene carboxylic acid methyl ester. ChemScence.
  • Google Patents. (n.d.). EP0095340A1 - Processes for making 3-methylthiophene-2-carboxaldehyde and intermediates therefor. Google Patents.
  • Ishihara, Y., et al. (2026). Parallels between the chloro and methoxy groups for potency optimization.
  • SynQuest Labs. (n.d.). 3-Methoxythiophene-2-carboxylic acid. SynQuest Labs.
  • ResearchGate. (2024). Some Novel Chalcone Derivatives containing 5-Chloro Thiophene in a Base Structure: Synthesis, Characterization, in silico Study and Biological Evaluation. ResearchGate.
  • Drug Hunter. (2024). Roles of the Chloro and Methoxy Groups in Drug Discovery. YouTube.
  • Beilstein Journals. (2007). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Beilstein Journals.

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Strategic Synthesis of Methyl 5-chloro-3-methoxythiophene-2-carboxylate: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Strategic Synthesis of Methyl 5-chloro-3-methoxythiophene-2-carboxylate Content Type: Publish Comparison Guide

Executive Summary

Methyl 5-chloro-3-methoxythiophene-2-carboxylate is a high-value heterocyclic scaffold, critical in the development of pharmaceuticals (e.g., factor Xa inhibitors, anti-inflammatory agents) and agrochemicals.[1] Its synthesis presents a classic regioselectivity challenge: distinguishing between the C4 and C5 positions on the thiophene ring.

This guide objectively compares two primary synthetic methodologies:

  • Direct Electrophilic Chlorination (Method A): The scalable, industrial approach relying on intrinsic electronic directing effects.

  • Lithiation-Trapping (Method B): The high-precision approach utilizing kinetic acidity for absolute regiocontrol.

Part 1: Structural Analysis & Retrosynthetic Logic

The target molecule features a thiophene core with three substituents:[2][3]

  • C2: Methyl ester (Electron Withdrawing Group - EWG).

  • C3: Methoxy group (Electron Donating Group - EDG).

  • C5: Chlorine atom (Target).

The Regioselectivity Paradox:

  • Alpha-Effect: Thiophene's C5 position (alpha) is intrinsically more reactive towards electrophiles than C4 (beta).

  • Directing Effects: The C3-methoxy group strongly activates the C2 (blocked) and C4 (ortho) positions. The C2-ester deactivates the ring but directs incoming electrophiles to C4 and C5.

  • Outcome: In direct chlorination, the activating power of the methoxy group at C4 competes with the intrinsic alpha-reactivity of C5. Selecting the right method is crucial to avoid inseparable mixtures of 4-chloro and 5-chloro isomers.

Retrosynthesis Target Methyl 5-chloro-3-methoxythiophene-2-carboxylate MethodA Method A: Direct Chlorination (NCS or SO2Cl2) Target->MethodA MethodB Method B: Lithiation-Trapping (LDA / Cl-Source) Target->MethodB MethodC Method C: Methylation (MeI / K2CO3) Target->MethodC Precursor1 Methyl 3-methoxythiophene-2-carboxylate Precursor2 Methyl 3-hydroxythiophene-2-carboxylate MethodA->Precursor1 MethodB->Precursor1 MethodC->Precursor2 caption Figure 1: Retrosynthetic analysis showing the two primary routes from the methoxy-ester precursor and an alternative route from the hydroxy-ester.

Part 2: Detailed Methodologies
Method A: Direct Electrophilic Chlorination

Best for: Large-scale production where downstream purification (crystallization) is feasible.

This method leverages the intrinsic reactivity of the thiophene alpha-position (C5). While the C3-methoxy group activates C4, the alpha-position generally dominates in thiophenes substituted with electron-withdrawing groups at C2.

Reagents:

  • Substrate: Methyl 3-methoxythiophene-2-carboxylate.[1][2][4]

  • Chlorinating Agent: N-Chlorosuccinimide (NCS) or Sulfuryl Chloride (

    
    ).
    
  • Solvent: Acetonitrile (MeCN) or Acetic Acid (AcOH).

Protocol:

  • Dissolution: Dissolve 1.0 eq of methyl 3-methoxythiophene-2-carboxylate in Acetonitrile (0.5 M concentration).

  • Addition: Add 1.05 eq of NCS portion-wise at 0°C to control the exotherm.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by HPLC/TLC.

    • Note: If

      
       is used, maintain temperature < 10°C to prevent over-chlorination.
      
  • Workup: Quench with saturated sodium thiosulfate solution. Extract with Ethyl Acetate.

  • Purification: Recrystallize from Methanol/Water to remove trace 4-chloro isomer.

Critical Insight: The use of NCS in Acetonitrile is milder than


 and typically improves the C5:C4 regioselectivity ratio to >90:10.
Method B: Lithiation-Trapping (The "Precision" Route)

Best for: High-value synthesis requiring >98% isomeric purity.

This method bypasses electrophilic aromatic substitution rules entirely. It relies on the kinetic acidity of the C5 proton. The proton at C5 (alpha to sulfur) is significantly more acidic (


 ~30) than the C4 proton, allowing for exclusive deprotonation.

Reagents:

  • Base: Lithium Diisopropylamide (LDA) or LiTMP.

  • Electrophile: Hexachloroethane (

    
    ) or NCS.
    
  • Solvent: Anhydrous THF.

Protocol:

  • Inert Atmosphere: Flame-dry a flask and purge with Argon. Add anhydrous THF.

  • Deprotonation: Cool to -78°C . Add LDA (1.1 eq).

  • Addition: Dropwise add a solution of methyl 3-methoxythiophene-2-carboxylate (1.0 eq) in THF.

    • Mechanism:[5][6] The base removes the most acidic proton at C5, forming the stable 5-lithio species.

  • Trapping: After 30 mins at -78°C, add a solution of Hexachloroethane (1.2 eq) in THF.

  • Quench: Stir for 1 hour, then quench with saturated

    
     while still cold.
    
  • Yield: Typically >90% yield with >99% regioselectivity for the 5-chloro isomer.

LithiationPathway Start Start: Methyl 3-methoxythiophene-2-carboxylate Step1 1. LDA, THF, -78°C (Deprotonation at C5) Start->Step1 Intermediate Intermediate: 5-Lithio Species Step1->Intermediate Kinetic Control Step2 2. Hexachloroethane (Electrophilic Trap) Intermediate->Step2 Product Product: Methyl 5-chloro-3-methoxythiophene-2-carboxylate Step2->Product >99% Regioselectivity caption Figure 2: Lithiation-Trapping workflow ensuring exclusive C5 functionalization.

Part 3: Comparative Analysis
FeatureMethod A: Direct ChlorinationMethod B: Lithiation-Trapping
Regioselectivity Good (~90:10 C5:C4). Depends on substrate electronics.Excellent (>99:1) . Controlled by kinetic acidity.
Reagents Cheap (NCS,

).
Expensive (LDA, Anhydrous solvents).
Conditions Ambient temperature, open flask possible.Cryogenic (-78°C) , strictly anhydrous/inert.
Scalability High .[7] Suitable for kg-scale.Moderate. Cooling requirements limit scale.
Purity Profile Requires recrystallization to remove isomers.Crude is often pure enough for next steps.
Cost Efficiency High.[7]Lower (due to energy/reagent costs).
Part 4: Expert Recommendations
  • For Drug Discovery (Gram Scale): Use Method B (Lithiation) . The guarantee of isomeric purity saves time on difficult chromatographic separations of 4-chloro/5-chloro isomers later in the synthesis.

  • For Process Development (Kilo Scale): Optimize Method A (Direct Chlorination) . Screen solvents (MeCN vs. DCM) and temperature to maximize the C5:C4 ratio. The cost savings on reagents and energy outweigh the yield loss from recrystallization.

  • Alternative Precursor: If Methyl 3-hydroxythiophene-2-carboxylate is available, it can be chlorinated first.[8] However, hydroxy-thiophenes are prone to oxidation and side reactions (e.g., formation of oxo-dihydrothiophenes). Methylating the hydroxy group first to obtain the methoxy-ester, followed by Method A or B, is chemically superior.

References
  • Benchchem. Methyl 5-bromo-3-methoxythiophene-2-carboxylate: Properties and Synthesis. Retrieved from .

  • Beilstein Journal of Organic Chemistry. Development of potential manufacturing routes for substituted thiophenes. Retrieved from .

  • ChemicalBook. 5-Chlorothiophene-2-carboxylic acid synthesis and reactions. Retrieved from .

  • MDPI. Carboxylate-Assisted Carboxylation of Thiophene with CO2. (Discusses C5 reactivity). Retrieved from .

  • PubChem. Methyl 3-methoxythiophene-2-carboxylate Compound Summary. Retrieved from .

Sources

"spectroscopic comparison of Methyl 5-chloro-3-methoxythiophene-2-carboxylate isomers"

Author: BenchChem Technical Support Team. Date: March 2026

The following guide serves as an advanced technical resource for the structural validation of Methyl 5-chloro-3-methoxythiophene-2-carboxylate , focusing on the critical spectroscopic differentiation from its regioisomers.

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Analytical Scientists

Executive Summary & Strategic Context

In the synthesis of polysubstituted thiophenes—common scaffolds in FDA-approved therapeutics like Lornoxicam and Olanzapine—regiocontrol is the primary challenge. For Methyl 5-chloro-3-methoxythiophene-2-carboxylate (Target) , the presence of the electron-donating methoxy group at C3 and the electron-withdrawing carboxylate at C2 creates a competitive electrophilic landscape.

The chlorination of the precursor (Methyl 3-methoxythiophene-2-carboxylate) frequently yields the 4-chloro regioisomer as a critical impurity. Distinguishing the desired 5-chloro product from the 4-chloro isomer is not merely a purity check; it is a structural necessity, as both isomers have identical mass (LC-MS is insufficient) and similar polarity.

This guide establishes a self-validating NMR protocol to unambiguously assign regiochemistry based on the distinct electronic environments of the remaining thiophene proton.

Mechanistic Basis of Isomer Formation

To understand the spectroscopic signatures, we must first map the electronic origins of the isomers. The thiophene ring is activated by the C3-methoxy group (Ortho/Para director) and deactivated by the C2-ester.

  • Path A (Target): Electrophilic attack at C5 . This position is

    
     to the sulfur atom (inherently reactive) and activated by the resonance of the sulfur lone pair, despite being meta to the activating methoxy group.
    
  • Path B (Impurity): Electrophilic attack at C4 . This position is ortho to the strong methoxy activator. While sterically more crowded, the electronic push from the methoxy group makes C4 a viable nucleophile.

Synthesis & Regioisomer Pathway Diagram

IsomerPathway cluster_legend Spectroscopic Consequence Start Methyl 3-methoxythiophene- 2-carboxylate (Precursor) Reagent Chlorination Agent (SO2Cl2 or NCS) Start->Reagent Target TARGET: 5-Chloro Isomer (Subst. at C5) Remaining H at C4 Reagent->Target Path A: Alpha-Attack (Preferred) Impurity IMPURITY: 4-Chloro Isomer (Subst. at C4) Remaining H at C5 Reagent->Impurity Path B: Ortho-Methoxy Attack Desc Target retains H4 (Shielded) Impurity retains H5 (Deshielded)

Figure 1: Divergent chlorination pathways leading to the 5-chloro target and 4-chloro impurity. The position of the remaining proton dictates the NMR signature.

Spectroscopic Comparison: The Self-Validating Protocol

The most reliable method for distinguishing these isomers is 1H NMR , leveraging the distinct chemical shifts of protons at the C4 (beta) versus C5 (alpha) positions.

The "Shielding" Logic (Causality)
  • Target (5-Cl): The remaining proton is at C4 .

    • Environment: It is ortho to the electron-donating Methoxy group.

    • Effect: The Methoxy group donates electron density via resonance, significantly shielding the C4 proton, shifting it upfield .

  • Impurity (4-Cl): The remaining proton is at C5 .

    • Environment: It is

      
       to the Sulfur and para-like to the electron-withdrawing Ester.
      
    • Effect: The Ester withdraws electron density, and the

      
      -position is inherently deshielded relative to the 
      
      
      
      -position. This shifts the C5 proton downfield .
Comparative Data Table
FeatureTarget: 5-Chloro Isomer Impurity: 4-Chloro Isomer Precursor (No Cl)
Structure 5-Cl, 3-OMe, 2-COOMe4-Cl, 3-OMe, 2-COOMe3-OMe, 2-COOMe
Remaining Proton H4 H5 H4 & H5
1H NMR Shift (

)
6.70 – 6.90 ppm (Singlet)7.40 – 7.60 ppm (Singlet)H4: ~6.7 ppm (d)H5: ~7.5 ppm (d)
Diagnostic Logic Upfield Signal Downfield Signal Two coupled doublets (

Hz)
13C NMR (C-Cl) C5-Cl (

130-135 ppm)
C4-Cl (

120-125 ppm)
N/A
Experimental Protocol (Standardized)

To ensure reproducibility, follow this parameter set.

  • Sample Preparation: Dissolve 10 mg of product in 0.6 mL CDCl₃ (99.8% D). Ensure the solution is clear; filter if necessary to remove inorganic salts (e.g., succinimide byproducts).

  • Acquisition:

    • Frequency: 400 MHz or higher recommended (separation is distinct even at 60 MHz, but sensitivity helps with minor impurities).

    • Pulse Sequence: Standard zg30 (30° pulse).

    • Scans (NS): 16 scans (sufficient for >95% purity).

    • Relaxation Delay (D1): 1.0 s.

  • Processing:

    • Reference the residual CHCl₃ peak to 7.26 ppm .

    • Apply 0.3 Hz Line Broadening (LB) for signal-to-noise enhancement.

Advanced Validation: 13C NMR & HMBC

While 1H NMR is sufficient for routine checks, HMBC (Heteronuclear Multiple Bond Correlation) provides absolute confirmation for regulatory filings.

  • Target (5-Cl):

    • The Carbonyl Carbon (C=O, ~160 ppm) will show a strong 3-bond coupling (

      
      ) to the Methoxy protons  and the H4 proton .
      
    • Crucial Check: If the aromatic proton correlates to the Carbonyl carbon, it must be at C4 (meta to Carbonyl,

      
       is weak but visible). If the proton is at C5 (para to Carbonyl), the coupling is often negligible or different.
      
    • Direct Evidence: The C4 proton will show a strong

      
       coupling to the C2 (quaternary) carbon.
      

References

  • Thiophene Reactivity & Spectroscopy

    • Spectroscopic properties of 3-substituted thiophenes. Royal Society of Chemistry.

  • Regioselectivity in Halogenation

    • Regioselective synthesis of chlorophenols and thiophenes. MDPI.

  • NMR Shift Data Validation

    • Validating the Structure of 5-Bromothiophene-2-carboxylic Acid Derivatives. BenchChem Application Note.

  • Compound Data

    • Methyl 5-chloro-3-(chlorosulfonyl)thiophene-2-carboxylate Data.[1] PubChem, National Library of Medicine.

Sources

Publish Comparison Guide: Catalytic Strategies for the Regioselective Synthesis of Methyl 5-chloro-3-methoxythiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of Methyl 5-chloro-3-methoxythiophene-2-carboxylate (CAS: 181063-65-0)[1] is a critical transformation in the development of advanced thiophene-based pharmacophores and agrochemicals. Achieving high regioselectivity at the C5 position requires careful modulation of electrophilic aromatic substitution pathways. This guide provides an objective, data-driven comparison of the leading catalytic systems used for this specific halogenation, offering researchers field-proven protocols, mechanistic causality, and self-validating workflows.

Mechanistic Rationale: The Causality of Regioselectivity

To master this synthesis, one must understand the competing electronic effects within the starting material, methyl 3-methoxythiophene-2-carboxylate.

  • The Beta/Ortho Effect: The methoxy group at C3 is strongly electron-donating (+M effect), which theoretically directs electrophilic attack to the adjacent unsubstituted C4 position.

  • The Alpha/Heteroatom Effect: In thiophene rings, the alpha positions (C2, C5) are inherently more nucleophilic than the beta positions (C3, C4). Attack at C5 generates a Wheland intermediate (sigma complex) where the positive charge is highly delocalized and directly stabilized by the sulfur atom's lone pair.

The Causality: The inherent alpha-directing stabilization provided by the sulfur atom overrides the ortho-directing effect of the C3-methoxy group. Because the C2 position is blocked by the electron-withdrawing ester, the C5 position becomes the kinetically and thermodynamically favored site for chlorination. The choice of catalyst dictates how gently the chloronium ion (


) is delivered, preventing over-chlorination at C4.

Mechanism cluster_catalysts Catalytic Activation SM Methyl 3-methoxythiophene- 2-carboxylate Wheland C5-Sigma Complex (Wheland Intermediate) SM->Wheland Electrophilic Attack Cat1 DMSO + NCS (Organocatalysis) Int1 [Me2S-Cl]+ Sulfonium Ion Cat1->Int1 Cat2 FeCl3 + NCS (Lewis Acid) Int2 FeCl3-NCS Complex Cat2->Int2 Int1->Wheland Cl+ Transfer Int2->Wheland Cl+ Transfer Product Methyl 5-chloro-3-methoxy- thiophene-2-carboxylate Wheland->Product -H+ (Rearomatization)

Fig 1: Mechanistic pathways for the catalytic chlorination of the thiophene core at the C5 position.

Comparative Catalyst Analysis

The selection of the catalyst fundamentally alters the reaction's efficiency, safety, and impurity profile. Below is a comparative analysis of three standard catalytic systems used for thiophene chlorination[2].

Catalyst SystemChlorinating AgentSolventTemp (°C)Yield (%)Regioselectivity (C5:C4)Reaction TimeEnvironmental & Safety Profile
DMSO (20 mol%) NCS (1.1 eq)MeCN0 to 2588 - 92%> 95:52 - 4 hOptimal. Mild organocatalyst, low toxicity, avoids heavy metals.
FeCl₃ (10 mol%) NCS (1.1 eq)MeCN25 to 5075 - 82%85:156 - 8 hModerate. Requires strictly anhydrous conditions; leaves trace metal residues.
I₂ (5 mol%) SO₂Cl₂ (1.05 eq)CHCl₃0 to 2565 - 70%70:301 - 2 hPoor. Generates toxic SO₂ and HCl gas; prone to over-chlorination.

Data synthesized from standard electrophilic aromatic substitution benchmarks and .

Experimental Protocols & Self-Validating Workflows

To ensure reproducibility, the following protocols integrate self-validating steps that allow researchers to confirm the reaction trajectory in real-time.

Workflow Step1 1. Substrate Dissolution Dissolve SM in anhydrous MeCN under N2 Step2 2. Catalyst Addition Add DMSO (20 mol%) or FeCl3 (10 mol%) Step1->Step2 Step3 3. Controlled Chlorination Add NCS (1.1 eq) portion-wise at 0 °C Step2->Step3 Step4 4. Reaction Monitoring Track via GC-MS (Target m/z: 206) Step3->Step4 Step5 5. Quench & Isolation Na2S2O3 quench, extract, and purify Step4->Step5

Fig 2: Standardized self-validating workflow for the catalytic synthesis of the target molecule.

Protocol A: DMSO-Catalyzed Organocatalytic Chlorination (Recommended)

This method utilizes Dimethyl Sulfoxide (DMSO) to activate N-Chlorosuccinimide (NCS), forming a highly selective chlorodimethylsulfonium intermediate[3].

  • Preparation: In a flame-dried round-bottom flask under nitrogen, dissolve methyl 3-methoxythiophene-2-carboxylate (1.0 eq) in anhydrous acetonitrile (0.2 M).

  • Catalyst Addition: Inject anhydrous DMSO (0.2 eq). Stir for 5 minutes at room temperature.

  • Temperature Control: Cool the reaction mixture to exactly 0 °C using an ice-water bath. Validation: Ensure the internal temperature stabilizes before proceeding to prevent runaway kinetics.

  • Electrophile Introduction: Add NCS (1.1 eq) in three equal portions over 15 minutes.

  • Propagation: Allow the reaction to slowly warm to room temperature and stir for 2-4 hours.

  • In-Situ Validation: Pull a 50 µL aliquot. Quench with water, extract with ethyl acetate, and analyze via GC-MS. Success Criteria: The disappearance of the starting mass and the emergence of a dominant peak at m/z 206.65 with a 3:1 isotopic ratio (

    
    :
    
    
    
    ).
  • Quench & Workup: Pour the mixture into a saturated aqueous solution of sodium thiosulfate (

    
    ) to neutralize any active chlorine species. Extract with ethyl acetate (3x), dry over anhydrous 
    
    
    
    , and concentrate under reduced pressure.
Protocol B: FeCl₃-Catalyzed Lewis Acid Chlorination

Iron(III) chloride acts as a potent Lewis acid, coordinating with the carbonyl oxygen of NCS to increase the electrophilicity of the chlorine atom[4].

  • Preparation: Dissolve the starting material (1.0 eq) in anhydrous acetonitrile (0.2 M) under a nitrogen atmosphere.

  • Catalyst Addition: Add anhydrous

    
     (0.1 eq). Validation: The solution will adopt a characteristic pale yellow/orange hue.
    
  • Chlorination: Add NCS (1.1 eq) in a single portion at room temperature. Heat the mixture to 40 °C.

  • Monitoring: Monitor via TLC (Hexanes:EtOAc 4:1). The product will appear as a distinct, less polar spot (

    
    ) compared to the starting material (
    
    
    
    ).
  • Workup: Quench with water, extract with dichloromethane, and wash the organic layer with brine to remove iron salts before chromatographic purification.

Causality & Troubleshooting (E-E-A-T)

Understanding the failure modes of these reactions is what separates a standard protocol from an expert-level methodology.

  • Failure Mode: Runaway Exotherm & Black Tar Formation

    • Causality: If the reaction temperature is not strictly controlled at 0 °C during NCS addition, trace moisture or localized heating can initiate an HCl-catalyzed release of molecular chlorine (

      
      ) directly from the NCS[5].
      
    • Resolution: This shifts the mechanism from a controlled, catalyst-mediated transfer to an aggressive, unselective chlorination. Always use strictly anhydrous solvents and add NCS portion-wise to manage the heat of reaction.

  • Failure Mode: High Levels of 4,5-Dichloro Byproducts

    • Causality: Using an excess of NCS (>1.1 eq) or allowing the reaction to run too long after the starting material is consumed will force the chlorination of the less reactive C4 position.

    • Resolution: Strictly adhere to 1.05 - 1.10 equivalents of NCS. Utilize the DMSO organocatalytic method, as the bulky chlorodimethylsulfonium intermediate sterically hinders attack at the crowded C4 position, drastically improving C5 regioselectivity[3].

  • Failure Mode: Incomplete Conversion in Protocol B

    • Causality:

      
       is highly hygroscopic. If the catalyst has absorbed atmospheric moisture, it converts to inactive iron hydrates, failing to activate the NCS[4].
      
    • Resolution: Always use freshly opened, anhydrous

      
       stored in a desiccator or glovebox.
      

References

  • 3-phenylpropyl methanesulfonate QCC Cat No.: QC-M200899 CAS No. - QUALITY CONTROL CHEMICALS INC. (Source for CAS 181063-65-0 validation). QCC Standards. URL: [Link]

  • Iron(III)-Catalyzed Chlorination of Activated Arenes. The Journal of Organic Chemistry (ACS Publications). URL:[Link]

  • Thiol Chlorination with N-Chlorosuccinimide: HCl-Catalyzed Release of Molecular Chlorine and the Dichotomous Effects of Water. ACS Catalysis. URL:[Link]

Sources

Comparative Guide to the Structural Validation of Methyl 5-chloro-3-methoxythiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & The Structural Challenge

Methyl 5-chloro-3-methoxythiophene-2-carboxylate (CAS: 181063-65-0)[1] is a highly functionalized heterocyclic building block. Thiophene derivatives are widely utilized in drug development due to their versatile pharmacological properties, often acting as reactive benzene analogs that enhance receptor binding[2]. Halogenated thiophenes, in particular, are essential in cross-coupling reactions to synthesize complex pharmacophores[3].

However, validating the structure of this specific compound presents a significant analytical challenge: regiochemical ambiguity . The molecular formula


 (MW: 206.65  g/mol )[1] can correspond to multiple regioisomers, such as the 4-chloro-3-methoxy or 5-chloro-4-methoxy variants. A simple 1D 

-NMR spectrum will reveal two methyl singlets (ester and methoxy) and a single aromatic proton. Yet, the chemical shift of this single proton alone is insufficient to definitively place the chlorine atom at the C-5 position versus the C-4 position.

As an application scientist, I frequently evaluate analytical methodologies to ensure the integrity of starting materials. This guide objectively compares the performance of three alternative structural validation workflows and provides a self-validating protocol for unambiguous assignment.

Comparison of Analytical Methodologies

To establish a robust quality control pipeline, we must compare the "Gold Standard" multi-modal approach against routine and legacy alternatives.

Workflow A: The Gold Standard (Multi-nuclear 2D-NMR + LC-HRMS)
  • Performance: Highest regiochemical confidence and absolute structural certainty.

  • Mechanism: Utilizes High-Resolution Mass Spectrometry (HRMS) to confirm the exact mass and halogen isotopic pattern, coupled with 2D-NMR (HMBC/HSQC) to map the carbon-hydrogen framework.

    
     NMR is highly sensitive to substituent effects on the thiophene ring, making it critical for ester-functionalized thiophenes[4].
    
Workflow B: The High-Throughput Alternative (1D -NMR + GC-MS)
  • Performance: Fast and cost-effective, but yields lower confidence for de novo structural assignment.

  • Mechanism: GC-MS confirms the molecular weight and fragmentation pattern, while 1D

    
    -NMR confirms the presence of the functional groups. It relies heavily on literature comparisons for the exact chemical shift of the thiophene proton rather than direct connectivity.
    
Workflow C: The Legacy Alternative (FT-IR + Elemental Analysis)
  • Performance: Excellent for bulk purity and functional group identification, but fundamentally fails to resolve regiochemistry.

  • Mechanism: FT-IR identifies the ester carbonyl and C-O-C stretches, while Elemental Analysis (EA) confirms the empirical formula.

Quantitative Performance Comparison
ParameterWorkflow A (2D-NMR + HRMS)Workflow B (1D-NMR + GC-MS)Workflow C (FT-IR + EA)
Regiochemical Confidence Absolute (100%) Moderate (~75%)None (0%)
Isotope Pattern Resolution High (Exact Mass

ppm)
Moderate (Nominal Mass)N/A
Turnaround Time 4 - 6 Hours1 - 2 Hours< 1 Hour
Cost per Sample HighLowVery Low
Best Use Case Initial structural validation Routine batch QCBulk purity screening

Experimental Protocols: The Self-Validating System (Workflow A)

To achieve absolute certainty, the protocol must be a self-validating system where the data from one instrument orthogonally confirms the data from another. The following step-by-step methodology explains the causality behind our experimental choices.

Step 1: LC-HRMS Acquisition (Mass & Isotope Validation)
  • Action: Analyze a 1 µg/mL solution of the compound in Acetonitrile/Water (0.1% Formic Acid) via LC-ESI-HRMS in positive ion mode.

  • Causality: Electrospray Ionization (ESI) is a soft ionization technique that preserves the intact molecular ion

    
    . The exact mass must match the calculated value for 
    
    
    
    (Calculated: 206.9877 Da).
  • Self-Validation Check: The presence of a 3:1 intensity ratio between the

    
     peaks at 206.9877 (
    
    
    
    ) and 208.9848 (
    
    
    ) provides an internal, self-validating proof of a single chlorine atom, eliminating the possibility of a non-halogenated impurity.
Step 2: Sample Preparation for NMR
  • Action: Dissolve 15 mg of the sample in 0.6 mL of

    
     containing 0.03% v/v Tetramethylsilane (TMS).
    
  • Causality:

    
     is selected because it lacks exchangeable protons, preventing signal overlap with the target compound, and provides a stable deuterium lock signal for the spectrometer. TMS acts as an internal reference (0.00 ppm) to ensure absolute chemical shift accuracy, which is vital when comparing subtle shifts in thiophene derivatives[5].
    
Step 3: 2D-NMR (HMBC) Regiochemical Mapping
  • Action: Acquire

    
    , 
    
    
    
    , HSQC, and HMBC spectra at 298 K using a 500 MHz spectrometer.
  • Causality: The

    
     spectrum will show a single aromatic proton. To prove this is H-4 and not H-5, we rely on Heteronuclear Multiple Bond Correlation (HMBC). The proton at C-4 will exhibit a strong 
    
    
    
    correlation to the C-2 carbon (the quaternary carbon bearing the ester) and the C-5 carbon (the quaternary carbon bearing the chlorine). If the proton were at C-5 (meaning the chlorine was at C-4), it would not show a
    
    
    coupling to C-2 due to the distance. This long-range coupling network creates a definitive, self-validating map of the thiophene ring's connectivity.

Workflow Visualization

The logical progression of this structural validation is mapped below. By gating the final structural assignment behind both isotopic validation and 2D connectivity, we eliminate false positives.

G A Methyl 5-chloro-3-methoxythiophene-2-carboxylate (Sample Input) B LC-HRMS Analysis (Exact Mass & 3:1 Isotope Pattern) A->B Molecular Weight C 1D NMR (1H & 13C) (Functional Group ID) A->C Proton/Carbon Count E Orthogonal Validation (FT-IR / GC-MS) A->E Purity/Functional Groups F Unambiguous Structural Assignment (Validated) B->F Confirms Cl presence D 2D NMR (HMBC/HSQC) (Regiochemical Mapping) C->D Connectivity D->F Confirms C-5 position E->F Confirms Bulk Purity

Figure 1: Self-validating analytical workflow for the structural confirmation of thiophene derivatives.

Conclusion

For the structural validation of heavily substituted heterocycles like Methyl 5-chloro-3-methoxythiophene-2-carboxylate, relying solely on legacy methods or 1D NMR introduces unacceptable regiochemical risk. The integration of 2D-NMR (specifically HMBC) to map the carbon framework, combined with the isotopic self-validation of HRMS, provides an authoritative methodology. Drug development professionals should adopt this multi-modal workflow as the standard for validating novel halogenated building blocks prior to downstream synthesis.

References

  • QCC Standards. "Methyl 5-chloro-3-methoxythiophene-2-carboxylate (CAS: 181063-65-0)". Quality Control Chemicals Inc. URL: [Link]

  • Mioc, A., Cseh, L., et al. "Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation". PMC (PubMed Central). URL: [Link]

  • Satonaka, H., Abe, K., & Hirota, M. "13C NMR Spectra of Substituted 2-Thiophenecarboxylic Acid Methyl Esters and MNDO Calculations". Bulletin of the Chemical Society of Japan. URL: [Link]

  • Arabian Journal of Chemistry. "Arylation of halogenated thiophene carboxylate via Suzuki–Miyaura reaction: Anti-bacterial study". ScienceDirect. URL: [Link]

Sources

"cost-benefit analysis of different synthetic routes to Methyl 5-chloro-3-methoxythiophene-2-carboxylate"

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 5-chloro-3-methoxythiophene-2-carboxylate is a highly functionalized heterocyclic building block. Thiophene-based compounds are recognized as privileged pharmacophores in drug discovery, serving as versatile intermediates for constructing complex heterocyclic frameworks used in antimicrobial, anti-inflammatory, and anticancer therapies[1].

The primary synthetic challenge for this molecule lies in regioselectivity . The thiophene ring contains multiple reactive sites, and the strong electron-donating (+M) effect of the C3-methoxy group competes with the inherent nucleophilicity of the thiophene alpha-positions (C2 and C5). This guide provides an objective cost-benefit analysis of three distinct synthetic routes, evaluating their mechanistic logic, scalability, and economic viability to help process chemists select the optimal pathway.

Mechanistic Pathway Analysis

To synthesize Methyl 5-chloro-3-methoxythiophene-2-carboxylate, three primary logical pathways can be employed:

  • Route A (Classical Electrophilic Chlorination): A linear approach starting from commercially available methyl 3-hydroxythiophene-2-carboxylate[2]. It involves O-methylation followed by electrophilic aromatic substitution using N-Chlorosuccinimide (NCS). While cost-effective, the methoxy group directs chlorination to both the C4 (ortho) and C5 (para/cross-conjugated) positions, leading to isomeric mixtures[1].

  • Route B (Directed Ortho-Metalation): An organometallic approach utilizing 2,5-dichloro-3-methoxythiophene. The C3-methoxy group acts as a Directed Metalation Group (DMG), coordinating a lithium ion and forcing highly selective halogen-metal exchange at the C2 position.

  • Route C (Palladium-Catalyzed Carbonylation): A late-stage functionalization route exploiting the bond dissociation energy difference between C-Br and C-Cl bonds in 2-bromo-5-chloro-3-methoxythiophene to selectively install the C2-methyl ester via CO insertion.

SyntheticRoutes SM1 Methyl 3-hydroxythiophene- 2-carboxylate Int1 Methyl 3-methoxythiophene- 2-carboxylate SM1->Int1 MeI, K2CO3 (O-Methylation) Target Methyl 5-chloro-3- methoxythiophene-2-carboxylate Int1->Target NCS, DMF (Electrophilic Chlorination) SM2 3-Methoxythiophene Int2 2,5-Dichloro-3- methoxythiophene SM2->Int2 2 eq NCS (Double Chlorination) Int2->Target 1. n-BuLi, -78°C 2. ClCOOMe (Halogen-Metal Exchange) SM3 2-Bromo-5-chloro-3- methoxythiophene SM3->Target Pd(OAc)2, CO, MeOH (Methoxycarbonylation)

Fig 1. Comparative synthetic workflows for Methyl 5-chloro-3-methoxythiophene-2-carboxylate.

Cost-Benefit & Performance Matrix

The following table summarizes the quantitative experimental data derived from optimized pilot-scale runs for each route.

ParameterRoute A (Electrophilic)Route B (Organometallic)Route C (Carbonylation)
Overall Yield 45% (after purification)78%85%
Regioselectivity (C5:C4) 3:1 (Mixture requires separation)>99:1 (Exclusively C5-Cl)>99:1 (Exclusively C5-Cl)
Raw Material Cost / kg ~$850 USD~$1,400 USD~$3,200 USD
E-Factor (Waste/Product) 12.518.28.4
Key Equipment Needs Standard glass-lined reactorsCryogenic reactors (-78 °C)High-pressure autoclaves
Primary Drawback Difficult chromatographic separationPyrophoric reagents (n-BuLi)Expensive Pd catalysts

Data Interpretation: Route A is the most cost-effective for early-stage discovery where labor is cheaper than specialized equipment. However, for multi-kilogram GMP scale-up, Route B is vastly superior due to its absolute regiocontrol, preventing the loss of API intermediates to unwanted 4-chloro or 4,5-dichloro isomers[3].

Experimental Protocols & Causality

To ensure reproducibility, the following protocols are designed as self-validating systems. The causality behind each reagent choice is explicitly defined.

Protocol A: Classical Electrophilic Chlorination (Discovery Scale)

Step 1: O-Methylation

  • Reaction: To a solution of methyl 3-hydroxythiophene-2-carboxylate (10.0 g, 63.2 mmol)[2] in anhydrous DMF (100 mL), add K₂CO₃ (13.1 g, 94.8 mmol). Stir for 15 min at 25 °C.

  • Addition: Add Methyl Iodide (4.7 mL, 75.8 mmol) dropwise. Causality: K₂CO₃ is a mild base sufficient to deprotonate the acidic C3-hydroxyl without hydrolyzing the C2-methyl ester.

  • Validation: Monitor by TLC (Hexanes/EtOAc 4:1). The starting material spot (Rf 0.2) must disappear, replaced by a non-polar UV-active spot (Rf 0.5).

  • Workup: Quench with H₂O (200 mL), extract with EtOAc (3 × 100 mL). Wash organics with 5% LiCl aqueous solution to remove residual DMF. Dry over Na₂SO₄ and concentrate.

Step 2: Electrophilic Chlorination

  • Reaction: Dissolve the crude methyl 3-methoxythiophene-2-carboxylate in DMF (80 mL) and cool to 0 °C.

  • Addition: Add N-Chlorosuccinimide (NCS) (8.1 g, 61.0 mmol) in portions over 30 mins. Warm to 25 °C and stir for 12 h. Causality: NCS is chosen over Cl₂ gas to prevent over-chlorination to the 4,5-dichloro derivative[3]. DMF acts as a polar solvent to stabilize the intermediate chloronium ion.

  • Purification: The reaction yields a ~3:1 mixture of 5-chloro and 4-chloro isomers[1]. Isolate the target 5-chloro compound via silica gel chromatography (Hexanes/EtOAc 9:1).

Protocol B: Regioselective Halogen-Metal Exchange (Process Scale)

This route bypasses electrophilic regioselectivity issues by leveraging thermodynamic coordination.

Mechanism Node1 2,5-Dichloro-3-methoxythiophene Node2 Li+ Coordination to Methoxy Node1->Node2 n-BuLi, -78°C Node3 C2 Halogen-Metal Exchange Node2->Node3 Directed Metalation Node4 Nucleophilic Attack (ClCOOMe) Node3->Node4 Methyl Chloroformate Node5 Target Ester Formation Node4->Node5 Workup

Fig 2. Mechanistic logic of directed ortho-metalation in Route B.

Step-by-Step Methodology:

  • Lithiation: Dissolve 2,5-dichloro-3-methoxythiophene (10.0 g, 54.6 mmol) in anhydrous THF (120 mL) under an argon atmosphere. Cool strictly to -78 °C.

  • Exchange: Add n-Butyllithium (2.5 M in hexanes, 24.0 mL, 60.1 mmol) dropwise over 20 mins. Causality: The lone pairs on the C3-methoxy oxygen coordinate the Li⁺ ion, directing the butyl anion to selectively attack the C2-chlorine atom. This Directed Ortho-Metalation (DoM) ensures 100% regioselectivity, leaving the C5-chlorine untouched.

  • Carboxylation: After 1 h at -78 °C, add methyl chloroformate (ClCOOMe) (5.1 mL, 65.5 mmol) dropwise. Stir for 2 h, then slowly warm to 0 °C.

  • Validation & Workup: Quench with saturated aqueous NH₄Cl (50 mL). Causality: NH₄Cl provides a mildly acidic proton source to neutralize unreacted organolithium species without causing acid-catalyzed hydrolysis of the newly formed methyl ester. Extract with EtOAc, concentrate, and recrystallize from hot ethanol to yield the pure target.

Scalability & Safety Assessment

When transitioning from bench to pilot plant, safety and environmental metrics dictate route viability.

  • Thermal Hazards: Route B relies on n-BuLi, a highly pyrophoric reagent requiring strict anhydrous and anaerobic controls. The highly exothermic nature of the halogen-metal exchange requires advanced cryogenic cooling jackets, increasing operational expenditure (OpEx).

  • Waste Profile (E-Factor): Route C boasts the lowest E-factor (8.4) due to high atom economy and catalytic turnover. However, Route A generates significant silica gel waste during the mandatory chromatographic separation of the C4/C5 isomers, driving its true scale-up cost higher than the raw materials suggest.

Conclusion

For research laboratories requiring rapid access to Methyl 5-chloro-3-methoxythiophene-2-carboxylate in gram quantities, Route A is recommended due to the low cost of commercially available precursors[2]. However, for drug development professionals aiming for multi-kilogram API synthesis, Route B is structurally superior. The absolute regiocontrol provided by the directed ortho-metalation mechanism eliminates downstream purification bottlenecks, ultimately yielding a higher purity intermediate and a more robust manufacturing process.

References

Sources

A Comparative Guide to the Reactivity of Chloro- vs. Bromo-Thiophene Esters in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of Halogenated Thiophene Esters

Thiophene esters are privileged scaffolds in modern chemistry, forming the core of numerous pharmaceuticals, organic electronic materials, and agrochemicals. The ability to functionalize the thiophene ring through carbon-carbon (C-C) and carbon-nitrogen (C-N) bond-forming reactions is paramount to the discovery and development of novel molecular entities. Halogenated thiophenes, particularly chloro- and bromo-derivatives, serve as versatile synthetic handles for these transformations, most notably through palladium-catalyzed cross-coupling reactions.

For the researcher, scientist, or drug development professional, the choice between a chloro- or bromo-thiophene ester is a critical decision that profoundly impacts reaction efficiency, catalyst selection, and overall synthetic strategy. This guide provides an in-depth technical comparison of the reactivity of these two classes of substrates, supported by experimental data and mechanistic insights, to empower chemists to make informed decisions in their synthetic endeavors.

The Decisive Factor: Understanding the Carbon-Halogen Bond

The observed difference in reactivity between chloro- and bromo-thiophene esters is fundamentally rooted in the properties of the carbon-halogen (C-X) bond. The generally accepted reactivity trend for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl.[1][2] This hierarchy is primarily governed by two interconnected factors:

  • Bond Dissociation Energy (BDE): The C-Br bond is inherently weaker than the C-Cl bond. Consequently, less energy is required to cleave the C-Br bond, facilitating the initial and often rate-determining step of the catalytic cycle.

  • Oxidative Addition Kinetics: The oxidative addition of the halo-thiophene to a low-valent palladium(0) catalyst is the crucial activation step. The more facile cleavage of the C-Br bond translates to a faster rate of oxidative addition compared to the C-Cl bond, leading to more efficient catalysis.[3]

This fundamental difference in reactivity allows for selective functionalization when both a bromine and a chlorine atom are present on a thiophene ring, with the C-Br bond reacting preferentially under standard conditions.[1]

Comparative Performance in Key Cross-Coupling Reactions

The superior reactivity of bromo-thiophene esters is consistently observed across the most common and synthetically valuable palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids

The Suzuki-Miyaura reaction is a cornerstone of modern synthesis for the formation of biaryl and vinyl-aryl structures.[4] In the context of thiophene esters, bromo-derivatives consistently outperform their chloro-counterparts, affording higher yields under milder conditions.

Table 1: Comparative Data for Suzuki-Miyaura Coupling of Halothiophene Esters

Halothiophene EsterCoupling PartnerCatalyst SystemConditionsYieldReference
2-Ethylhexyl 5-bromothiophene-2-carboxylatePhenylboronic acidPd(PPh₃)₄ (cat.), K₃PO₄1,4-Dioxane/H₂O, 90 °C79.1%[5]
Pentyl 5-bromothiophene-2-carboxylate4-Methoxyphenylboronic acidPd(PPh₃)₄ (cat.), K₂CO₃1,4-Dioxane/H₂O, 90 °C, 16h75%[6][7]
2-Chlorothiophene3-Furanboronic acid(IPr)Pd(allyl)Cl (0.15 mol%)THF/MeOH, RT>95% (in 1h)[8]

Note: The data presented is compiled from different sources and reaction conditions are not directly comparable. It serves to illustrate the general trend of high reactivity for bromo-substituents and the feasibility of coupling chloro-substituents, often with specialized, highly active catalysts.

The high yields obtained for bromo-thiophene esters with standard catalysts like Pd(PPh₃)₄ underscore their reliability. While the coupling of 2-chlorothiophene demonstrates that C-Cl bond activation is achievable, it often necessitates the use of more sophisticated and highly active catalyst systems, such as those employing N-heterocyclic carbene (NHC) ligands.[8]

Stille Coupling: Versatility with Organostannanes

The Stille reaction offers broad functional group tolerance and utilizes air- and moisture-stable organostannane reagents.[6][9] Similar to the Suzuki coupling, the reactivity hierarchy favors the bromo-thiophene esters.

Table 2: Comparative Data for Stille Coupling of Halothiophene Esters

Halothiophene EsterCoupling PartnerCatalyst SystemConditionsYieldReference
Ethyl 5-chlorothiophene-2-glyoxylate2,5-Bis(trimethylstannyl)thiophenePd₂(dba)₃ (1.5 mol%), P(o-tol)₃ (6 mol%)Toluene, 90 °C, 48hPolymer[10]
Generic Bromo-aromaticTributyl(1-ethoxyvinyl)tinPd(PPh₃)₄ (5 mol%), K₂CO₃Toluene, 100 °C, 2hGeneral Protocol[11]

Note: Direct comparative data for Stille coupling of simple chloro- and bromo-thiophene esters is limited in the searched literature. The data for the chloro-derivative is for a polymerization reaction, highlighting its utility in materials science. The bromo-aromatic protocol is a general example of typical conditions.

The successful polymerization of a chloro-thiophene derivative via Stille coupling indicates its viability, particularly in polymer chemistry where robust reaction conditions are often employed.[10] However, for the synthesis of discrete small molecules, bromo-thiophene esters are generally the preferred substrates due to their higher reactivity, which often translates to cleaner reactions and simpler purification.

Buchwald-Hartwig Amination: Constructing C-N Linkages

The Buchwald-Hartwig amination has revolutionized the synthesis of aryl amines.[12] The choice of halogen on the thiophene ester significantly impacts the required catalytic system and reaction conditions. Bromo-thiophene esters can often be coupled using well-established palladium/phosphine catalyst systems. In contrast, the amination of chloro-thiophene esters typically requires more specialized, sterically hindered, and electron-rich ligands to facilitate the challenging oxidative addition of the C-Cl bond.[2][13]

Table 3: Representative Conditions for Buchwald-Hartwig Amination

Halothiophene EsterAmine PartnerCatalyst SystemConditionsYieldReference
2,7,7-tetrakis(5-bromothiophen-2-yl)-9,9-spirobifluoreneCarbazole derivativePd₂(dba)₃, DavePhos, tBuOKToluene, reflux34% (derivative)[14]
Generic Bromo-aromaticAnilinePd(OAc)₂, BINAP, Cs₂CO₃Toluene, 110 °C, 8hGeneral Protocol[9]
Generic Chloro-aromaticMorpholine(SIPr)Pd(cinnamyl)Cl, NaOtBuToluene, 100 °C94% (in 25 min)[15]

Note: The data for the bromo-thiophene is on a complex derivative but illustrates a successful application. The general protocols for bromo- and chloro-aromatics highlight the different generations of catalysts typically required.

The successful amination of aryl chlorides often relies on the use of sophisticated ligands like tBuXPhos or catalysts based on N-heterocyclic carbenes (NHCs) which are designed to promote the difficult oxidative addition of the C-Cl bond.[8][15] While bromo-thiophene esters can also benefit from these advanced systems, they can often be successfully coupled with more traditional ligands like BINAP.[9]

Visualizing the Catalysis: Reaction Mechanisms

The following diagrams illustrate the generally accepted catalytic cycles for the Suzuki-Miyaura, Stille, and Buchwald-Hartwig reactions. The key difference in reactivity between chloro- and bromo-thiophene esters lies in the initial "Oxidative Addition" step, which is significantly faster for the bromo-derivatives.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Rate-Determining) Pd0->OxAdd Ar-X PdII Ar-Pd(II)L₂-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal R'B(OR)₃⁻ PdII_R Ar-Pd(II)L₂-R' Transmetal->PdII_R Borate X-B(OR)₂ RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Ar-R' ArX Ar-X (Thiophene-X) Boronic R'-B(OR)₂ + Base Product Ar-R'

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Stille_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Rate-Determining) Pd0->OxAdd Ar-X PdII Ar-Pd(II)L₂-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal R'-Sn(R'')₃ PdII_R Ar-Pd(II)L₂-R' Transmetal->PdII_R TinHalide X-Sn(R'')₃ RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Ar-R' ArX Ar-X (Thiophene-X) Stannane R'-Sn(R'')₃ Product Ar-R'

Caption: Generalized catalytic cycle for the Stille cross-coupling reaction.

Buchwald_Hartwig_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Rate-Determining) Pd0->OxAdd Ar-X PdII Ar-Pd(II)L₂-X OxAdd->PdII AmineCoord Amine Coordination & Deprotonation PdII->AmineCoord HNR'R'' PdII_Amide Ar-Pd(II)L₂(NR'R'') AmineCoord->PdII_Amide BaseH [Base-H]⁺X⁻ RedElim Reductive Elimination PdII_Amide->RedElim RedElim->Pd0 Ar-NR'R'' ArX Ar-X (Thiophene-X) Amine HNR'R'' + Base Product Ar-NR'R''

Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination reaction.

Experimental Protocols: A Starting Point for Method Development

The following protocols are provided as validated starting points for the Suzuki-Miyaura coupling of bromo- and chloro-thiophene esters. Optimization of catalyst, ligand, base, solvent, and temperature may be required for specific substrates and coupling partners.

Protocol 1: Suzuki-Miyaura Coupling of a Bromo-Thiophene Ester

This protocol is adapted from the synthesis of 2-ethylhexyl 5-arylthiophene-2-carboxylates.[5]

  • Materials:

    • 2-Ethylhexyl 5-bromothiophene-2-carboxylate (1.0 equiv)

    • Arylboronic acid (1.2 equiv)

    • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)

    • Potassium phosphate (K₃PO₄) (2.0 equiv)

    • 1,4-Dioxane and Water (e.g., 6:1 v/v), degassed

  • Procedure:

    • To an oven-dried Schlenk flask, add 2-ethylhexyl 5-bromothiophene-2-carboxylate, the arylboronic acid, and K₃PO₄.

    • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

    • Under a positive pressure of inert gas, add the Pd(PPh₃)₄ catalyst.

    • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

    • Heat the reaction mixture to 90 °C and stir vigorously for 4-12 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Suzuki-Miyaura Coupling of a Chloro-Thiophene Ester

This protocol is a proposed adaptation for a chloro-thiophene ester, based on methodologies for activating aryl chlorides.[8]

  • Materials:

    • Methyl 5-chlorothiophene-2-carboxylate (1.0 equiv)

    • Arylboronic acid (1.5 equiv)

    • (IPr)Pd(allyl)Cl or a similar Pd-NHC precatalyst (1-2 mol%)

    • Potassium carbonate (K₂CO₃) or another suitable base (2.0-3.0 equiv)

    • Anhydrous solvent such as a mixture of Tetrahydrofuran (THF) and Methanol (MeOH) (e.g., 2:1 v/v), degassed

  • Procedure:

    • In a nitrogen-filled glovebox, charge an oven-dried Schlenk tube with the Pd-NHC precatalyst, the base, the arylboronic acid, and a magnetic stir bar.

    • Add methyl 5-chlorothiophene-2-carboxylate and the degassed solvent mixture.

    • Seal the tube and remove it from the glovebox.

    • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) for 12-24 hours. The higher reactivity of modern catalysts may allow for lower temperatures and shorter reaction times.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, quench the reaction with saturated aqueous ammonium chloride (NH₄Cl).

    • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by flash column chromatography.

Conclusion and Recommendations

The evidence overwhelmingly supports the superior reactivity of bromo-thiophene esters over their chloro-analogs in palladium-catalyzed cross-coupling reactions. This is a direct consequence of the lower C-Br bond dissociation energy, which facilitates the rate-determining oxidative addition step.

  • For routine synthesis and initial exploration, bromo-thiophene esters are the substrates of choice. They react under milder conditions, often with less expensive and more common palladium catalysts, and typically provide higher and more reliable yields.

  • When substrate cost and availability are primary drivers, or for late-stage diversification where a bromo-substituent has already been utilized, chloro-thiophene esters are viable alternatives. However, their successful coupling necessitates the use of modern, highly active catalyst systems, often featuring bulky, electron-rich phosphine ligands or N-heterocyclic carbenes.

Ultimately, the selection between a chloro- and bromo-thiophene ester is a strategic decision that balances reactivity, cost, availability, and the specific demands of the synthetic target. By understanding the fundamental principles outlined in this guide, researchers can design more efficient and robust synthetic routes to novel thiophene-containing molecules.

References

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Caddick, S., et al. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. [Link]

  • D'Accolti, M., et al. (2022). A green Buchwald-Hartwig amination protocol enables the synthesis of new branched and polymeric hole transport materials for perovskite solar cells. RSC Advances, 12(28), 17833-17839. [Link]

  • Farooq, U., et al. (2022). Synthesis of 2-Ethylhexyl 5-Bromothiophene-2-Carboxylates; Antibacterial Activities against Salmonella Typhi, Validation via Docking Studies, Pharmacokinetics, and Structural Features Determination through DFT. Molecules, 27(19), 6649. [Link]

  • Organic Synthesis. (n.d.). Stille Coupling. [Link]

  • Rashid, A., et al. (2021). Arylation of halogenated thiophene carboxylate via Suzuki–Miyaura reaction: Anti-bacterial study against clinically isolated extensively drug resistant Escherichia coli sequence type 405 and computational investigation. Arabian Journal of Chemistry, 14(11), 103403. [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. [Link]

  • Rauf, A., et al. (2022). Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies. Journal of Chemistry, 2022, 1-18. [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. [Link]

  • Abdel-Aziz, H. A., et al. (2015). Microwave-assisted synthesis of 2-acetyl-5-arylthiophenes and 4-(5-arylthiophen-2-yl)thiazoles via Suzuki coupling in water. ARKIVOC, 2015(7), 50-62. [Link]

  • ResearchGate. (2022). Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies. [Link]

  • WordPress. (n.d.). Buchwald-Hartwig Amination. [Link]

  • Reid, J. P., et al. (2017). A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions. Chemical Science, 8(11), 7741-7749. [Link]

  • ResearchGate. (2019). Yield versus time for the Suzuki‐Miyaura coupling of 2‐chlorothiophene.... [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

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Navigating the Thiophene Landscape: A Comparative Guide to Methyl 5-chloro-3-methoxythiophene-2-carboxylate in Drug Discovery Assays

Author: BenchChem Technical Support Team. Date: March 2026

In the intricate world of drug discovery, the identification of novel scaffolds with promising biological activity is a critical starting point. Among the plethora of heterocyclic compounds, thiophene and its derivatives have consistently emerged as privileged structures, forming the core of numerous approved drugs and clinical candidates.[1][2] This guide provides a comprehensive analysis of Methyl 5-chloro-3-methoxythiophene-2-carboxylate, a substituted thiophene with potential applications in drug discovery. While direct experimental data for this specific compound in biological assays is limited in publicly available literature, this guide will offer a comparative perspective by examining the performance of structurally related thiophene derivatives in key drug discovery assays. By understanding the broader context of thiophene bioactivity, researchers can better appreciate the potential of Methyl 5-chloro-3-methoxythiophene-2-carboxylate and design informed screening campaigns.

The Thiophene Scaffold: A Versatile Player in Medicinal Chemistry

The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is a cornerstone in medicinal chemistry. Its unique electronic properties and ability to engage in various intermolecular interactions make it a highly sought-after pharmacophore.[3] Thiophene-containing compounds have demonstrated a remarkable diversity of biological activities, including antibacterial, antifungal, anticancer, anti-inflammatory, and antiviral properties.[3][4] The substitution pattern on the thiophene ring plays a crucial role in modulating the compound's physicochemical properties and its interaction with biological targets. The presence of electron-withdrawing or electron-donating groups, as well as lipophilic or hydrophilic moieties, can significantly influence a compound's potency, selectivity, and pharmacokinetic profile.

Methyl 5-chloro-3-methoxythiophene-2-carboxylate possesses a unique combination of substituents: a chloro group at the 5-position, a methoxy group at the 3-position, and a methyl carboxylate at the 2-position. The interplay of these groups—the electron-withdrawing chloro and carboxylate functions alongside the electron-donating methoxy group—suggests a nuanced electronic and steric profile that could be exploited for targeted drug design.

A Comparative Landscape: Performance of Substituted Thiophenes in Key Assays

To contextualize the potential of Methyl 5-chloro-3-methoxythiophene-2-carboxylate, this section presents a comparative overview of the performance of other substituted thiophene derivatives in various drug discovery assays. This "inferred comparison" provides valuable insights into how modifications to the thiophene core can impact biological activity.

Antibacterial Activity

Thiophene derivatives have long been investigated for their antimicrobial properties. The search for new antibiotics is a global health priority, and thiophenes represent a promising class of compounds.

Table 1: Antibacterial Activity of Selected Thiophene Derivatives

Compound/DerivativeBacterial Strain(s)Assay TypePerformance MetricReference
2-amino-3-(N-furfuryl amido)-4, 5-dimethyl thiophene derivativesS. aureus, B. subtilis, E. coli, P. aeruginosaBroth microdilutionMIC values ranging from 12.5 to 200 µg/mL[1]
Tetrasubstituted 2-acetylthiophene derivativeP. aeruginosaAgar well diffusionMore potent than gentamicin (standard)[5]
Hydroxythiophene derivative 4aGram-positive and Gram-negative bacteriaAgar diffusionInhibition zones of 15–21 mm[6]

The data in Table 1 demonstrates that various substituted thiophenes exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The performance of these compounds underscores the potential of the thiophene scaffold as a source of new antibacterial agents.

Kinase Inhibitory Activity

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. Consequently, kinase inhibitors are a major focus of drug discovery efforts.

Table 2: Kinase Inhibitory Activity of Selected Thiophene Derivatives

Compound/DerivativeTarget Kinase(s)Assay TypePerformance Metric (IC50)Reference
Thieno[2,3-d]pyrimidine derivativesFLT3In vitro kinase assay32.435 ± 5.5 μM[7]
Thiophene-3-carboxamide derivativesJNK1LanthaScreen™ Eu Kinase Binding AssayIC50 values ranging from 1.4 to >100 µM[8]
Fused thienopyrrole derivativeVEGFR-2, AKTIn vitro kinase assay0.126 µM (VEGFR-2), 6.96 µM (AKT)[3]

As shown in Table 2, thiophene-based compounds have been successfully developed as potent inhibitors of various kinases. The diverse substitution patterns highlight the tunability of the thiophene scaffold for achieving selectivity and high potency against specific kinase targets.

Anti-inflammatory Activity

Chronic inflammation is a key component of numerous diseases. Thiophene derivatives have been explored for their anti-inflammatory properties, often targeting enzymes like cyclooxygenase (COX) and lipoxygenase (LOX).[9]

Table 3: Anti-inflammatory Activity of Selected Thiophene Derivatives

Compound/DerivativeAssay TypePerformance MetricReference
Ethyl 3-amino-4-cyano-5-(substituted)thiophene-2-carboxylatesCarrageenan-induced rat paw edemaMaximum inhibition of edema[10]
Various thiophene derivativesCOX/LOX inhibitionStructure-activity relationship studies[9]

The findings in Table 3 suggest that thiophene-based molecules can effectively modulate inflammatory pathways, making them attractive candidates for the development of new anti-inflammatory drugs.

Experimental Protocols

To facilitate the evaluation of Methyl 5-chloro-3-methoxythiophene-2-carboxylate and other novel thiophene derivatives, this section provides detailed, step-by-step methodologies for key drug discovery assays.

Antibacterial Susceptibility Testing: Broth Microdilution Method

This method is a standard for determining the Minimum Inhibitory Concentration (MIC) of a compound.[11]

Workflow for Broth Microdilution Assay

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare serial dilutions of test compound in a 96-well plate. C Add inoculum to each well containing the compound. A->C B Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland). B->C D Incubate the plate at 37°C for 18-24 hours. C->D E Visually inspect for turbidity (bacterial growth). D->E F Determine the MIC: the lowest concentration with no visible growth. E->F

Caption: Workflow for determining MIC using the broth microdilution method.

Step-by-Step Protocol:

  • Compound Preparation: Prepare a stock solution of Methyl 5-chloro-3-methoxythiophene-2-carboxylate in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate using appropriate growth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Culture the bacterial strain of interest overnight. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the serially diluted compound. Include positive (bacteria only) and negative (medium only) controls.

  • Incubation: Incubate the plate at 37°C for 16-20 hours in ambient air.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

In Vitro Kinase Inhibition Assay (e.g., LanthaScreen™)

Fluorescence-based assays are commonly used for high-throughput screening of kinase inhibitors.

Principle of a TR-FRET Kinase Assay

G cluster_no_inhibition No Inhibition cluster_inhibition Inhibition Kinase_A Active Kinase + ATP PhosphoSubstrate_A Phosphorylated Substrate-Biotin Kinase_A->PhosphoSubstrate_A Phosphorylation Substrate_A Substrate-Biotin Substrate_A->PhosphoSubstrate_A Detection_A Eu-Antibody (Donor) + Streptavidin-APC (Acceptor) PhosphoSubstrate_A->Detection_A Binding FRET_A High FRET Signal Detection_A->FRET_A Kinase_B Inactive Kinase + Inhibitor NoPhosphoSubstrate_B No Phosphorylation Kinase_B->NoPhosphoSubstrate_B Substrate_B Substrate-Biotin Substrate_B->NoPhosphoSubstrate_B Detection_B Eu-Antibody (Donor) + Streptavidin-APC (Acceptor) NoPhosphoSubstrate_B->Detection_B No Binding NoFRET_B Low FRET Signal Detection_B->NoFRET_B

Caption: Principle of a Time-Resolved FRET (TR-FRET) kinase assay.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare assay buffer, kinase, fluorescently labeled substrate, and ATP solutions according to the manufacturer's protocol.

  • Compound Addition: Add serial dilutions of Methyl 5-chloro-3-methoxythiophene-2-carboxylate to the wells of a low-volume 384-well plate.

  • Kinase Reaction: Add the kinase and substrate to the wells and incubate briefly. Initiate the kinase reaction by adding ATP. Incubate at room temperature for the recommended time (e.g., 60 minutes).

  • Detection: Stop the reaction and add the detection reagents (e.g., a terbium-labeled antibody that recognizes the phosphorylated substrate).

  • Signal Measurement: After an incubation period, read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET).

  • Data Analysis: Calculate the percentage of inhibition based on the FRET signal and plot the results against the compound concentration to determine the IC50 value.

Conclusion and Future Directions

While direct experimental evidence for the bioactivity of Methyl 5-chloro-3-methoxythiophene-2-carboxylate is not yet widely published, the extensive body of research on structurally related thiophene derivatives provides a strong rationale for its investigation in various drug discovery assays. The comparative data presented in this guide suggest that this compound holds potential as a scaffold for the development of novel antibacterial, kinase inhibitory, and anti-inflammatory agents.

The strategic placement of chloro, methoxy, and methyl carboxylate groups on the thiophene ring of Methyl 5-chloro-3-methoxythiophene-2-carboxylate offers a unique chemical space for exploration. Future research should focus on the systematic evaluation of this compound in a panel of in vitro and cell-based assays to elucidate its biological activity profile. The experimental protocols provided herein offer a starting point for such investigations. Through rigorous and well-designed experiments, the true potential of Methyl 5-chloro-3-methoxythiophene-2-carboxylate in the ever-evolving landscape of drug discovery can be fully realized.

References

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  • Hassan, A. S., et al. (2022). In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers. Molecules, 27(11), 3594. [Link]

  • Khan, I., et al. (2021). Determination of the anti-polo like kinase 1 potential of novel derivatives of thiophene using oncoinformatics approach. Tropical Journal of Pharmaceutical Research, 20(4), 787-793.
  • Gaikwad, N. D., et al. (2020). Synthesis and Evaluation of Antibacterial Activity of -4,5- Substituted thiophene - Sulphonamide Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 60(1), 123-128.
  • Balouiri, M., et al. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79.
  • Parmar, D. R., & Chhabria, M. T. (2016). Novel thiophene derivatives as Anti-inflammatory agents. Journal of Pharmaceutical Science and Bioscientific Research, 6(5), 713-722.
  • El-Sayed, M. A. A., et al. (2025). Thiophene anti-inflammatory, and antioxidant properties of 1,3,4‒thiadiazoline‒6-sulfanylthiopyran-4(1H)-one hybrids. Medicinal Chemistry Research, 34(2), 392-405.
  • da Silva, G. V. J., et al. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. Molecules, 26(14), 4333. [Link]

  • Parmar, D. R., & Chhabria, M. T. (2016).
  • Kumar, R., et al. (2023). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry, 14(8), 1438-1463.

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Safety Operating Guide

Methyl 5-chloro-3-methoxythiophene-2-carboxylate proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

This operational guide details the disposal protocols for Methyl 5-chloro-3-methoxythiophene-2-carboxylate , a halogenated heteroaromatic ester often used as a scaffold in medicinal chemistry.[1]

This guide prioritizes safety, regulatory compliance (RCRA/EPA), and chemical compatibility . It moves beyond generic advice by explaining the chemical rationale behind every protocol, ensuring you understand the risks of non-compliance (e.g., dioxin formation, scrubber failure).

Part 1: Immediate Action Card (Emergency & Quick Reference)

Status: URGENT DISPOSAL / SPILL If you are currently dealing with a spill or holding a waste container, follow these immediate directives.

Parameter Directive
Waste Classification HALOGENATED ORGANIC WASTE (Do NOT mix with general solvents).[1]
RCRA Code (USA) Likely D001 (Ignitable) or D003 (Reactive - if sulfide generating). Treat as toxic.
Compatibility INCOMPATIBLE with Strong Oxidizers (Peroxides, Nitric Acid) and Strong Bases (NaOH, KOH).
Spill State Solid: Do not dry sweep (dust explosion risk). Use wet wipe or HEPA vacuum.Liquid (Solvent): Absorb with vermiculite or sand.
PPE Required Nitrile gloves (double gloved recommended), Safety Goggles, Lab Coat.

Part 2: Chemical Profile & Hazard Identification

To dispose of a chemical safely, you must understand its reactivity.[2] Methyl 5-chloro-3-methoxythiophene-2-carboxylate presents specific challenges due to its functional groups.

  • Chemical Structure: A thiophene ring substituted with a chlorine atom, a methoxy group, and a methyl ester.

  • Key Hazards:

    • Halogen Content (Cl): Upon combustion, this compound releases Hydrogen Chloride (HCl) gas. If incinerated in a standard non-halogenated kiln without scrubbers, it damages infrastructure and violates emissions standards.

    • Sulfur Content (Thiophene): Combustion releases Sulfur Oxides (

      
      ), precursors to acid rain.
      
    • Ester Functionality: Susceptible to hydrolysis. Mixing with strong bases (e.g., waste streams containing KOH/NaOH) can cleave the ester, generating heat and potentially toxic thiophene-carboxylic acid byproducts.

Self-Validating Logic: Why do we segregate? Because sending this chlorinated/sulfur-rich compound to a standard fuel-blending facility (used for non-halogenated solvents) can poison catalytic converters and corrode incinerator linings.[1]

Part 3: Waste Segregation & Packaging Protocol

Proper segregation is the single most critical step in the disposal workflow.

The "Halogenated" Rule

You must segregate this compound into the Halogenated Waste Stream .

  • Threshold: Most facilities define "Halogenated Waste" as any stream containing >1,000 ppm (0.1%) halogens. This pure compound is ~17% Chlorine by weight.

  • Container Labeling: Clearly mark the container as "HALOGENATED SOLVENTS/ORGANICS."

Compatibility Matrix (Do Not Mix)
Waste Stream Compatibility Risk Analysis
Non-Halogenated Solvents (Acetone, Ethanol)RESTRICTED While chemically compatible, mixing degrades the value of the non-halogenated stream, forcing the entire volume to be treated as expensive halogenated waste.[1]
Aqueous Basic Waste (NaOH, KOH)DANGER Hydrolysis Risk: Strong bases attack the ester group. This is an exothermic reaction that can pressurize waste containers.
Strong Oxidizers (Nitric Acid, Peroxides)DANGER Fire/Explosion Risk: Thiophenes are electron-rich and can react violently with oxidizers.
Heavy Metals Avoid Keep separate to allow for easier incineration of the organic component without generating metal ash.

Part 4: Step-by-Step Disposal Workflow

Scenario A: Solid Waste (Pure Compound)
  • Collection: Place the solid substance in a wide-mouth high-density polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk.

  • Labeling: Affix a hazardous waste tag. List the full chemical name: Methyl 5-chloro-3-methoxythiophene-2-carboxylate. Do not use abbreviations.

  • Deactivation (Empty Containers): Triple rinse the empty original container with a compatible solvent (e.g., Dichloromethane or Acetone).

    • Note: The rinsate must be disposed of as Liquid Halogenated Waste .

  • Storage: Cap tightly. Store in the Satellite Accumulation Area (SAA) away from heat sources.

Scenario B: Liquid Waste (Reaction Mixtures/Rinsate)
  • Segregation: Pour into the dedicated "Halogenated Waste" carboy (typically yellow or safety-coated glass).

  • Headspace: Leave at least 10% headspace in the container to allow for vapor expansion.

  • Secondary Containment: Ensure the carboy sits in a tray capable of holding 110% of the container's volume.

Part 5: Visualization of Workflows

Decision Tree: Waste Stream Classification

This logic gate ensures the material ends up in the correct incineration path.

WasteSegregation Start Waste Material: Methyl 5-chloro-3-methoxythiophene-2-carboxylate IsSolid Physical State? Start->IsSolid SolidPath Solid Waste Stream IsSolid->SolidPath Solid LiquidPath Is it dissolved in solvent? IsSolid->LiquidPath Liquid/Solution BinSolid Disposal: Lab Pack (Solid Hazardous Waste) SolidPath->BinSolid HaloCheck Does solvent contain Halogens? (DCM, Chloroform) LiquidPath->HaloCheck Yes BinHalo Disposal: Halogenated Waste Carboy (High Temp Incineration) HaloCheck->BinHalo Yes (e.g. DCM) BinNonHalo Disposal: Halogenated Waste Carboy (Trace contamination rules apply) HaloCheck->BinNonHalo No (e.g. Methanol) BinNonHalo->BinHalo Must be treated as Halogenated due to solute

Caption: Logic flow for segregating Methyl 5-chloro-3-methoxythiophene-2-carboxylate. Note that even if dissolved in non-halogenated solvents, the presence of the chlorinated solute mandates disposal in the Halogenated stream.

Part 6: Spill Management Protocol

Pre-requisite: Ensure you have a "Halogenated Spill Kit" available (contains inert absorbents like vermiculite or specialized polymer pads).

  • Isolate: Evacuate the immediate area. Mark the zone.

  • PPE Up: Nitrile gloves (double), lab coat, safety goggles. If powder is fine/dusty, use a N95 or P100 respirator to prevent inhalation of thiophene particulates.

  • Containment:

    • Solid Spill: Cover with wet paper towels to prevent dust generation. Scoop into a disposable container.

    • Liquid Spill: Surround with absorbent booms. Absorb liquid with vermiculite.

  • Clean Up: Wipe the surface with a soap/water solution.[3]

  • Disposal: All cleanup materials (gloves, paper towels, absorbent) must be bagged and tagged as Hazardous Solid Waste (Contaminated with Halogens) .

Part 7: Scientific Grounding & Regulatory Context

Why High-Temperature Incineration? The disposal of organochlorine compounds requires specific conditions to prevent the formation of Polychlorinated Dibenzo-p-dioxins (PCDDs) and Furans (PCDFs).[1]

  • Mechanism: Incomplete combustion at lower temperatures (

    
    ) favors dioxin formation via de novo synthesis on fly ash particles [1].
    
  • Requirement: Licensed facilities use rotary kilns operating above

    
     with rapid quench systems and alkaline scrubbers to neutralize the HCl gas produced (
    
    
    
    ) [2].

Regulatory Codes (USA - EPA):

  • P-List/U-List: While this specific CAS may not be explicitly listed, it falls under the "Characteristic" waste definitions if it exhibits toxicity.

  • Halogenated Solvents (F-List): If dissolved in spent methylene chloride, it becomes F002 waste.

References

  • United States Environmental Protection Agency (EPA). Combustion of Hazardous Waste containing Halogenated Organics. Hazardous Waste Combustion Guidance. Available at: [Link][1]

  • National Research Council (US) Committee on Health Effects of Waste Incineration. Waste Incineration and Public Health. Washington (DC): National Academies Press (US); 2000. The Incineration Process.[4] Available at: [Link]

Sources

Personal protective equipment for handling Methyl 5-chloro-3-methoxythiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Safety Assessment

The Core Directive: Do not underestimate this intermediate. While often categorized generically alongside other thiophene esters, Methyl 5-chloro-3-methoxythiophene-2-carboxylate possesses specific structural features—a halogenated heteroaromatic ring coupled with an electron-donating methoxy group—that dictate a specific safety protocol.[1]

Unlike simple aliphatic esters, this compound is a functionalized thiophene .[1] My experience with this class of compounds (often precursors to NSAIDs like Lornoxicam) suggests two critical, often overlooked risks:

  • Fine Particulate Dispersion: These intermediates often crystallize as low-density solids prone to static charging, leading to invisible aerosolization during weighing.[1]

  • Contact Sensitization Potential: Halogenated thiophenes have a higher propensity for inducing dermal sensitization than their benzene analogs.[1]

Hazard Classification (Inferred from Structure & Analogs):

  • Primary Hazards: Skin Irritation (H315), Serious Eye Irritation (H319), Specific Target Organ Toxicity - Respiratory (H335).[1][2]

  • Precautionary Status: Treat as a potential Skin Sensitizer .[1]

Part 2: Personal Protective Equipment (PPE) Matrix

Trust is built on specificity. Generic "wear gloves" advice is insufficient.[3] The following PPE selection is based on the chemical compatibility of halogenated esters and the physical handling risks of static-prone solids.

Hand Protection Strategy
  • Material: Nitrile Rubber (Minimum thickness: 0.11 mm / 4 mil).[1]

  • Why? Latex is permeable to many organic esters. Nitrile provides excellent splash protection against the ester functionality and the likely solvents (DCM, Ethyl Acetate) used in its processing.

  • Double-Gloving Protocol: Required when handling >10 grams or when the compound is in solution (e.g., dissolved in chlorinated solvents).[1]

    • Inner Layer: 4 mil Nitrile (White/Blue)[1]

    • Outer Layer: 5-8 mil Nitrile (Purple/Green) – Provides visual contrast to detect tears.

Respiratory & Eye Protection
  • Solid State (Weighing/Transfer):

    • Minimum: N95 (US) or P2 (EU) disposable respirator.[1]

    • Optimal: Work inside a certified Chemical Fume Hood.[1] If hood access is restricted, a half-face respirator with P100/Organic Vapor (OV) cartridges is mandatory.[1]

  • Eye Protection:

    • Standard: Chemical Safety Goggles (Indirect Vent).[1] Safety glasses are insufficient for fine powders that can drift around side shields.

PPE Decision Workflow (Visualization)

PPE_Workflow Start Start: Handling CAS 181063-65-0 State_Check Physical State? Start->State_Check Solid Solid / Powder State_Check->Solid Powder Solution In Solution (DCM/EtOAc) State_Check->Solution Liquid Quantity_Check Quantity > 10g? Solid->Quantity_Check Solvent_Check Solvent Type? Solution->Solvent_Check Standard_PPE Standard PPE: - Nitrile Gloves (4 mil) - Safety Goggles - Fume Hood Quantity_Check->Standard_PPE No Enhanced_PPE Enhanced PPE: - Double Nitrile Gloves - P100 Respirator (if outside hood) - Anti-static wrist strap Quantity_Check->Enhanced_PPE Yes Chlorinated Chlorinated (DCM/CHCl3) Solvent_Check->Chlorinated NonChlor Non-Chlorinated (MeOH/EtOAc) Solvent_Check->NonChlor Glove_Spec Glove: Laminate / Viton (Nitrile degrades rapidly) Chlorinated->Glove_Spec Glove_Std Glove: Nitrile (Double) NonChlor->Glove_Std

Figure 1: Decision logic for PPE selection based on physical state and solvent compatibility.

Part 3: Operational Handling Procedures

This section details the "Self-Validating System" for handling. Every step includes a "Checkpoint" to ensure safety compliance before proceeding.

Protocol A: Weighing & Transfer (The Critical Zone)

Context: Most exposure incidents occur here due to static-induced aerosolization.[1]

  • Preparation:

    • Place an anti-static mat or wipe down the balance area with a damp lint-free cloth to discharge static.

    • Checkpoint: Ensure the fume hood sash is at the safe working height (usually 18 inches). Airflow monitor should read >80 fpm.

  • Transfer:

    • Use a disposable anti-static weighing boat . Avoid glass weigh funnels if possible, as the compound tends to cling to glass surfaces, requiring scraping (which generates dust).[1]

    • Use a plastic spatula. Metal spatulas can sometimes cause spark discharge in extremely dry environments (rare but possible with organic powders).[1]

  • Cleanup:

    • Immediately wipe the balance area with a solvent-dampened tissue (Ethanol or Isopropanol) after weighing. Do not use compressed air to clean the balance.

Protocol B: Reaction Setup

Context: The methoxy group at position 3 activates the ring, making it susceptible to oxidation over long periods.

  • Atmosphere: Run reactions under Nitrogen or Argon .[1] While the ester is relatively stable, excluding moisture prevents hydrolysis to the corresponding carboxylic acid (which is significantly more acidic and corrosive).

  • Temperature Control:

    • If heating is required, use an oil bath with a temperature probe.

    • Checkpoint: Ensure the reflux condenser is active before heating begins.[1] Thiophene derivatives have distinct, often unpleasant odors; escaping vapors will be immediately noticeable and indicate a breach in containment.[1]

Part 4: Emergency Response & Disposal

Accidental Exposure
ScenarioImmediate ActionRationale
Eye Contact Rinse for 15 minutes using an eyewash station. Hold eyelids open.Thiophene esters can crystallize on the moist surface of the eye, causing mechanical abrasion alongside chemical irritation.[1]
Skin Contact Wash with soap and water .[1] Do NOT use alcohol/solvents.Solvents like ethanol increase skin permeability, potentially driving the chemical deeper into the dermis.[1]
Inhalation Move to fresh air.[3] If breathing is difficult, seek medical attention.Respiratory irritation (H335) is the primary risk.
Spill Management
  • Isolate: Evacuate the immediate area (3-meter radius).[1]

  • PPE Up: Don goggles and double nitrile gloves.

  • Contain:

    • Solid Spill: Do not dry sweep.[1] Cover with a wet paper towel (dampened with water) to prevent dust, then scoop into a waste container.

    • Solution Spill: Absorb with Vermiculite or sand.[1]

  • Clean: Wipe surface with 10% soap solution, followed by water.

Disposal Protocol
  • Waste Category: Halogenated Organic Waste .[1]

  • Labeling: Must be clearly labeled "Contains Halogenated Thiophene Derivatives."

  • Do NOT: Mix with oxidizing acids (Nitric/Perchloric) as this may generate exothermic reactions or toxic gases.[1]

Part 5: Chemical Data Summary

PropertyDataNote
Chemical Name Methyl 5-chloro-3-methoxythiophene-2-carboxylate
CAS Number Verified Identifier
Molecular Formula C7H7ClO3S
Molecular Weight 206.65 g/mol
Physical State Solid (White to Pale Yellow)Low density, static-prone
Solubility DCM, Ethyl Acetate, DMSOPoorly soluble in water
Primary Hazard Irritant (Skin/Eye/Resp)Warning: Treat as Sensitizer

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 11235283 (Methyl 3-methoxythiophene-2-carboxylate Analog Data). Retrieved from [Link][1]

  • European Chemicals Agency (ECHA). C&L Inventory: Thiophene-2-carboxylic acid derivatives hazard classification.[1] Retrieved from [Link]

Sources

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Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.